Diethyl phosphate
Description
Diethylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethyl hydrogen phosphate has been reported in Caenorhabditis elegans with data available.
Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQFCFPECQILOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt) | |
| Record name | Diethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044699 | |
| Record name | Diethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless clear liquid; [MSDSonline], Solid | |
| Record name | Diethyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
598-02-7, 53397-17-4, 51501-07-6, 52932-96-4 | |
| Record name | Diethyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC289195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl hydrogen phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QQU4CAB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diethyl phosphate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl Phosphate
Introduction
This compound (DEP), also known as diethyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C₄H₁₁O₄P. It is a dialkyl phosphate ester that exists as a colorless oil.[1] DEP is of significant interest to researchers, particularly in the fields of environmental science, toxicology, and drug development, primarily because it is a major metabolite of many commonly used organophosphorus pesticides, such as chlorpyrifos.[1][2][3] Its presence in biological samples, such as urine, is often used as a biomarker for exposure to these pesticides.[1][2] This guide provides a detailed overview of the chemical properties, reactivity, and relevant experimental protocols for this compound.
Chemical and Physical Properties
This compound is a combustible liquid that is soluble in water and common organic solvents.[1] It is characterized by its acidic nature due to the presence of a hydroxyl group attached to the phosphorus atom. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | diethoxyphosphinic acid | [4] |
| Synonyms | Diethyl phosphoric acid, DEP, DPF | [3][5] |
| CAS Number | 598-02-7 | [3][6] |
| Molecular Formula | C₄H₁₁O₄P | [6][7] |
| Molecular Weight | 154.10 g/mol | [3][6] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 80 °C at 0.7 mmHg | [1] |
| Density | 1.29 g/mL | [3] |
| Water Solubility | 44.1 g/L (Predicted) | [4] |
| pKa (Strongest Acidic) | 1.95 (Predicted) | [4] |
| Stability | Stable under recommended storage conditions. | [8] |
Reactivity
The reactivity of this compound is governed by the electrophilic nature of the phosphorus atom and the acidity of the P-OH proton. It can participate in various reactions, including hydrolysis, nucleophilic substitution, and reactions with oxidizing and reducing agents.
Hydrolysis
Nucleophilic Substitution
Phosphate esters are susceptible to nucleophilic attack. The reaction can occur at two primary sites: the electrophilic phosphorus atom (P-O cleavage) or the α-carbon of the ethyl group (C-O cleavage).[11]
-
Attack at Phosphorus: Nucleophiles can attack the phosphorus center, leading to the displacement of an ethoxy group or the hydroxyl group. This is a common pathway for the detoxification of organophosphorus compounds.[12] Reactions with amines, for instance, can proceed via a concerted nucleophilic attack.[13]
-
Attack at Carbon: Strong nucleophiles can attack the methylene carbon of the ethyl group in an SN2 reaction, with the this compound anion acting as a leaving group.[11]
The prevailing mechanism depends on the nature of the nucleophile, the leaving group, and the reaction conditions.[11]
Other Reactions
-
Incompatible Materials: this compound is incompatible with strong acids and alkalis.[8]
-
Oxidation: Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[14]
-
Reduction: In the presence of strong reducing agents like hydrides, organophosphates can form highly toxic and flammable phosphine gas.[14]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported.
Method 1: From Diethyl Chlorophosphate This method involves the reaction of diethyl chlorophosphate with a suitable reagent like benzaldoxime. The reaction proceeds through a diethyl benzaldimino phosphate intermediate, which then decomposes to yield this compound and benzonitrile.[1] Using tert-butanol instead of benzaldoxime is also possible, though it may result in a lower yield.[1]
Method 2: From Phosphorus Trichloride A multi-step synthesis starting from phosphorus trichloride (PCl₃) can also be employed:
-
Reaction of PCl₃ with ethanol.
-
Treatment with pyridine and carbon tetrachloride (CCl₄).
-
Conversion of the formed trichloroethyl ester to a mixed anhydride with acetic acid and triethylamine (Et₃N).
-
Final acid hydrolysis to yield this compound.[1]
Caption: A simplified workflow for the synthesis of this compound.
Analytical Methods for Quantification
The analysis of this compound, especially in biological matrices like urine or feces, is crucial for monitoring pesticide exposure. Due to its polarity and non-volatility, a derivatization step is typically required for gas chromatography (GC) analysis.[15]
General Protocol for DEP Analysis in Biological Samples:
-
Sample Preparation: The biological sample (e.g., feces) is homogenized in water.[16]
-
Extraction: A liquid-liquid extraction is performed to isolate the analytes.[17]
-
Derivatization: The extracted DEP is alkylated to form a less polar, more volatile ester. A common derivatizing agent is pentafluorobenzyl bromide (PFBB), which converts DEP into its pentafluorobenzyl ester.[15][16][18] This reaction is often carried out using a phase transfer catalyst.[16]
-
Purification (Optional): The derivatized extract can be purified using solid-phase extraction (SPE) to remove interfering matrix components.[18]
-
Instrumental Analysis: The final extract is analyzed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity for identification and quantification.[15][17]
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): A detector specific for phosphorus-containing compounds.[15][16][18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative that may not require derivatization, analyzing DEP directly.[15][17]
-
The recovery rates for DEP using a GC-FPD method after derivatization have been reported in the range of 47-62% from fecal samples.[16]
Caption: A typical workflow for analyzing this compound in biological matrices.
Biological Activity and Toxicology
This compound is not just a biomarker; it exhibits biological activity. Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in rats, potentially acting as an endocrine-disrupting chemical.[1][19][20] Studies have indicated that DEP can interfere with thyroid hormone biosynthesis, transport, and receptor binding.[19][21] Furthermore, DEP can affect the gut microbiota, leading to an enrichment of certain opportunistic pathogens and a decrease in the pro-inflammatory cytokine interleukin-6 (IL-6).[3][5][21]
Hazard Information: this compound is classified as harmful if swallowed or in contact with skin.[1] It is corrosive and can cause severe skin burns and serious eye damage.[1]
References
- 1. This compound - general description and application - Georganics [georganics.sk]
- 2. ewg.org [ewg.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Showing Compound Diethylphosphate (FDB028854) - FooDB [foodb.ca]
- 5. This compound | 598-02-7 [chemicalbook.com]
- 6. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mzCloud – this compound [mzcloud.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DIETHYL PHOSPHITE AND TRIETHYL PHOSPHITE, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
Diethyl Phosphate: A Key Metabolite of Organophosphorus Pesticides - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphate (DEP) is a dialkyl phosphate (DAP) that serves as a primary metabolite for a significant number of organophosphorus (OP) pesticides.[1][2] Due to its commonality as a breakdown product, DEP is frequently utilized as a nonspecific biomarker for assessing human exposure to this broad class of insecticides.[3] The widespread use of OP pesticides in agriculture and residential settings has led to ubiquitous environmental presence and consistent human exposure, making the accurate detection and toxicological understanding of metabolites like DEP a critical focus for researchers in environmental health, toxicology, and drug development. This guide provides a comprehensive overview of DEP, focusing on its formation, analytical detection methodologies, observed concentrations in human populations, and toxicological significance, particularly its role as an endocrine disruptor.
Formation and Metabolism of this compound
Organophosphorus pesticides are esters of phosphoric acid and are broadly categorized based on their chemical structure, with many commercial insecticides featuring O,O-diethyl substituents on the phosphorus atom.[1][4] Upon entering the body, these parent compounds undergo extensive metabolism, primarily through two phases of biotransformation.
Phase I reactions, mediated by enzymes such as cytochrome P450s (CYPs) and carboxylesterases, involve oxidation and hydrolysis.[5] For many phosphorothioate pesticides (containing a P=S bond), CYPs catalyze an oxidative desulfuration to the corresponding oxon (P=O) form, which is often more toxic than the parent compound. Both the parent pesticide and its oxon metabolite can then be hydrolyzed by A-esterases, such as paraoxonase-1 (PON1), and B-esterases, leading to the cleavage of the ester bond and the formation of DEP and a specific organic leaving group.[6] Phase II reactions involve the conjugation of these metabolites to facilitate their excretion. Due to their water-soluble nature, DAPs like DEP are readily excreted in the urine.[1]
A multitude of commonly used organophosphorus pesticides metabolize to this compound. A comprehensive, though not exhaustive, list of these parent compounds is provided below:
-
Azinphos-ethyl
-
Chlorethoxyfos
-
Chlorpyrifos
-
Coumaphos
-
Diazinon
-
Dichlorvos (DDVP)
-
Dicrotophos
-
Dimethoate
-
Disulfoton
-
Ethion
-
Ethoprop
-
Fenitrothion
-
Fenthion
-
Fonofos
-
Malathion
-
Parathion
-
Phorate
-
Phosalone
-
Phosmet
-
Profenofos
-
Propetamphos
-
Sulfotep
-
Tebupirimfos
-
Temephos
-
Terbufos
-
Tetrachlorvinphos
-
Triazofos
Quantitative Data on this compound Exposure
The concentration of DEP in biological samples is a valuable indicator of exposure to OP pesticides. Urine is the most common matrix for biomonitoring, with hair analysis emerging as a method for assessing long-term or chronic exposure.
Table 1: Urinary Concentrations of this compound (DEP)
| Population Group | Country/Study | Sample Size | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Citation(s) |
| General Population (Adults) | USA (NHANES 1999-2000) | 1949 | 1.04 | 13 | [7] |
| General Population (Adults) | Germany | 54 | 4 | 21 | |
| General Population (Adults) | Israel | 247 | High relative to US/Canada | Not Reported | |
| Occupationally Exposed (Fruit Farmers) | Not Specified | 8 | Significantly higher post-application | Not Reported | |
| Occupationally Exposed (Various) | Not Specified | Not Specified | 95th percentile: 122 µmol/mol creatinine (total alkyl phosphates) | Not Reported |
Table 2: Hair Concentrations of this compound (DEP)
| Population Group | Country/Study | Sample Size | Median Concentration (pg/mg) | Citation(s) |
| General Population | Greece | Not Specified | 51.2 | [2] |
| Occupationally Exposed | Greece | Not Specified | 812.9 | [2] |
Experimental Protocols for DEP Analysis
The accurate quantification of DEP in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DEP in Urine
This protocol is a composite of methodologies described in the scientific literature and is intended for informational purposes.
1. Sample Preparation and Extraction:
-
To 5 mL of a urine sample in a screw-top vial, add 4 g of sodium chloride.
-
Spike with an appropriate internal standard (e.g., dibutylphosphate).
-
Add 5 mL of a diethyl ether/acetonitrile (1:1, v/v) mixture.
-
Acidify the sample with 1 mL of 6 M hydrochloric acid.
-
Shake the vial for 5 minutes, followed by centrifugation at 1500 x g for 5 minutes.
-
Transfer the organic phase to a new vial containing 10 mg of potassium carbonate.
2. Derivatization:
-
Add 50 µL of a 10% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile.
-
Incubate the mixture at 40°C overnight to form the pentafluorobenzyl ester of DEP.
3. Clean-up:
-
After cooling, add 5 mL of n-hexane and 5 mL of water.
-
Extract the PFB-DEP ester by shaking for 5 minutes and centrifuging for 5 minutes at 1500 x g.
-
Repeat the hexane extraction.
-
Combine the hexane phases and concentrate to approximately 1 mL under a gentle stream of nitrogen.
-
Add 200 µL of toluene and transfer to a smaller vial, concentrating to a final volume of 150 µL for GC-MS analysis.
4. GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for PFB-DEP.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for DEP in Urine
This protocol is based on recently developed methods and offers a faster analysis time without the need for derivatization.[8][9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of urine in an Eppendorf tube, add 100 µL of an internal standard solution (e.g., DEP-d10).[9]
-
Add 800 µL of cold ethyl acetate.
-
Vortex for 1 minute and place on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of acetonitrile and transfer to a vial for UFLC-MS/MS analysis.[6][8]
2. UFLC-MS/MS Parameters:
-
UFLC System: Shimadzu UFLC or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a few minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
DEP Transition: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized in the laboratory.
-
Toxicological Significance of this compound
While DEP itself is not considered to be a direct inhibitor of acetylcholinesterase, the primary mechanism of acute toxicity for many parent OP pesticides, it is not without its own toxicological concerns.[5] Emerging research has identified DEP as a potential endocrine-disrupting chemical (EDC), with the thyroid hormone system being a primary target.[10]
Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in animal models, leading to symptoms of hyperthyroidism and abnormal expression of thyroid hormone-related genes in the liver.[10] In silico studies, including molecular docking and molecular dynamics, suggest that DEP can strongly interact with key proteins involved in the entire lifecycle of thyroid hormones.[10] This includes enzymes responsible for thyroid hormone biosynthesis (e.g., thyroperoxidase), proteins involved in their transport in the bloodstream, and thyroid hormone receptors that mediate their biological effects.[10]
The disruption of the thyroid hormone system is of particular concern during development, as thyroid hormones are crucial for normal brain development and growth.
Mandatory Visualizations
Metabolic Pathway of Organophosphorus Pesticides to this compound
Experimental Workflow for DEP Analysis in Urine
References
- 1. researchgate.net [researchgate.net]
- 2. ewg.org [ewg.org]
- 3. Exposome-Explorer - Diethylphosphate (DEP) (Compound) [exposome-explorer.iarc.fr]
- 4. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicological Effects of Diethyl Phosphate Exposure: A Technical Guide
Introduction
Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphorus (OP) pesticides, a class of compounds widely used in agriculture.[1][2] As such, DEP is frequently utilized as a biomarker to assess human exposure to these pesticides.[1][3] While the acute neurotoxicity of parent OP compounds is well-established and primarily attributed to the inhibition of acetylcholinesterase (AChE), the direct toxicological effects of their metabolites, such as DEP, are an area of growing research interest.[4][5][6] Emerging evidence from in vivo studies suggests that chronic exposure to DEP, even at levels relevant to human exposure, may induce a range of adverse health effects independent of significant AChE inhibition, including endocrine disruption, immunomodulation, and metabolic changes.[1][3][7]
This technical guide provides a comprehensive overview of the current state of knowledge on the in vivo toxicological effects of DEP exposure. It is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmacology. The guide summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate a deeper understanding of the subject.
Core Mechanisms of Toxicity
While DEP is a metabolite, understanding the primary mechanism of its parent compounds is crucial for context. The principal mechanism of acute OP pesticide toxicity is the irreversible inhibition of AChE. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, causing overstimulation of muscarinic and nicotinic receptors and resulting in a cholinergic crisis.[2][4][5] However, studies focusing specifically on DEP suggest its toxicity manifests through different, non-cholinergic pathways.
Acetylcholinesterase Inhibition Pathway (Parent Organophosphates)
The classic pathway for organophosphate toxicity involves the phosphorylation and inactivation of AChE by the active "oxon" metabolites of OP pesticides. This disrupts normal nerve impulse transmission.[8] Although DEP itself is not a potent AChE inhibitor, this pathway is the foundational mechanism of the compounds from which it is derived.
Endocrine Disruption: Thyroid Hormone Pathway
In vivo studies have demonstrated that chronic DEP exposure can disrupt the endocrine system, particularly thyroid hormone regulation.[1][3] Research in adult male rats indicates that DEP can cause thyroid-related hormone disorders, leading to symptoms of hyperthyroidism.[1][3] The mechanism is believed to involve interference at multiple points in the thyroid hormone lifecycle, including biosynthesis, transport, receptor binding, and metabolism.[1][3] This suggests DEP is a potential thyroid hormone-disrupting chemical.[1][3]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative findings from key animal studies investigating the effects of DEP.
Table 1: Acute Toxicity Data for an Organophosphate Metabolite
| Compound | Animal Model | Route | LD₅₀ | Citation |
| Diethyldithiophosphate (DEDTP)¹ | C57BL/6J and Balb/c mice | Intraperitoneal (i.p.) | 0.537 g/kg | [9] |
¹Note: DEDTP is a related but structurally different metabolite. This value provides context for the toxicity of organophosphate metabolites, as specific LD₅₀ data for DEP was not identified in the reviewed literature.
Table 2: Summary of Endocrine and Metabolic Effects of DEP in Male Rats
| Exposure Dose | Duration | Parameter | Observation | Citation |
| 0.08 mg/kg/day | 20 weeks | Estradiol | No significant change | [7] |
| 0.13 mg/kg/day | 20 weeks | Estradiol | Significant increase | [7] |
| 0.13 mg/kg/day | 20 weeks | Total Triglycerides (TG) | Significant decrease | [7] |
| 0.13 mg/kg/day | 20 weeks | Low-density Lipoprotein (LDL-C) | Significant decrease | [7] |
| Not Specified¹ | Chronic | Thyroid Hormones (T3, T4) | Disordered levels, indicative of hyperthyroidism | [1][3] |
| Not Specified¹ | Chronic | Sex Hormones (Serum) | No significant effect | [1][3] |
| Not Specified¹ | Chronic | Sperm Quality/Spermatogenesis | No significant effect | [1][3] |
¹Study conducted at doses relevant to human exposure levels.
Table 3: Immunological and Gut-Related Effects of DEP in Male Rats
| Exposure Dose | Duration | Parameter | Observation | Citation |
| 0.08 mg/kg/day | 20 weeks | Interleukin-6 (IL-6) | Significant decrease | [7] |
| 0.13 mg/kg/day | 20 weeks | Interleukin-6 (IL-6) | Significant decrease | [7] |
| 0.13 mg/kg/day | 20 weeks | Peptide Tyrosine-Tyrosine (PYY) | Significant increase | [7] |
| 0.13 mg/kg/day | 20 weeks | Ghrelin | Significant increase | [7] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of toxicological findings. Below is a representative protocol synthesized from in vivo studies on DEP.
Chronic Exposure Study in Rodents
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (6-8 weeks old).[1][7] Animals are housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A period of at least one week is allowed for acclimatization before the commencement of the experiment.
-
Dosing:
-
Test Substance: this compound (DEP).
-
Vehicle: Typically sterile saline or corn oil.
-
Administration Route: Oral gavage is a common route to simulate dietary exposure.[7]
-
Dose Groups: At least two dose levels (e.g., 0.08 mg/kg and 0.13 mg/kg) and a vehicle control group are established.[7] Doses are selected to be relevant to levels of human environmental exposure.
-
Duration: Chronic studies often last for several weeks (e.g., 20 weeks) to assess long-term effects.[7]
-
-
Sample Collection and Analysis:
-
Blood Sampling: Blood is collected periodically and at the termination of the study via methods like cardiac puncture under anesthesia. Serum is separated by centrifugation.
-
Hormone Analysis: Serum levels of thyroid hormones (T3, T4, TSH), sex hormones (testosterone, estradiol), and adrenal hormones are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]
-
Biochemical Analysis: Serum lipids (total cholesterol, triglycerides, HDL-C, LDL-C) and inflammatory cytokines (e.g., IL-6) are quantified using commercial assay kits.[7]
-
Tissue Collection: At necropsy, organs such as the liver, thyroid, and testes are excised, weighed, and processed for histopathological examination or gene expression analysis (RT-qPCR).[1][3]
-
-
Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare treated groups with the control group. A p-value of <0.05 is generally considered statistically significant.
Conclusion
The in vivo toxicological profile of this compound, a major metabolite of organophosphorus pesticides, extends beyond the classical neurotoxicity associated with its parent compounds. Current evidence strongly indicates that chronic exposure to DEP can lead to significant endocrine disruption, particularly affecting the thyroid hormone axis.[1][3] Furthermore, DEP has been shown to modulate the immune system and alter lipid and gut hormone homeostasis.[7] While these effects have been observed at environmentally relevant concentrations in animal models, further research is necessary to fully elucidate the underlying molecular mechanisms and to accurately assess the risk posed to human health. Future studies should focus on long-term, low-dose exposures and investigate a broader range of endpoints, including developmental and reproductive toxicity, to build a more complete toxicological profile.
References
- 1. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxic and immunotoxic effects of the organophosphate metabolite diethyldithiophosphate (DEDTP) in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Phosphate: An In-depth Technical Guide to its Environmental Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl phosphate (DEP) is a primary degradation product of numerous organophosphate (OP) pesticides and plasticizers.[1][2][3] Its presence in the environment is an indicator of contamination by these parent compounds. Understanding the environmental fate of DEP is crucial for assessing its potential risks and developing effective remediation strategies. This technical guide provides a comprehensive overview of the known environmental degradation pathways of DEP, including biodegradation, abiotic hydrolysis, and photodegradation. It details the factors influencing these processes, the intermediate and final breakdown products, and the methodologies employed for their study. While specific quantitative kinetic data for this compound is limited in publicly accessible literature, this guide presents data from closely related organophosphate compounds to provide context for its environmental persistence.
Introduction
Organophosphate compounds are widely used in agriculture and industry, leading to their widespread distribution in the environment.[4][5] this compound is a common metabolite and environmental degradate of many of these compounds, formed through the cleavage of the ester bonds of the parent molecule.[1][2] Its detection in soil, water, and biological samples serves as a biomarker for exposure to a range of organophosphate pesticides.[1][2] The environmental persistence of DEP is governed by a combination of biotic and abiotic degradation processes.
Biodegradation of this compound
Microbial activity is a primary driver of this compound degradation in the environment.[6] A variety of microorganisms in soil and water possess the enzymatic machinery to break down this compound, utilizing it as a source of phosphorus and sometimes carbon.[4][6]
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of this compound is primarily an enzymatic hydrolysis process. Microorganisms produce enzymes such as phosphotriesterases (PTEs) and organophosphorus hydrolases (OPH) that catalyze the cleavage of the phosphoester bonds.[4][6] The degradation proceeds in a stepwise manner, first hydrolyzing DEP to monoethyl phosphate (MEP) and subsequently to inorganic phosphate (PO₄³⁻), which can then be assimilated by microorganisms.[6]
Anaerobic Biodegradation
In anaerobic environments, such as sediments and flooded soils, the biodegradation of organophosphates can also occur. While specific studies on the anaerobic degradation of this compound are scarce, research on analogous compounds suggests that microbial communities in these environments can also hydrolyze DEP to MEP and inorganic phosphate.
Key Microorganisms and Enzymes
Several bacterial and fungal species have been identified with the ability to degrade organophosphorus compounds.[4][6] Bacteria such as Pseudomonas sp., Flavobacterium sp., and Delftia acidovorans have been shown to produce phosphodiesterases capable of hydrolyzing dialkyl phosphates.[4][6] The key enzymes involved are phosphotriesterases, which act on the parent organophosphates, and phosphodiesterases, which can hydrolyze dialkyl phosphates like DEP.[4][6]
Abiotic Degradation of this compound
Abiotic processes, including hydrolysis and photodegradation, also contribute to the breakdown of this compound in the environment, although typically at slower rates than biodegradation.
Hydrolysis
Hydrolysis is a significant abiotic degradation pathway for this compound in aqueous environments. The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of organophosphate esters is catalyzed by both acid and base.
Photodegradation
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While direct photolysis of this compound is not considered a major degradation pathway due to its limited absorption of solar radiation, indirect photolysis can occur in the presence of photosensitizing agents in the environment, such as humic substances. Studies on the photodegradation of organophosphates on surfaces like titanium dioxide (TiO₂) have shown that they can be oxidized, leading to the formation of smaller, less toxic intermediates.[8]
Factors Influencing Degradation
The rate and extent of this compound degradation in the environment are influenced by a multitude of factors:
-
Soil and Sediment Properties: The organic matter content, clay content, and pH of soil and sediment can significantly affect the bioavailability and degradation of DEP.[9] Sorption to soil particles can reduce its availability to microorganisms and protect it from hydrolysis.
-
Temperature: Both biotic and abiotic degradation rates generally increase with temperature.[10]
-
pH: The pH of the soil and water influences the rate of chemical hydrolysis and affects microbial activity.
-
Microbial Population: The presence of a diverse and adapted microbial community is crucial for efficient biodegradation.
-
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.
Degradation Products
The primary degradation products of this compound are:
-
Monoethyl phosphate (MEP): The initial product of hydrolysis.
-
Inorganic Phosphate (PO₄³⁻): The final product of complete degradation, which is a nutrient that can be utilized by plants and microorganisms.
-
Ethanol: Released during the hydrolysis of the ethyl ester linkages.
Quantitative Data on Degradation
As previously mentioned, specific quantitative data on the degradation kinetics of this compound is limited. The following table summarizes data for closely related organophosphate compounds to provide an indication of the potential persistence of DEP in the environment.
| Compound | Matrix | Conditions | Half-life (t₁/₂) | Rate Constant (k) | Reference |
| Triethyl phosphate | Water | Neutral, 101°C | - | 8.35 x 10⁻⁶ s⁻¹ | [7] |
Experimental Protocols
The study of this compound degradation in environmental matrices typically involves laboratory microcosm and field studies.
Soil Microcosm Study
Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.
-
Spiking: A stock solution of this compound in a suitable solvent (e.g., water or methanol) is prepared. A known amount of the stock solution is added to the soil to achieve the desired initial concentration. The solvent is allowed to evaporate if necessary.
-
Incubation: The spiked soil is placed in incubation vessels (microcosms). The moisture content is adjusted to a specific level (e.g., 60% of water holding capacity). The microcosms are incubated at a constant temperature in the dark. For aerobic studies, the vessels are kept open to the air or aerated periodically. For anaerobic studies, the headspace is purged with an inert gas like nitrogen.
-
Sampling: At predetermined time intervals, replicate microcosms are sacrificed. Soil subsamples are taken for analysis.
-
Extraction: The soil samples are extracted with an appropriate solvent (e.g., acetonitrile, methanol) to recover the this compound and its degradation products.
-
Analysis: The extracts are analyzed using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentrations of DEP and its metabolites.[11][12][13]
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time and fitting the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and half-life.[14][15]
Aqueous Hydrolysis Study
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values and temperatures.
Methodology:
-
Buffer Preparation: Prepare buffer solutions of the desired pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: In a temperature-controlled water bath, add a known concentration of this compound to each buffer solution in sealed, sterile vials.
-
Incubation: Incubate the vials at a constant temperature.
-
Sampling: At specific time points, withdraw aliquots from each vial.
-
Analysis: Analyze the samples for the concentration of this compound using a suitable analytical method like HPLC or GC-MS.
-
Data Analysis: Calculate the hydrolysis rate constants and half-lives at each pH and temperature by fitting the concentration-time data to a kinetic model.[10]
Visualizations
This compound Degradation Pathway
Caption: Generalized degradation pathway of this compound.
Experimental Workflow for Soil Microcosm Study
Caption: Workflow for a soil microcosm degradation study.
Conclusion
This compound is a transient compound in the environment, subject to degradation by both microbial and chemical processes. Biodegradation through enzymatic hydrolysis appears to be the most significant pathway for its removal, leading to the formation of less harmful products, monoethyl phosphate and inorganic phosphate. Abiotic hydrolysis also contributes to its breakdown, particularly under favorable pH and temperature conditions. The persistence of DEP in any given environment is a complex interplay of various physicochemical and biological factors. Further research is needed to generate specific quantitative kinetic data for this compound to more accurately model its environmental fate and potential for exposure.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ewg.org [ewg.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
The Role of Diethyl Phosphate Derivatives in Advanced Flame Retardant Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and application of flame retardants derived from diethyl phosphate and its precursors. Organophosphorus compounds are at the forefront of halogen-free flame retardant technology, offering effective fire safety solutions for a wide range of polymeric materials. This document details the synthetic pathways, mechanisms of action, and performance evaluation of these critical compounds, with a focus on providing actionable data and protocols for the scientific community.
Introduction to Phosphorus-Based Flame Retardants
Organophosphorus flame retardants (OPFRs) have become essential alternatives to halogenated compounds, driven by environmental and health concerns.[1] Their versatility allows them to act in both the condensed phase and the gas phase to interrupt the combustion cycle.[2]
-
Condensed-Phase Action: In the solid material, phosphorus compounds can promote the formation of a stable char layer upon heating. This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[1][3]
-
Gas-Phase Action: During combustion, volatile phosphorus-containing species, such as PO• radicals, can be released into the flame. These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction.[3][4]
This compound and its derivatives, particularly phosphonates, are key players in this field due to their efficacy and synthetic accessibility.
Synthesis of Phosphonate Flame Retardants
The synthesis of phosphonate flame retardants often utilizes trialkyl phosphites, such as triethyl phosphite, which are closely related to this compound. A primary and widely used method for creating the crucial P-C bond is the Michaelis-Arbuzov reaction.[5][6]
Key Synthetic Pathway: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. This reaction is a cornerstone of organophosphorus chemistry and is instrumental in synthesizing a variety of flame retardants.[5]
The general mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. The displaced halide then dealkylates the intermediate to yield the final phosphonate product.[6]
Experimental Protocol: Synthesis of Diethyl Allylphosphonate
The following protocol is a representative example of the Michaelis-Arbuzov reaction for synthesizing a reactive phosphonate flame retardant.
Materials:
-
Triethyl phosphite, freshly distilled (1 molar equivalent)
-
Allyl bromide (1.1 molar equivalents)[7]
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Set up a round-bottomed flask with a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with freshly distilled triethyl phosphite (e.g., 5.16 mL, 30 mmol).[7]
-
Add allyl bromide (e.g., 5.52 mL, 33 mmol) to the flask.[7]
-
Heat the reaction mixture to approximately 71 °C and maintain at reflux for 3 hours.[7]
-
After the reaction is complete, increase the temperature to around 120 °C to distill off the excess allyl bromide and the ethyl bromide byproduct over a period of 2 hours.[7]
-
The remaining colorless oil is the diethyl allylphosphonate product. The yield is typically high (approx. 98%).[7]
-
Confirm the purity of the product using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[7]
Key this compound Derivatives in Flame Retardancy
Aluminum Diethylphosphinate (AlPi)
Aluminum diethylphosphinate (AlPi) is a highly effective, halogen-free flame retardant salt. While not directly synthesized from this compound, its diethylphosphinate anion is a close structural relative. It is widely used in engineering plastics like polyamides (PA) and polyesters (PBT, PET).[4]
Synthesis Overview: The industrial synthesis of AlPi often involves a free-radical addition of ethylene to a hypophosphite precursor (like sodium hypophosphite) in the presence of an initiator, followed by precipitation with an aluminum salt (e.g., aluminum sulfate).[8][9]
Mechanism of Action: AlPi exhibits a dual-action flame retardant mechanism:
-
Condensed Phase: It promotes the formation of a protective char layer, which insulates the polymer. The aluminum phosphate residue formed during decomposition enhances this barrier.[4][10]
-
Gas Phase: Upon heating, it releases volatile diethylphosphinic acid. This acid and its breakdown products (e.g., PO• radicals) interfere with the radical chain reactions in the flame, effectively quenching the fire.[4][10][11]
Diethyl Ethylphosphonate (DEEP)
Diethyl ethylphosphonate is another important phosphonate flame retardant, often used in rigid polyurethane (RPUF) foams. It is typically used as an additive flame retardant.[12][13]
Performance Data of this compound Derivatives
The effectiveness of these flame retardants is quantified using standard fire safety tests. The Limiting Oxygen Index (LOI) and the UL-94 vertical burn test are crucial for assessing material flammability. Cone calorimetry provides more detailed information on heat release rates and smoke production.
Quantitative Flammability Data
The following tables summarize the performance of AlPi and DEEP in various polymer systems.
| Polymer Matrix | Flame Retardant System | Loading (wt% or php*) | LOI (%) | UL-94 Rating | Reference(s) |
| Epoxy Resin | Aluminum Diethylphosphinate (ADP) | 15 | 29.5 | V-0 | [14] |
| Epoxy Resin | ADP / Melamine / Pentaerythritol | 10 (Total) | >30.0 | V-0 | [14] |
| Polybutylene Succinate (PBS) | Aluminum Diethylphosphinate (AlPi) | 25 | 29.5 | V-0 | [10] |
| Rigid Polyurethane Foam (RPUF) | Aluminum Diethylphosphinate (ADP) | 30 php | 23.0 | V-1 | [15] |
| Rigid Polyurethane Foam (RPUF) | APP (5 php) + DEEP (15 php) | 20 php (Total) | 24.9 | V-0 | [12] |
php: parts per hundred parts of polyol
Table 1: Summary of Limiting Oxygen Index (LOI) and UL-94 Test Results.
| Polymer Matrix | Flame Retardant System | Loading (wt% or php) | Peak Heat Release Rate (pHRR) Reduction | Total Heat Release (THR) (MJ/m²) | Reference(s) |
| Polybutylene Succinate (PBS) | Aluminum Diethylphosphinate (AlPi) | 25 wt% | 49.3% | - | [10] |
| Epoxy Resin | ADP (15 wt%) | 15 wt% | - | - | [14] |
| Rigid Polyurethane Foam (RPUF) | APP (5 php) + DEEP (15 php) | 20 php (Total) | - | 23.43 | [12] |
Table 2: Summary of Cone Calorimeter Data.
Standard Experimental Protocols for Flammability Testing
Reproducible and standardized testing is paramount in evaluating flame retardant performance. The following sections outline the core methodologies for key flammability tests.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of flame-retardant polymers.[16]
Apparatus:
-
Thermogravimetric Analyzer with a precision microbalance and furnace.[16]
-
Sample pans (typically platinum).
-
Gas delivery system for atmosphere control (e.g., Nitrogen, Air).
Typical Procedure:
-
Calibration: Perform temperature calibration of the TGA instrument.
-
Sample Preparation: Weigh a small, representative sample (e.g., 25-30 mg) into a tared sample pan.
-
Atmosphere: Set the desired atmosphere and flow rate (e.g., Air at 40 mL/min).
-
Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 700 °C) at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve shows the onset of decomposition and the amount of char residue.[16]
Protocol: UL-94 Vertical Burning Test (ASTM D3801)
This test assesses the burning characteristics of plastic materials after exposure to a small flame in a vertical orientation.[17][18]
Apparatus:
-
Test chamber, free of drafts.
-
Bunsen burner with a 20 mm (50W) flame.[17]
-
Specimen clamp and stand.
-
Timing device.
-
Surgical cotton.
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens (typically 125 x 13 mm, with a specified thickness).[14]
-
Conditioning: Condition the specimens as required by the standard.
-
Setup: Mount a specimen vertically in the clamp. Place a layer of dry surgical cotton on the base of the chamber, 12 inches below the specimen.
-
First Flame Application: Apply the 20 mm flame to the bottom center of the specimen for 10 seconds.
-
Observation: After 10 seconds, remove the flame and record the afterflame time (t1).
-
Second Flame Application: Immediately after the flaming ceases, re-apply the flame for another 10 seconds.
-
Final Observation: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame/afterglow times and the behavior of the drips according to the criteria in the ASTM D3801 standard.[17]
Protocol: Cone Calorimetry (ASTM E1354)
The cone calorimeter is one of the most significant bench-scale tests for evaluating the fire performance of materials. It measures heat release rate, smoke production, and other key parameters under controlled radiant heating.[19][20]
Apparatus:
-
Cone calorimeter, including a conical radiant heater, load cell, spark igniter, and an exhaust system with gas analysis (O₂, CO, CO₂).[21]
Procedure:
-
Calibration: Perform daily calibrations of the gas analyzers and load cell.
-
Sample Preparation: Prepare flat specimens (typically 100 x 100 mm) with a maximum thickness of 50 mm. Wrap the back and sides with aluminum foil.[19]
-
Conditioning: Condition specimens to a constant weight at 23 °C and 50% relative humidity.[19]
-
Setup: Place the wrapped specimen in the sample holder on the load cell, under the conical heater. Set the desired radiant heat flux (e.g., 35 or 50 kW/m²).[14]
-
Ignition: Position the spark igniter over the sample surface.
-
Test Execution: Start the data acquisition and expose the sample to the heat flux. The test begins upon ignition.
-
Data Collection: Continuously measure the mass loss, oxygen consumption, and smoke obscuration until the end of the test (defined by criteria such as flameout or a set time).[19]
-
Analysis: Calculate key parameters including Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Total Smoke Production (TSP).
Conclusion
This compound derivatives and their precursors are integral to the development of modern, effective, and environmentally conscious flame retardants. Through well-established synthetic routes like the Michaelis-Arbuzov reaction, highly efficient compounds such as diethyl allylphosphonate and aluminum diethylphosphinate can be produced. Their dual-action mechanisms in both the condensed and gas phases provide superior fire protection to a wide array of polymers. The standardized testing protocols outlined in this guide are essential for the accurate evaluation and comparison of these flame retardants, facilitating further innovation in the field of fire safety science.
References
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 4. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 11. Aluminum Diethylphosphinate-Incorporated Flame-Retardant Polyacrylonitrile Separators for Safety of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. store.astm.org [store.astm.org]
- 18. icc-nta.org [icc-nta.org]
- 19. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 20. infinitalab.com [infinitalab.com]
- 21. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
Diethyl phosphate as a precursor for agrochemical synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Diethyl phosphate and its derivatives, such as diethyl phosphite and diethyl chlorophosphate, are pivotal precursors in the synthesis of a wide array of agrochemicals, particularly organophosphate insecticides and herbicides. The versatility of the phosphonate functional group allows for the targeted design of molecules that can effectively interact with biological systems, leading to potent pest control agents. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing synthetic methodologies for key agrochemicals, presenting quantitative data, and illustrating the fundamental biological pathways affected by these compounds.
Agrochemicals Derived from this compound Precursors
This compound and its analogues serve as fundamental building blocks for several commercially significant agrochemicals. The reactivity of the phosphorus center allows for the introduction of various organic moieties, leading to a diverse range of active ingredients.
Glyphosate: A Broad-Spectrum Herbicide
Glyphosate, one of the most widely used herbicides globally, can be synthesized from diethyl phosphite. The synthesis typically involves a Mannich-type reaction with glycine and formaldehyde.
Coumaphos: An Ectoparasiticide
Coumaphos is an organothiophosphate insecticide and acaricide used to control external parasites on livestock. Its synthesis involves the reaction of diethyl chlorothiophosphate with 3-chloro-4-methyl-7-hydroxycoumarin.
Phosfolan: A Systemic Insecticide
Phosfolan is a systemic insecticide effective against a range of sucking and chewing insects. Its synthesis is achieved through the reaction of 2-imino-1,3-dithiolane with diethyl phosphorochloridate[1].
Synthetic Pathways and Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key agrochemicals derived from this compound precursors.
Synthesis of Glyphosate from Diethyl Phosphite
This protocol is based on the reaction of diethyl phosphite with glycine and paraformaldehyde, followed by hydrolysis.
Experimental Protocol:
-
Condensation Reaction:
-
To a 500 ml four-neck flask, add 12.2 g of paraformaldehyde, 86 g of methanol, and 32.2 g of triethanolamine.
-
Raise the temperature to 40°C and stir for 30 minutes.
-
Add 15 g of glycine and continue stirring for 1 hour.
-
Add 25 g of dimethyl phosphite and allow the condensation reaction to complete.[2][3]
-
-
Catalyst Removal and Hydrolysis:
-
Introduce 8.7 g of HCl gas to precipitate the triethanolamine catalyst as its hydrochloride salt.
-
Filter the reaction mixture to remove the triethanolamine hydrochloride.
-
To the filtrate, add 50 ml of hydrochloric acid to facilitate hydrolysis.
-
Heat the solution to 120°C and maintain for 30 minutes.[2][3]
-
-
Product Isolation:
Quantitative Data for Glyphosate Synthesis:
| Parameter | Value | Reference |
| Starting Materials | Paraformaldehyde, Glycine, Dimethyl Phosphite | [2][3] |
| Catalyst | Triethanolamine | [2][3] |
| Solvent | Methanol | [2][3] |
| Reaction Temperature | 40°C (Condensation), 120°C (Hydrolysis) | [2][3] |
| Yield of Glyphosate | Approximately 77% | [2] |
| Purity of Glyphosate | >95% | [2] |
Synthetic Workflow for Glyphosate:
Caption: Synthetic workflow for Glyphosate production.
Synthesis of Coumaphos from Diethyl Chlorothiophosphate
The synthesis of coumaphos involves the condensation of O,O-diethyl chlorothiophosphate with a substituted coumarin.
Experimental Protocol:
-
Preparation of Diethyl Chlorothiophosphate-d(10):
-
React ethanol-d(6) with P(2)S(5) to produce labeled diethyldithiophosphoric acid.
-
Chlorinate the resulting acid to yield diethyl chlorothiophosphate-d(10).[4]
-
-
Condensation Reaction:
-
Treat the diethyl chlorothiophosphate-d(10) with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of potassium carbonate.
-
Conduct the reaction in acetone at reflux to yield labeled coumaphos.[4]
-
Physicochemical Data for Coumaphos:
| Property | Value | Reference |
| Molecular Formula | C14H16ClO5PS | [5] |
| Melting Point | 90-92 °C | [5] |
| Solubility | Insoluble in water, soluble in aromatic solvents | [5] |
| Stability | Stable under normal conditions, hydrolyzes in alkaline conditions | [5] |
Synthetic Pathway for Coumaphos:
Caption: Synthesis of Coumaphos.
Mechanism of Action: Disruption of Cholinergic Signaling
Organophosphate agrochemicals, particularly insecticides, exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[6][7] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
The Cholinergic Signaling Pathway and its Inhibition:
-
Normal Nerve Impulse Transmission:
-
An action potential arrives at the presynaptic terminal, causing the release of ACh into the synaptic cleft.
-
ACh binds to postsynaptic receptors, leading to the propagation of the nerve signal.
-
AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing the synapse to reset.
-
-
Inhibition by Organophosphates:
-
Consequences of Inhibition:
-
The accumulation of ACh in the synaptic cleft leads to continuous stimulation of postsynaptic receptors.
-
This overstimulation results in a range of neurotoxic effects, including muscle tremors, paralysis, and ultimately, death of the target pest.
-
Signaling Pathway Diagram: Acetylcholinesterase Inhibition:
Caption: Organophosphate inhibition of Acetylcholinesterase.
Conclusion
This compound and its derivatives are indispensable precursors in the agrochemical industry. Their chemical tractability allows for the synthesis of highly effective herbicides and insecticides. A thorough understanding of the synthetic routes, reaction kinetics, and the biological mechanisms of action is paramount for the development of new, more selective, and environmentally benign crop protection agents. The detailed protocols and pathways presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the field of agrochemical synthesis and development.
References
- 1. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method for synthesizing and preparing glyphosate with glycine method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102040623A - Method for synthesizing and preparing glyphosate with glycine method - Google Patents [patents.google.com]
- 4. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Interpretation of Diethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for diethyl phosphate (DEP), a key metabolite of various organophosphorus pesticides. Understanding its structural and electronic properties through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for toxicological studies, environmental monitoring, and drug development processes where phosphate moieties are relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly insightful.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the ethyl groups.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₃ (Methyl) | ~1.3 | Triplet | ~7.0 |
| -CH₂- (Methylene) | ~4.1 | Quartet of doublets (dq) | J(H,H) ≈ 7.0, J(H,P) ≈ 7.0-8.0 |
| P-OH (Phosphate) | Variable | Singlet (broad) | - |
-
-CH₃ Protons : These protons are split into a triplet by the two adjacent methylene protons.
-
-CH₂- Protons : These protons are adjacent to both the methyl group and the phosphorus atom. They are split into a quartet by the three methyl protons and further split into a doublet by the phosphorus atom, resulting in a doublet of quartets or a multiplet.[1]
-
P-OH Proton : The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum is simpler, showing two signals for the two distinct carbon environments in the ethyl groups.
| Signal Assignment | Chemical Shift (δ) ppm | Coupling |
| -CH₃ (Methyl) | ~16 | Doublet, J(C,P) ≈ 5-7 Hz |
| -CH₂- (Methylene) | ~62 | Doublet, J(C,P) ≈ 5-7 Hz |
The coupling to the phosphorus atom causes both carbon signals to appear as doublets.[1]
Phosphorus-³¹P NMR Spectroscopy
³¹P NMR is highly specific for observing the phosphorus nucleus and is a key technique for characterizing organophosphorus compounds.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity (Proton-Coupled) |
| This compound | ~ -1.0 to 2.0 | Multiplet |
The chemical shift is referenced against an external standard, typically 85% H₃PO₄. In a proton-decoupled spectrum, the signal appears as a sharp singlet. In a proton-coupled spectrum, the signal is split by the protons on the adjacent methylene groups.[2]
Experimental Protocols: NMR Spectroscopy
A generalized protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve a small amount of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrumentation : Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to singlets (or doublets due to phosphorus coupling). A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
³¹P NMR : Acquire the spectrum with or without proton decoupling. 85% H₃PO₄ is used as an external reference.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H stretch (asymmetric) | -CH₃ |
| ~2930 | C-H stretch (symmetric) | -CH₂- |
| ~2500-2700 | O-H stretch (broad) | P-OH |
| ~1250-1280 | P=O stretch (phosphoryl) | P=O |
| ~1030-1050 | P-O-C stretch | P-O-C |
| ~960 | O-P-O stretch | O-P-O |
The spectrum is dominated by a very strong and characteristic absorption from the P=O (phosphoryl) group.[4][5] The broad O-H stretch is also a key feature, indicating the acidic proton.[6][7]
Experimental Protocols: IR Spectroscopy
-
Sample Preparation : For liquid samples like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition :
-
A background spectrum of the clean salt plates is collected first.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background to produce the final spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that ionizes a molecule and then separates the ions based on their mass-to-charge ratio (m/z), providing information on the molecular weight and fragmentation pattern.
| m/z Value | Proposed Fragment | Formula | Notes |
| 154 | [M]⁺ | [C₄H₁₁O₄P]⁺ | Molecular Ion |
| 125 | [M - C₂H₅]⁺ | [C₂H₆O₄P]⁺ | Loss of an ethyl group |
| 99 | [PO₄H₄]⁺ | [H₄O₄P]⁺ | Di-protonated phosphoric acid |
| 81 | [PO₃H₂]⁺ | [H₂O₃P]⁺ | Protonated metaphosphoric acid |
The fragmentation of this compound often proceeds through the loss of ethyl and ethoxy groups, leading to a series of characteristic phosphorus-containing ions.[8]
Experimental Protocols: Mass Spectrometry
-
Sample Introduction : The sample can be introduced directly via an infusion pump for Electrospray Ionization (ESI) or through a Gas Chromatography (GC) system for Electron Ionization (EI).
-
Ionization :
-
ESI : The sample is dissolved in a suitable solvent (e.g., methanol/water) and sprayed into the mass spectrometer, where it is ionized. This is a "soft" ionization technique that often keeps the molecular ion intact.[6]
-
EI : The sample is vaporized and bombarded with high-energy electrons, causing fragmentation. This is a "hard" ionization technique useful for structural elucidation.
-
-
Mass Analysis : Ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Biological Interaction and Signaling
This compound is a metabolite of organophosphorus pesticides and has been studied for its potential to disrupt endocrine functions. Research suggests that it can interfere with mechanisms related to thyroid hormones.[9] This interference can occur at various levels, including hormone biosynthesis, transport in the blood, and receptor binding.
References
- 1. rsc.org [rsc.org]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl phosphite [webbook.nist.gov]
- 6. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of this compound Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diethyl phosphite [webbook.nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Mechanism of Action of Diethyl Phosphate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphate (OP) pesticides and is frequently utilized as a biomarker for OP exposure. While the parent OPs are well-characterized for their potent inhibition of acetylcholinesterase (AChE), the direct biological activity of DEP is more nuanced. This technical guide synthesizes the current understanding of DEP's mechanism of action, moving beyond the classical organophosphate paradigm of AChE inhibition. Evidence strongly indicates that DEP's primary toxicological and biological effects are not mediated by direct AChE inhibition but rather through alternative pathways, including endocrine disruption, particularly of the thyroid hormone system, and significant alterations to the gut microbiota. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanisms of Action
While organophosphorus compounds are classically known as irreversible inhibitors of acetylcholinesterase (AChE), leading to cholinergic crisis, this compound (DEP) itself is a poor inhibitor of AChE.[1] The primary mechanisms by which DEP exerts its biological effects are now understood to be through pathways independent of direct AChE inhibition.
Endocrine Disruption: The Thyroid Hormone System
A significant body of evidence points to DEP as a potential endocrine-disrupting chemical, with its primary target being the thyroid hormone system.[2][3] Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in animal models, leading to symptoms consistent with hyperthyroidism.[2] In silico molecular docking and molecular dynamics studies have further elucidated this mechanism, revealing that DEP can strongly interact with multiple proteins and enzymes crucial for thyroid hormone homeostasis.[2][3] These interactions can interfere with:
-
Thyroid hormone biosynthesis: DEP may disrupt the enzymatic processes involved in the synthesis of thyroxine (T4) and triiodothyronine (T3).
-
Blood transport: It can interfere with the binding of thyroid hormones to transport proteins in the blood.
-
Receptor binding: DEP may affect the binding of thyroid hormones to their nuclear receptors, thereby altering gene expression.
-
Metabolism: The metabolic pathways of thyroid hormones can also be disrupted by DEP.[2][3]
Alteration of Gut Microbiota
Emerging research has identified the gut microbiome as a key target of DEP. Chronic exposure to DEP has been demonstrated to significantly alter the composition and function of the gut microbiota in rats.[4] These changes include the enrichment of opportunistic pathogenic genera such as Paraprevotella, Parabacteroides, Alloprevotella, and Helicobacter.[4] This dysbiosis is associated with a decrease in the pro-inflammatory cytokine interleukin-6 (IL-6).[4] Furthermore, the enrichment of butyrate-producing genera has been linked to an increase in serum estradiol levels and subsequent alterations in lipid profiles, including decreased total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C).[4]
Immunomodulation
While some organophosphate metabolites can induce cytokine release, studies have shown that DEP does not significantly trigger the release of pro-inflammatory cytokines like TNF-α from macrophages.[1] However, the alteration of gut microbiota by DEP can lead to indirect immunomodulatory effects, such as the observed decrease in IL-6.[4] For other related organophosphate metabolites like diethyldithiophosphate (DEDTP), direct effects on the immune system, such as modulating T-cell activation and cytokine signaling pathways, have been reported.[5]
Limited Role of Acetylcholinesterase Inhibition
In contrast to its parent organophosphate compounds, such as paraoxon, DEP is not a potent inhibitor of acetylcholinesterase.[1][6] While some studies on complex mixtures or parent compounds that metabolize to DEP show AChE inhibition, direct evidence for significant, kinetically relevant inhibition of AChE by DEP at physiologically relevant concentrations is lacking. Therefore, the cholinergic effects typically associated with organophosphate poisoning are not considered a primary mechanism of action for DEP itself.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological effects of this compound.
| Parameter | Value | System | Source(s) |
| In Vivo Exposure (Chronic) | 0.08 mg/kg and 0.13 mg/kg for 20 weeks | Male Rats | [4] |
| In Vivo Exposure (Chronic) | 24-week exposure (dose not specified) | Male Rats | [4] |
| Effect on Serum IL-6 | Significant decrease | Male Rats | [4] |
| Effect on Serum Estradiol | Significant increase (stronger than parent OP) | Male Rats | [4] |
| Effect on Serum Lipids (TG, LDL-C) | Significant decrease | Male Rats | [4] |
Signaling Pathways
Disruption of Thyroid Hormone Signaling
DEP can interfere with multiple stages of the thyroid hormone signaling pathway, from synthesis and transport to receptor binding and metabolism. The following diagram illustrates the key points of disruption.
Caption: Disruption of the Thyroid Hormone Signaling Pathway by this compound (DEP).
MAPK Signaling Pathway (Hypothesized for Related Compounds)
While direct activation of the MAPK pathway by DEP is not fully elucidated, other organophosphate metabolites have been shown to activate this pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a generalized MAPK/ERK signaling cascade.
Caption: Generalized Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is to determine the extent, if any, of AChE inhibition by DEP.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (DEP) stock solution
-
Positive control (e.g., paraoxon)
Procedure:
-
Prepare serial dilutions of DEP in phosphate buffer.
-
In each well of the 96-well plate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DEP solution (or buffer for control, or positive control)
-
20 µL of AChE solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode, recording readings every minute for 10-20 minutes.
-
Calculate the rate of reaction for each concentration of DEP.
-
Determine the percent inhibition relative to the control and calculate the IC50 value if applicable.
Quantification of Thyroid Hormones in Rat Serum (LC-MS/MS)
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Rat serum samples (from control and DEP-exposed animals)
-
Internal standards (e.g., ¹³C₆-T4, ¹³C₆-T3)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional)
Procedure:
-
Thaw rat serum samples on ice.
-
To a 50 µL aliquot of serum, add internal standards.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate T3 and T4 using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Detect and quantify T3 and T4 using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentrations of T3 and T4 in the samples by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
Materials:
-
Fecal samples from control and DEP-exposed animals
-
DNA extraction kit (e.g., DNeasy PowerSoil Kit)
-
PCR reagents for 16S rRNA gene amplification (V3-V4 region primers)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)
Procedure:
-
Collect fecal samples and store them at -80°C.
-
Extract microbial DNA from the fecal samples using a commercial kit according to the manufacturer's instructions.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with barcoded primers.
-
Purify the PCR products and quantify the DNA concentration.
-
Pool the amplified DNA from all samples in equimolar concentrations.
-
Perform sequencing on an Illumina MiSeq platform.
-
Process the raw sequencing data using a bioinformatics pipeline to:
-
Demultiplex the reads.
-
Perform quality filtering and denoising.
-
Cluster sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs.
-
Analyze alpha and beta diversity to compare the microbial communities between control and DEP-exposed groups.
-
Western Blot for MAPK Pathway Activation
Materials:
-
Cell or tissue lysates from control and DEP-exposed samples
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein (e.g., phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.
-
Quantify the band intensities to determine the relative phosphorylation level of the MAPK protein.
Conclusion
The mechanism of action of this compound in biological systems is multifaceted and extends beyond the classical organophosphate-induced acetylcholinesterase inhibition. The primary modes of action for DEP are the disruption of the thyroid hormone system and the significant alteration of the gut microbiota. These effects have been observed at exposure levels relevant to human populations. While DEP is a metabolite of more potent AChE-inhibiting pesticides, its own biological activity appears to be driven by these alternative, non-cholinergic pathways. This understanding is critical for researchers, scientists, and drug development professionals in assessing the risks associated with organophosphate exposure and in developing targeted therapeutic strategies that address the full spectrum of toxicological effects. Future research should continue to explore the intricate molecular interactions of DEP with these non-cholinergic targets to further refine our understanding of its biological impact.
References
- 1. Organophosphorus Pesticides Induce Cytokine Release from Differentiated Human THP1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazophos and its metabolite this compound have different effects on endocrine hormones and gut health in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]
The Emergence of Diethyl Phosphate as a Key Biomarker for Organophosphate Pesticide Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The widespread use of organophosphate (OP) pesticides in agriculture has led to growing concerns about human exposure and potential health risks. Monitoring this exposure is critical for both public health and the development of new safety measures. Diethyl phosphate (DEP), a principal metabolite of many OP pesticides, has been identified as a reliable biomarker for assessing human exposure. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and significance of DEP as a biomarker.
From Exposure to Excretion: The Metabolic Journey of Organophosphate Pesticides
Organophosphate pesticides are metabolized in the body, primarily in the liver, through a series of enzymatic reactions. A common pathway involves the conversion of the parent OP compound into its corresponding oxon form, which is often more toxic. Subsequently, these intermediates are hydrolyzed, breaking the ester bond and resulting in the formation of dialkyl phosphates (DAPs), including this compound (DEP). These water-soluble metabolites are then excreted in the urine.[1][2] The general metabolic pathway is illustrated below.
Quantitative Analysis of this compound in Urine
The quantification of DEP in urine is a cornerstone of human biomonitoring for OP pesticide exposure. Below are tables summarizing urinary DEP concentrations from various studies, comparing levels in occupationally exposed individuals to the general population, and levels before and after dietary intervention.
Table 1: Urinary this compound (DEP) Concentrations in Occupationally Exposed vs. General Population
| Population Group | Sample Size | Mean/Median DEP Concentration (ng/mL) | Key Findings | Reference |
| Conventional Farmers (Thailand) | 213 | Median: 60.1% detection frequency | Significantly higher urinary OP metabolite levels than organic farmers. | [3] |
| Organic Farmers (Thailand) | 213 | Median: 12.9% detection frequency | Lower exposure levels compared to conventional farmers. | [3] |
| General Adult Population (Israel) | 247 | Median: Not specified, but detectable in all samples | DEP concentrations were high relative to US and Canadian general populations. | [4] |
| Individuals Exposed During Cultivation (India) | 100 | Detected | DEP was one of the metabolites found in the urine of exposed individuals. | [5] |
| Non-Pesticide-Exposed Urban Residents (India) | 50 | Detected | Lower levels compared to the exposed group. | [5] |
Table 2: Impact of Organic Diet on Urinary this compound (DEP) Levels
| Study Phase | Sample Size | Mean Total Diethyl DAPs (creatinine corrected) | Key Findings | Reference |
| Conventional Diet | 13 | 0.042 (SD=0.038) | Higher levels of diethyl DAP metabolites were observed. | [6] |
| Organic Diet | 13 | 0.021 (SD=0.020) | Mean total diethyl DAP levels were halved after a week on an organic diet. | [6] |
Experimental Protocols for DEP Analysis
Accurate and sensitive analytical methods are essential for the reliable quantification of DEP in biological matrices. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Urinary DEP Analysis
The general workflow for analyzing DEP in urine involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis.
Detailed Protocol 1: Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a liquid-liquid extraction (LLE) method which has shown high recovery and efficiency.[5][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials: 2 mL Eppendorf tubes, micropipettes, centrifuge, cold ethyl acetate.
-
Procedure:
-
Pipette 200 µL of urine sample into a 2 mL Eppendorf tube.
-
Add 100 µL of an internal standard solution (e.g., dibutyl phosphate).
-
Add 800 µL of cold ethyl acetate to the tube.
-
Vortex the mixture for 1 minute.
-
Place the tube on ice for 10 minutes to facilitate precipitation.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. Instrumental Analysis (UFLC-MS/MS)
-
Instrumentation: An ultrafast liquid chromatograph coupled to a tandem mass spectrometer (e.g., Shimadzu LC-30AD with a Sciex Triple Quad 5500).
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of a modifier like formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Specific Transitions: Monitor for the specific precursor-to-product ion transitions for DEP and the internal standard.
-
3. Quality Control
-
Analyze blank and spiked urine samples with each batch to check for contamination and assess recovery.
-
Use a calibration curve prepared from standard solutions of DEP.
-
The limit of detection (LOD) for this method can be as low as 0.0201 ng/mL.[5][7][8]
Detailed Protocol 2: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires a derivatization step to make the polar DEP metabolite volatile for GC analysis.[9][10][11][12]
1. Sample Preparation (Extraction and Derivatization)
-
Materials: Glass test tubes, vortex mixer, water bath, nitrogen evaporator, hexane, pentafluorobenzyl bromide (PFBBr) derivatizing agent, anhydrous potassium carbonate.
-
Procedure:
-
Acidify a 1.0 mL urine sample to pH 3.0.
-
Perform an extraction using a suitable method like solid-phase extraction (SPE) with a molecularly imprinted polymer (MIP) cartridge or liquid-liquid extraction.[9]
-
Elute the analytes with acetonitrile.
-
Add 3% PFBBr solution to the eluate and allow it to react at room temperature for 1 hour to form the pentafluorobenzyl ester of DEP.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Add anhydrous potassium carbonate to the residue.
-
Extract the derivatized DEP twice with 5 mL of hexane.
-
Combine the hexane extracts and concentrate to a final volume suitable for GC-MS injection.
-
2. Instrumental Analysis (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A capillary column of intermediate polarity.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to separate the analytes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring for the characteristic ions of the derivatized DEP.
-
3. Quality Control
-
Construct a calibration curve using a pool of urine samples spiked with known concentrations of DEP standards.
-
Evaluate within-day and between-day precision and accuracy using quality control samples.
-
Limits of quantification can be in the range of 1-10 µg/L.[9][12]
Conclusion
This compound has been firmly established as a sensitive and specific biomarker for assessing human exposure to a wide range of organophosphate pesticides. The analytical methods for its detection in urine, particularly LC-MS/MS and GC-MS, are well-developed and offer the low detection limits necessary for biomonitoring studies. The quantitative data clearly demonstrates the utility of DEP in distinguishing between exposed and non-exposed populations and in evaluating the effectiveness of interventions aimed at reducing pesticide exposure. For researchers, scientists, and drug development professionals, the reliable measurement of DEP provides a crucial tool for understanding the extent of OP pesticide exposure and its potential health implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary concentrations of organophosphate pesticide metabolites in adults in Israel: demographic and dietary predictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicoperators.au [organicoperators.au]
- 7. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Preliminary Investigation of the Endocrine-Disrupting Effects of Diethyl Phosphate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Diethyl phosphate (DEP), a primary metabolite of numerous organophosphorus (OP) pesticides, is frequently used as a biomarker for human exposure to this widespread class of chemicals.[1][2] While the neurotoxicity of parent OP compounds is well-established, emerging research indicates that their metabolites, such as DEP, may exert distinct toxicological effects, including the disruption of the endocrine system. Epidemiological studies have correlated the presence of dialkyl phosphates (DAPs), including DEP, with disorders related to sex hormones and thyroid hormones.[1][2] This technical guide provides a consolidated overview of the preliminary evidence regarding DEP's endocrine-disrupting capabilities, focusing on quantitative data, experimental methodologies, and implicated signaling pathways to support further research and risk assessment.
Data Presentation: In Vivo Effects of DEP Exposure
The following tables summarize the key quantitative and qualitative findings from in vivo studies investigating the effects of DEP on endocrine and related metabolic endpoints in adult male rats.
Table 1: Effects of Chronic DEP Exposure on Thyroid and Sex Hormones
| Hormone/Parameter | Exposure Group | Observation | Effect | Source |
| Thyroid Hormones | Chronic DEP | Caused thyroid-related hormone disorders | Disruptive | [1][2] |
| Chronic DEP | Induced symptoms of hyperthyroidism | Disruptive | [2] | |
| Chronic DEP | Led to abnormal expression of thyroid hormone-related genes in the liver | Disruptive | [2] | |
| Sex Hormones | ||||
| Luteinizing Hormone (LH) | Chronic DEP | No significant effect on serum levels | No Effect | [1] |
| Follicle-Stimulating Hormone (FSH) | Chronic DEP | No significant effect on serum levels | No Effect | [1] |
| Testosterone (T) | Chronic DEP | No significant effect on serum levels | No Effect | [1] |
| Estradiol (E2) | Chronic DEP | No significant effect on serum levels | No Effect | [1] |
| High-dose DEP (0.13 mg/kg) | Significant increase in serum concentration | Disruptive | [3][4][5] | |
| Spermatogenesis | Chronic DEP | No apparent effect | No Effect | [1][2] |
| Sperm Quality | Chronic DEP | No apparent effect | No Effect | [1][2] |
This table synthesizes findings from a study that found DEP primarily affects the thyroid system without altering the male reproductive axis.[1][2] However, a separate study noted an increase in estradiol at a high dose.[3][4][5]
Table 2: Effects of 20-Week DEP Exposure on Gut Hormones, Cytokines, and Lipids
| Parameter | Low Dose (0.08 mg/kg) | High Dose (0.13 mg/kg) | Source |
| Gut Hormones | |||
| Peptide Tyrosine-Tyrosine (PYY) | No significant change | Increased significantly | [3][4] |
| Ghrelin | No significant change | Increased significantly | [3][4] |
| Inflammatory Cytokines | |||
| Interleukin-6 (IL-6) | Decreased significantly | Decreased significantly | [3][4] |
| Serum Lipids | |||
| Total Triglycerides (TGs) | No significant change | Decreased significantly | [3][4][5] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | No significant change | Decreased significantly | [3][4][5] |
This study highlights that DEP can influence gut hormone signaling, inflammation, and lipid metabolism, potentially linked to alterations in gut microbiota.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The protocols below are derived from the key studies investigating DEP's endocrine effects.
Protocol 1: In Vivo Assessment of Thyroid and Reproductive Hormones
This protocol is based on the methodology used to assess the effects of chronic DEP exposure in adult male rats.[1][2]
-
Animal Model: Adult male Sprague-Dawley rats are used. Animals are housed under controlled conditions (temperature, humidity, light/dark cycle) and provided with standard chow and water ad libitum.
-
Exposure Groups: Animals are randomly assigned to control and DEP exposure groups. DEP is administered at doses relevant to human exposure levels.
-
Route and Duration of Administration: Chronic exposure is established, often over several weeks or months, to mimic long-term environmental exposure. Administration can be via gavage, drinking water, or feed.
-
Sample Collection: At the end of the exposure period, animals are anesthetized, and blood samples are collected via cardiac puncture. Tissues such as the liver, testes, and thyroid gland are excised for further analysis.
-
Hormone Analysis:
-
Serum is separated from blood samples by centrifugation.
-
Serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone (T), Estradiol (E2), Thyroid-Stimulating Hormone (TSH), Total Thyroxine (TT4), Total Triiodothyronine (TT3), Free Thyroxine (FT4), and Free Triiodothyronine (FT3) are quantified.
-
Assay Types: Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) kits are used according to the manufacturers' instructions.
-
-
Histopathological and Gene Expression Analysis:
-
Excised tissues are fixed, processed, and sectioned for histological examination to assess tissue morphology (e.g., spermatogenesis in testes).
-
RNA is extracted from tissues (e.g., liver) to quantify the expression of thyroid hormone-related genes using quantitative real-time PCR (qRT-PCR).
-
Protocol 2: In Silico Molecular Docking
This computational approach was used to investigate the direct molecular interactions between DEP and key proteins in the thyroid hormone system.[1][2]
-
Target Protein Selection: Key proteins involved in thyroid hormone biosynthesis, transport, receptor binding, and metabolism are selected as targets.
-
Software and Preparation: Molecular modeling software (e.g., AutoDock, Schrödinger) is used. The 3D structures of the target proteins are obtained from protein data banks, and the 3D structure of DEP is generated and optimized.
-
Molecular Docking Simulation: DEP is "docked" into the active or binding sites of the target proteins. The simulation calculates the binding affinity and identifies the most favorable binding poses.
-
Analysis: The results are analyzed to determine the strength of the interaction (e.g., binding energy) and the specific amino acid residues involved in the interaction. This provides insights into the potential for DEP to interfere with the protein's normal function.
Protocol 3: Standard In Vitro Endocrine Disruption Assays
While not specifically detailed for DEP in the search results, the following are standard, validated in vitro assays used to screen chemicals for endocrine-disrupting potential and are highly relevant for future DEP investigation.
-
Estrogen Receptor (ER) Transactivation Assay:
-
Purpose: To determine if a chemical can bind to and activate the estrogen receptor.
-
Methodology: A cell line (e.g., MCF-7 or a reporter cell line) expressing ER is cultured. The cells are treated with various concentrations of the test chemical (DEP). Receptor activation leads to the expression of a reporter gene (e.g., luciferase), which produces a measurable signal. The results indicate whether the chemical acts as an ER agonist or antagonist.[6]
-
-
Androgen Receptor (AR) Transactivation Assay:
-
Purpose: To determine if a chemical can bind to and activate or inhibit the androgen receptor.
-
Methodology: Similar to the ER assay, this test uses a cell line expressing AR and a reporter gene to measure agonistic or antagonistic activity.[7]
-
-
H295R Steroidogenesis Assay:
-
Purpose: To screen for chemicals that affect the production of steroid hormones (e.g., testosterone and estradiol).
-
Methodology: The H295R human adrenal carcinoma cell line, which expresses all the key enzymes for steroidogenesis, is used.[7] Cells are exposed to the test chemical, and the amount of testosterone and estradiol secreted into the culture medium is measured by ELISA or LC-MS/MS. This assay can detect effects on enzymes like aromatase and 17β-hydroxysteroid dehydrogenase.[7]
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams were created using the DOT language to visualize key concepts related to the endocrine-disrupting effects of this compound.
Caption: A typical experimental workflow for in vivo studies.
Caption: DEP's potential interference with the thyroid hormone system.
Caption: Potential indirect activation of Estrogen Receptor α signaling.
Discussion of Mechanisms
Primary Target: The Thyroid Hormone System
The most direct evidence for DEP's endocrine-disrupting activity points towards the thyroid hormone system.[1][2] Chronic exposure in male rats resulted in thyroid-related hormone disorders and symptoms consistent with hyperthyroidism.[2] In silico modeling further supports this by suggesting that DEP can strongly interact with multiple key proteins essential for thyroid hormone regulation.[1][2]
The proposed mechanisms of disruption include:
-
Interference with Biosynthesis: DEP may interact with enzymes in the thyroid gland, such as thyroid peroxidase, disrupting the synthesis of thyroxine (T4) and triiodothyronine (T3).
-
Disruption of Transport: DEP might bind to transport proteins in the blood, like thyroxine-binding globulin (TBG) and transthyretin (TTR), potentially displacing thyroid hormones and altering their bioavailability.[1][2]
-
Receptor Binding and Metabolism: The chemical could interfere with the binding of thyroid hormones to their nuclear receptors in target tissues or affect the enzymes responsible for hormone metabolism and clearance.[1]
Effects on Sex Hormones and Steroidogenesis
The evidence regarding DEP's effect on sex hormones is less clear. One comprehensive study found no significant impact on serum levels of LH, FSH, testosterone, or estradiol in chronically exposed male rats.[1] Conversely, another study using a 20-week exposure model observed a significant increase in estradiol concentration at a high dose (0.13 mg/kg), while other hormones remained unchanged.[3][5] This discrepancy suggests that the effects may be dose-dependent or influenced by the specific experimental conditions. The increase in estradiol could be due to an indirect mechanism, as some endocrine disruptors can affect steroid biosynthesis, for instance, by modulating the activity of aromatase, the enzyme that converts androgens to estrogens.
It is important to distinguish this compound from diethyl phthalate (DEP), a different chemical also known as an endocrine disruptor. Studies on diethyl phthalate show it can indirectly activate estrogen receptor α (ERα) signaling pathways without directly binding to the receptor, leading to the proliferation of breast cancer cells.[8][9] While a different compound, this highlights a potential mechanism of indirect action that warrants investigation for this compound.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound, a common metabolite of organophosphorus pesticides, is a potential endocrine-disrupting chemical, with its primary target appearing to be the thyroid hormone system.[1][2] In vivo and in silico data indicate that DEP can interfere with thyroid hormone synthesis, transport, and receptor signaling.[1] Its effects on the reproductive axis, particularly on estradiol levels, are less consistent and require further investigation to clarify dose-response relationships and underlying mechanisms.
For drug development professionals and researchers, these findings underscore the importance of considering metabolite toxicity. Future research should focus on:
-
Dose-Response Characterization: Establishing clear dose-response curves for DEP's effects on both the thyroid and reproductive axes.
-
Mechanism of Action: Utilizing in vitro assays, such as the H295R steroidogenesis and receptor transactivation assays, to pinpoint the specific molecular targets of DEP.
-
Mixture Effects: Investigating the effects of DEP in combination with other OP pesticide metabolites and parent compounds to better reflect real-world exposure scenarios.
-
Developmental Exposure: Assessing the impact of DEP exposure during critical developmental windows, such as gestation and early life, where the endocrine system is particularly vulnerable.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic hydrolysis of diethyl phosphate under acidic conditions
An In-depth Technical Guide on the Hydrolysis of Diethyl Phosphate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The hydrolysis of organophosphate esters, such as this compound (DEP), is a fundamental reaction of significant interest in biochemistry, environmental science, and drug metabolism. The stability and degradation pathways of the phosphate ester bond are critically dependent on the pH of the medium. This technical guide provides a comprehensive examination of the hydrolysis of this compound under both basic and acidic conditions, addressing the distinct mechanisms, kinetics, and experimental protocols for each pathway. Due to the chemically contradictory nature of the topic "basic hydrolysis under acidic conditions," this paper will separately detail the reaction under basic (alkaline) and acidic catalysis to provide a clear and thorough understanding for researchers.
Basic Hydrolysis of this compound
Under basic or alkaline conditions, the hydrolysis of this compound proceeds via a nucleophilic substitution mechanism, primarily involving the attack of a hydroxide ion (OH⁻) on the central phosphorus atom.
Mechanism of Basic Hydrolysis
The reaction is generally considered a bimolecular nucleophilic substitution (SN2) type reaction at the phosphorus center. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic phosphorus atom. This leads to the formation of a transient pentacoordinate trigonal bipyramidal intermediate or transition state. Subsequently, one of the ethoxy groups departs as a leaving group (ethoxide, EtO⁻), which is immediately protonated by the solvent (water) to form ethanol. The reaction results in the formation of ethyl phosphate and ethanol. Further hydrolysis of ethyl phosphate can occur under these conditions, eventually leading to inorganic phosphate.
The overall reaction follows second-order kinetics.[1]
Signaling Pathway for Basic Hydrolysis
Caption: Mechanism of basic hydrolysis of this compound via an SN2 pathway.
Acid-Catalyzed Hydrolysis of this compound
Under acidic conditions, the hydrolysis of phosphate triesters like triethyl phosphate, a close analog of this compound, is significantly slower than under basic conditions and proceeds through a different mechanism.[2] The reaction is catalyzed by protons (H⁺).
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of triethyl phosphate is consistent with an A-2 type mechanism (bimolecular acid-catalyzed hydrolysis). The process involves two key steps:
-
Protonation: A rapid, reversible protonation of the phosphoryl oxygen atom of the phosphate ester. This enhances the electrophilicity of the central phosphorus atom.
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic phosphorus atom. This is the rate-determining step. This is followed by the departure of an ethanol molecule and deprotonation to yield diethyl phosphoric acid. Isotopic labeling studies with ¹⁸O-labeled water on the analogous triethyl phosphate show that C-O bond cleavage occurs, indicating the reaction follows an AAL2 pathway under certain conditions (in dioxane-water mixtures).[2][3] However, for many phosphate esters, attack at the phosphorus center (P-O cleavage) is also a viable pathway.
Signaling Pathway for Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of this compound via an A-2 pathway.
Quantitative Data Presentation
Quantitative kinetic data for the hydrolysis of this compound itself is sparse in the readily available literature. However, data from its parent ester, triethyl phosphate, provides a valuable reference for understanding its reactivity.
Table 1: Kinetic Parameters for the Hydrolysis of Triethyl Phosphate
| Condition | Solvent | Temperature (°C) | Rate Constant (k) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, e.u.) | Citation |
| Neutral | Water | 101 | 8.35 x 10⁻⁶ s⁻¹ | 23.4 | -20 | [2][3] |
| Acidic (0.904 M HClO₄) | 35% Dioxane-Water | 101 | - | 24.1 | -17 | [2][3] |
Note: The neutral hydrolysis of triethyl phosphate proceeds via a BAL2 mechanism, similar to the base-catalyzed pathway but with water as the nucleophile. Acid catalysis becomes significant in dioxane-water mixtures.[2]
Experimental Protocols
Monitoring the hydrolysis of this compound requires precise analytical techniques to quantify the disappearance of the reactant and the appearance of products over time.
General Experimental Workflow
References
Physical and chemical characteristics of diethyl hydrogen phosphate
An In-depth Technical Guide to Diethyl Hydrogen Phosphate
Introduction
Diethyl hydrogen phosphate (DEHP), also known as diethyl phosphoric acid, is an organophosphorus compound with the chemical formula C4H11O4P.[1] It is a dialkyl phosphate characterized by the presence of two ethyl groups attached to the phosphate core.[1][2] DEHP is a colorless to light yellow-orange, oily liquid.[3] This document provides a comprehensive overview of its physical and chemical characteristics, relevant experimental protocols, and its role in biological systems, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of diethyl hydrogen phosphate are summarized below. This data is crucial for its handling, application in synthesis, and analysis.
Table 1: General and Physical Properties of Diethyl Hydrogen Phosphate
| Property | Value |
| Molecular Formula | C4H11O4P[1][2] |
| Molecular Weight | 154.10 g/mol [1][2] |
| IUPAC Name | diethyl hydrogen phosphate[1][2] |
| CAS Number | 598-02-7[3][4] |
| Appearance | Colorless to light yellow-orange liquid[5][3] |
| Melting Point | 6 °C[3][6] |
| Boiling Point | 203 °C; 80 °C at 0.7 mmHg[5][6][7] |
| Density | 1.29 g/mL[5][3][6] |
| Refractive Index | 1.4170[5] |
| pKa | 1.42 ± 0.50 (Predicted) |
| Flash Point | 91 °C[3][6] |
| Vapor Pressure | 0.137 mmHg at 25°C[5] |
Table 2: Solubility and Stability of Diethyl Hydrogen Phosphate
| Property | Description |
| Solubility | Soluble in water, alcohol, ether, benzene, acetone, and carbon tetrachloride. Insoluble in saturated saline solution. |
| Stability | Aqueous solutions are strongly acidic. It is moisture sensitive.[3] |
| Storage | Should be stored in a dry, sealed container at 2-8°C.[5][3][8] |
Chemical Reactivity and Synthesis
Diethyl hydrogen phosphate's reactivity is primarily centered around its phosphate functional group. It can participate in several key chemical reactions.
-
Esterification: Reacts with alcohols to yield other diethyl phosphate esters.[1]
-
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and ethanol.[1]
-
Transesterification: The ethyl groups can be exchanged with other alkoxy groups from different alcohols.[1]
The synthesis of diethyl hydrogen phosphate can be achieved through various methods. A common laboratory and industrial-scale synthesis involves the reaction of phosphorus trichloride with ethanol.
Caption: Synthesis of Diethyl Hydrogen Phosphate from Phosphorus Trichloride and Ethanol.
Experimental Protocols
Synthesis of Diethyl Hydrogen Phosphate via Phosphorus Trichloride and Ethanol
This protocol describes a common method for the synthesis of diethyl hydrogen phosphate.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous ethanol (C₂H₅OH)
-
Reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser with a gas outlet to handle HCl gas.
Procedure:
-
In a well-ventilated fume hood, place anhydrous ethanol in the reaction vessel.
-
Cool the ethanol in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the cooled ethanol with constant stirring. The molar ratio of ethanol to phosphorus trichloride should be at least 3:1.[1]
-
The reaction is exothermic and will produce hydrogen chloride and ethyl chloride as byproducts.[1] Maintain the temperature to control the reaction rate.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion. Elevated temperatures, such as 80°C, can increase the reaction rate and yield.[1]
-
The crude diethyl hydrogen phosphate is then purified, typically by distillation under reduced pressure, to remove unreacted starting materials and byproducts.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of diethyl hydrogen phosphate.
Instrumentation:
-
HPLC system with a reverse-phase C18 or Newcrom R1 column.[4]
-
UV or Mass Spectrometry (MS) detector.
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water.[4]
-
For standard reverse-phase HPLC, phosphoric acid can be used as a modifier.[4]
-
For MS-compatible methods, formic acid should be used instead of phosphoric acid.[4]
Procedure:
-
Prepare a standard solution of diethyl hydrogen phosphate of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test material in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard solution to obtain a reference chromatogram and retention time.
-
Inject the sample solution.
-
Identify the diethyl hydrogen phosphate peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of diethyl hydrogen phosphate by comparing the peak area of the sample to that of the standard.
Caption: General Workflow for the HPLC Analysis of Diethyl Hydrogen Phosphate.
Biological Significance and Applications
Diethyl hydrogen phosphate is of significant interest in toxicology and drug development as it is a primary metabolite of many organophosphate pesticides, such as chlorpyrifos.[1][7] Its presence in urine is a common biomarker for exposure to these pesticides.[1][7]
Chronic exposure to diethyl hydrogen phosphate has been linked to endocrine-disrupting effects, specifically impacting thyroid-related hormones.[1][7] Recent studies have also indicated that in the gut microbiome, it can lead to an enrichment of opportunistic pathogens and a subsequent decrease in interleukin-6 (IL-6), suggesting a potential immunomodulatory role.[9]
Caption: Metabolic Pathway and Biological Impact of Diethyl Hydrogen Phosphate.
Beyond its role as a metabolite, diethyl hydrogen phosphate is used in chemical synthesis as a reagent for creating phosphoramidates and other organophosphorus compounds, and in the manufacturing of flame retardants.[1]
Safety and Handling
Diethyl hydrogen phosphate is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][7] It is also harmful if swallowed or in contact with skin.[7] Therefore, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[7] It should be used in a well-ventilated area.[7]
References
- 1. Buy Diethyl hydrogen phosphate | 53397-17-4 [smolecule.com]
- 2. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 598-02-7 [chemicalbook.com]
- 4. Diethyl hydrogen phosphate | SIELC Technologies [sielc.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound - general description and application - Georganics [georganics.sk]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. selleckchem.com [selleckchem.com]
The Michaelis-Arbuzov Reaction and Diethyl Phosphite: A Technical Guide to P-C Bond Formation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The formation of a carbon-phosphorus (P-C) bond is a cornerstone of organophosphorus chemistry, yielding phosphonates that are integral to the development of pharmaceuticals, agrochemicals, and materials science. While the classical Michaelis-Arbuzov reaction has long been a fundamental tool for this transformation, the use of diethyl phosphite presents unique mechanistic considerations and has led to the development of powerful, modern synthetic methodologies. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data for the synthesis of phosphonates using diethyl phosphite, with a focus on its applications in drug discovery and development.
Core Concepts: Beyond the Classical Reaction
The traditional Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. The mechanism proceeds through the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the pentavalent phosphonate.
However, diethyl phosphite predominantly exists as its tautomeric phosphonate form, diethyl phosphonate, which possesses a reactive P-H bond rather than the lone pair on a trivalent phosphorus atom required for the classical mechanism. Consequently, the direct reaction of diethyl phosphite with alkyl halides under classical Michaelis-Arbuzov conditions is generally not feasible. Instead, several powerful, related reactions have been developed to leverage the unique reactivity of diethyl phosphite for P-C bond formation. These include the Michaelis-Becker reaction, the Hirao cross-coupling reaction, and various catalyzed approaches.
The Michaelis-Becker Reaction: A Base-Mediated Approach
The Michaelis-Becker reaction provides a robust method for the phosphonylation of alkyl halides using diethyl phosphite. The key to this reaction is the deprotonation of diethyl phosphite by a strong base to generate a highly nucleophilic phosphite anion. This anion then readily participates in a nucleophilic substitution reaction with an alkyl halide.
dot
Caption: The two-step mechanism of the Michaelis-Becker reaction.
Quantitative Data for the Michaelis-Becker Reaction
The Michaelis-Becker reaction is applicable to a range of alkyl halides, with yields being generally good. The choice of base and solvent is critical for optimal performance.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CH₃I | NaH | THF | rt | >80 | [1] |
| 2 | n-BuBr | K₂CO₃ | DMF | 80 | 75-85 | [2] |
| 3 | Benzyl Bromide | NaOEt | EtOH | reflux | High | [1] |
| 4 | i-PrI | NaH | THF | rt | 63 | [3] |
| 5 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | rt | 80-90 | [4] |
Detailed Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
The following protocol is a representative example of the Michaelis-Becker reaction.
Materials:
-
Diethyl phosphite
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Diethyl phosphite (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is cooled back to 0 °C, and benzyl bromide (1.05 equivalents) dissolved in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl benzylphosphonate.
The Hirao Reaction: A Palladium-Catalyzed Cross-Coupling
The Hirao reaction is a powerful palladium-catalyzed cross-coupling of a dialkyl phosphite, such as diethyl phosphite, with an aryl or vinyl halide. This reaction has become a go-to method for the synthesis of arylphosphonates, which are important motifs in many biologically active molecules.
dot
Caption: General experimental workflow for the Hirao reaction.
Quantitative Data for the Hirao Reaction with Diethyl Phosphite
The Hirao reaction is highly versatile, tolerating a wide range of functional groups on the aryl halide. The choice of catalyst, ligand, base, and solvent can be optimized for specific substrates.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Pd(OAc)₂ | Et₃N | neat (MW) | 150 | 93 | [5] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | Et₃N | neat (MW) | 175 | 69 | [5] |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ | Et₃N | neat | 120 | 77 | [6] |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂/dppf | i-Pr₂NEt | DMF | 110 | 95 | [6] |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ | Et₃N | neat (MW) | 175 | 88 | [5] |
Detailed Experimental Protocol: Microwave-Assisted Hirao Coupling
The following protocol describes a microwave-assisted, solvent-free Hirao reaction.[7]
Materials:
-
Diethyl phosphite
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Microwave reactor vial
-
Standard workup and purification reagents
Procedure:
-
To a microwave reactor vial is added the aryl bromide (1.0 mmol), diethyl phosphite (1.2 mmol), triethylamine (1.5 mmol), and palladium(II) acetate (5 mol%).
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at the specified temperature (e.g., 150 °C) for the designated time (e.g., 5-30 minutes).[7]
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired aryl phosphonate.
Lewis Acid-Catalyzed Reactions
Lewis acids can be employed to promote the reaction of diethyl phosphite with various electrophiles, including alcohols and imines. This approach avoids the need for pre-activation of the alcohol to a halide and often proceeds under milder conditions than the classical Michaelis-Arbuzov reaction.
dot
Caption: A simplified representation of a Lewis acid-catalyzed pathway.
Quantitative Data for Lewis Acid-Catalyzed Phosphonylation
Various Lewis acids can effectively catalyze the phosphonylation of alcohols with diethyl phosphite, often with high yields.
| Entry | Alcohol | Lewis Acid | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Diphenylmethanol | Al(OTf)₃ | Tf₂O | DCE | 40 | 94 | [8] |
| 2 | Benzyl alcohol | ZnI₂ | - | THF | 66 | 80-90 | [8] |
| 3 | Cinnamyl alcohol | ZnI₂ | - | THF | 66 | High | [8] |
| 4 | 1-Phenylethanol | Al(OTf)₃ | Tf₂O | DCE | 40 | 91 | [8] |
| 5 | Phenyl(thiophen-2-yl)methanol | Al(OTf)₃ | Tf₂O | DCE | 40 | 62 | [8] |
Detailed Experimental Protocol: Al(OTf)₃-Catalyzed Phosphonylation of Diphenylmethanol
The following protocol is based on a reported Lewis acid-catalyzed phosphonylation.[8]
Materials:
-
Diphenylmethanol
-
Diethyl phosphite
-
Aluminum triflate (Al(OTf)₃)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
1,2-Dichloroethane (DCE)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of diphenylmethanol (1.0 mmol) in 1,2-dichloroethane (2 mL) is added aluminum triflate (10 mol%).
-
Trifluoromethanesulfonic anhydride (2.0 equivalents) is then added, followed by diethyl phosphite (2.5 equivalents).
-
The reaction mixture is stirred at 40 °C for 14 hours under an air atmosphere.
-
Upon completion, the reaction is quenched with water and the mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford diethyl benzhydrylphosphonate.
Applications in Drug Development
The phosphonate moiety is a key structural feature in numerous therapeutic agents due to its ability to act as a stable mimic of phosphate esters, which are ubiquitous in biological systems. The reactions of diethyl phosphite are instrumental in the synthesis of antiviral and anticancer drugs, as well as other biologically active compounds.
For example, the synthesis of acyclic nucleoside phosphonates, a class of potent antiviral drugs that includes Tenofovir and Adefovir, often involves the introduction of the phosphonate group via reactions analogous to those described above. The P-C bond's resistance to enzymatic cleavage is a critical design element in these drugs, providing them with enhanced metabolic stability.
Furthermore, the development of phosphonate-containing enzyme inhibitors, such as those targeting proteases and phosphatases, is an active area of research in oncology and other therapeutic areas. The methodologies employing diethyl phosphite offer versatile and efficient routes to novel phosphonate derivatives for screening and lead optimization in drug discovery programs.
Conclusion
While the classical Michaelis-Arbuzov reaction provides a foundational understanding of P-C bond formation, the use of diethyl phosphite necessitates the application of related, yet distinct, synthetic strategies. The Michaelis-Becker reaction, the Hirao cross-coupling, and Lewis acid-catalyzed methods have emerged as powerful and versatile tools for the synthesis of a wide array of phosphonates. For researchers and professionals in drug development, a thorough understanding of these methodologies, their scope, and their practical implementation is essential for the design and synthesis of novel phosphonate-based therapeutics. The detailed protocols and quantitative data presented in this guide serve as a practical resource for the application of these important reactions in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: High-Sensitivity Analysis of Diethyl Phosphate in Human Urine by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The protocol employs a sample preparation procedure involving lyophilization, followed by derivatization with pentafluorobenzyl bromide (PFBBr). Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) operating in negative ion chemical ionization (NICI) and selected ion monitoring (SIM) mode, which provides high selectivity and low detection limits. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.
Introduction
This compound (DEP) is a metabolite of several widely used organophosphate (OP) pesticides. The measurement of DEP in biological matrices, such as urine, is a reliable method for assessing human exposure to these compounds. Due to the polar nature and low volatility of DEP, direct analysis by gas chromatography is challenging. Therefore, a derivatization step is necessary to convert DEP into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note describes a validated method using pentafluorobenzyl bromide (PFBBr) as the derivatizing agent, which allows for sensitive detection by GC-MS with negative ion chemical ionization.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
Reagents and Materials
-
This compound (DEP) standard
-
Pentafluorobenzyl bromide (PFBBr)
-
Internal Standard (e.g., deuterated DEP)
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile, HPLC grade
-
Di-sodium hydrogen phosphate dihydrate
-
Sodium sulfite
-
Purified water
-
Human urine samples
Sample Preparation
-
Urine Sample Pre-treatment: Collect urine samples and store them at -20°C until analysis. Prior to use, thaw the samples to room temperature and centrifuge to remove any particulate matter.
-
Lyophilization: Transfer a 1 mL aliquot of the urine sample into a suitable vial and freeze-dry the sample to complete dryness.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent, such as acetonitrile.
Derivatization
-
Addition of Derivatizing Agent: To the reconstituted sample, add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[1][2][3]
-
Incubation: The derivatization reaction can be carried out by incubating the mixture. For a faster reaction, microwave-assisted derivatization can be employed by heating for 5 minutes at 160 W.[2][3][4]
-
Extraction: After derivatization, perform a liquid-liquid extraction using a solvent like dichloromethane to isolate the derivatized DEP.[5]
GC-MS Analysis
-
Injection: Inject an aliquot of the final extract into the GC-MS system.
-
Chromatographic Separation: Separate the analytes on a capillary column, such as an HP-5 or RTx®-5MS.[2][3]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion chemical ionization (NICI) mode and acquire data in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity.[1]
GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Shimadzu GC2010 or equivalent |
| Column | HP-5, 30 m x 0.32 mm ID, 1 µm film thickness |
| Injector | Split/Splitless, 220°C |
| Oven Program | Initial temperature 70°C, followed by a suitable ramp. |
| Carrier Gas | Helium, constant flow of 1.49 mL/min |
| Mass Spectrometer | Triple Quadrupole or Single Quadrupole |
| Ionization Mode | Negative Ion Chemical Ionization (NICI)[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific m/z values for derivatized DEP (e.g., m/z 258)[6] |
Quantitative Data Summary
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.1 µg/L[1] | [1] |
| Limit of Quantitation (LOQ) | 5.5 pg/mg (in hair)[6] | [6] |
| Linearity Range | 0.025 - 0.120 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (%RSD) | 4 - 14%[1] | [1] |
| Recovery | 100.7 - 116.7% |
Discussion
The described GC-MS method for the analysis of this compound in human urine is both sensitive and reliable. The sample preparation, including lyophilization and derivatization with PFBBr, is crucial for achieving the required analytical performance. The use of negative ion chemical ionization significantly enhances the sensitivity for the electrophilic PFB derivative of DEP. The quantitative data demonstrates that the method has a low limit of detection, good linearity over a relevant concentration range, and high precision and accuracy. This makes it a valuable tool for biomonitoring studies assessing human exposure to organophosphate pesticides.
Signaling Pathway Diagram (Illustrative)
Caption: Logical relationship of DEP as a biomarker of OP exposure.
References
- 1. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. | Semantic Scholar [semanticscholar.org]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Diethyl Phosphate in Human Urine using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers excellent recovery, low limits of detection, and high reproducibility, making it suitable for biomonitoring studies and clinical research.
Introduction
This compound (DEP) is a primary metabolite of several widely used organophosphate (OP) pesticides.[1] The quantification of DEP in urine is a critical tool for assessing human exposure to these compounds and understanding potential health risks.[1][2] This document provides a comprehensive protocol for the extraction and quantification of DEP in urine samples, intended for researchers, scientists, and professionals in drug development and environmental health. The methodology is based on established and validated techniques to ensure reliable and accurate results.[1][3]
Experimental Workflow
The overall experimental workflow for the quantification of DEP in urine is depicted below. It involves sample collection, preparation, chromatographic separation, and detection.
Figure 1: Experimental workflow for DEP quantification in urine.
Materials and Reagents
-
This compound (DEP) standard
-
Isotopically labeled internal standard (e.g., DEP-d10)[4]
-
Ethyl acetate (HPLC grade)[2]
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)[2]
-
Ammonium formate[2]
-
Ultrapure water
-
Human urine samples (stored at -20°C)
-
Microcentrifuge tubes (2 mL)
-
HPLC vials[2]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
HPLC column (e.g., C18 reverse-phase)[2]
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Experimental Protocol
-
Prepare a stock solution of DEP in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.1 to 200 ng/mL).[2]
-
Prepare a stock solution of the internal standard (e.g., DEP-d10) in methanol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking blank urine with known amounts of DEP.
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 200 µL of the urine sample into a 2 mL microcentrifuge tube.[2]
-
Add 100 µL of the internal standard solution to the urine sample.[2]
-
Add 800 µL of cold ethyl acetate to the tube.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
-
HPLC System: Ultrafast Liquid Chromatography (UFLC) or equivalent[1]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DEP and its internal standard.
Data Presentation
The performance of this method has been validated and key quantitative parameters are summarized in the table below. These values demonstrate the method's sensitivity, accuracy, and precision.[1][2][4]
| Parameter | This compound (DEP) | Reference |
| Linearity Range | 0.1 - 200 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.009 - 0.0201 ng/mL | [2][4] |
| Limit of Quantification (LOQ) | 0.0287 - 0.0609 ng/mL | [2][4] |
| Recovery | 93% - 107% | [1][4] |
| Precision (%RSD) | ||
| Intra-day | 0.62% - 5.46% | [1][5] |
| Inter-day | 0.80% - 11.33% | [1][5] |
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human urine. The liquid-liquid extraction protocol is efficient, with high recovery rates, and the subsequent chromatographic analysis is both rapid and specific.[1] This validated method is well-suited for biomonitoring studies assessing exposure to organophosphate pesticides.[3]
References
- 1. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Diethyl Phosphate (DEP) using PFBBr Derivatization for GC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantification of diethyl phosphate (DEP) in various matrices using gas chromatography-mass spectrometry (GC-MS). This compound is a primary metabolite of several organophosphorus pesticides and nerve agents. Due to its high polarity and low volatility, direct GC analysis is challenging. This protocol describes a derivatization procedure using pentafluorobenzyl bromide (PFBBr) to convert DEP into a more volatile and thermally stable ester. The resulting PFB-derivatized DEP is highly responsive to electron capture and is readily analyzed by GC-MS, particularly in the highly sensitive negative chemical ionization (NCI) mode. Detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided, along with performance data.
Principle and Mechanism
The derivatization of this compound with PFBBr is an alkylation reaction based on nucleophilic substitution.[1] The phosphate anion acts as a nucleophile, attacking the electrophilic benzyl carbon of PFBBr and displacing the bromide ion. This reaction converts the non-volatile DEP into its pentafluorobenzyl ester, which is significantly more volatile and amenable to GC analysis. The PFB group contains five fluorine atoms, making the derivative highly electronegative and ideal for sensitive detection by GC-MS with negative ion chemical ionization (NICI-MS), which can achieve detection limits at the femtogram level.[2]
Caption: Derivatization reaction of DEP with PFBBr.
Experimental Protocols
This section provides detailed methodologies for sample preparation, derivatization, and analysis.
2.1. Materials and Reagents
-
This compound (DEP) standard
-
Pentafluorobenzyl Bromide (PFBBr), 99%
-
Dibutyl phosphate (DBP) or other suitable internal standard[3]
-
Acetonitrile (ACN), HPLC grade
-
Toluene, HPLC grade
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Diisopropylamine
-
Solid Phase Extraction (SPE) cartridges (e.g., styrene-divinyl benzene polymer-based)[4]
-
Deionized water
-
Nitrogen gas, high purity
-
Standard laboratory glassware and consumables
2.2. Sample Preparation (from Urine) Effective sample preparation is crucial to remove interferences from complex biological matrices.[5][6]
-
Sample Collection: Collect a 0.2 mL urine sample.[2]
-
Internal Standard: Fortify the sample with an internal standard, such as dibutyl phosphate (DBP), to a final concentration of 50 ng/mL.[3]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the analytes with a suitable solvent (e.g., acetonitrile).
-
An alternative to offline SPE and derivatization is an automated on-support derivatization method, which can be faster, more efficient, and reduce solvent usage.[4]
2.3. Derivatization Protocol The following protocol is based on optimized conditions reported in the literature.[7]
-
Evaporation: Transfer the eluate from the SPE step to a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of acetonitrile, 1 mg of anhydrous potassium carbonate (as a base), and 10 µL of PFBBr solution (e.g., 10% in acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70°C for 1 hour.[7]
-
Cooling & Quenching: After the reaction, allow the vial to cool to room temperature. The reaction can be quenched by adding a small amount of a silylating reagent if needed to react with excess PFBBr, though often this is not necessary.
-
Extraction: Add 1 mL of hexane or toluene, vortex for 1 minute, and centrifuge.
-
Final Sample: Transfer the organic layer to a new GC vial for analysis. This sample now contains the derivatized, volatile DEP-PFB ester.
2.4. GC-MS Analysis Analysis is performed using a gas chromatograph coupled to a mass spectrometer. Negative Ion Chemical Ionization (NICI) is recommended for achieving the lowest detection limits.[2][7]
-
Gas Chromatograph (GC):
-
Column: RTx®-5MS capillary column (or equivalent 5% diphenyl / 95% dimethyl polysiloxane).[8]
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Negative Chemical Ionization (NCI) or Electron Ionization (EI). NCI is preferred for sensitivity.[2]
-
Reagent Gas (for NCI): Methane or ammonia.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions: Specific ions for the DEP-PFB derivative should be determined by analyzing a standard. For similar dialkyl phosphate PFB derivatives, monitored ions have included m/z 350 and 366.[8]
-
Method Performance and Quantitative Data
The PFBBr derivatization method provides excellent sensitivity and reliability for the quantification of DEP and other dialkyl phosphates. The tables below summarize typical performance metrics and GC conditions reported in the literature.
Table 1: Summary of Method Performance for Dialkyl Phosphate Analysis
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | Urine | 0.02 ng/mL | [2] |
| Urine | 0.1 - 0.15 ng/mL | [3] | |
| Urine (on-support method) | 0.1 - 0.3 ng/mL | [4] | |
| Recovery | Fecal Samples | 47 - 62% for DEP | [10] |
| Relative Standard Deviation (RSD) | Urine | 2 - 15% | [3] |
| | Urine (on-support method) | 1 - 17% |[4] |
Table 2: Example GC-MS Instrument Conditions
| Parameter | Setting | Reference |
|---|---|---|
| GC System | Shimadzu QP-2010 | [8] |
| Column | RTx®-5MS | [8] |
| Injector Mode | Splitless | N/A |
| Ionization Mode | Electron Ionization (EI) | [8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |[8] |
Workflow Visualization
The entire analytical process, from sample collection to data analysis, is illustrated in the following workflow diagram.
Caption: Experimental workflow for DEP analysis.
Conclusion
The derivatization of this compound with pentafluorobenzyl bromide is a highly effective strategy for enabling its sensitive and reliable analysis by GC-MS. The formation of the PFB-ester derivative enhances volatility, thermal stability, and detector response, particularly in NCI mode.[7] The protocols outlined in this application note provide a comprehensive framework for researchers in environmental monitoring, toxicology, and drug development to accurately quantify trace levels of DEP in complex biological matrices. The method is characterized by low detection limits, good reproducibility, and the potential for automation.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of Diethyl Phosphate from Environmental Samples
Introduction
Diethyl phosphate (DEP) is a primary metabolite of several organophosphorus pesticides and is frequently monitored in environmental samples as an indicator of pesticide contamination. Due to its high polarity and water solubility, extracting DEP from complex environmental matrices such as water, soil, and air presents analytical challenges. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and concentration of DEP prior to chromatographic analysis.
This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various environmental samples. The methodologies are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle of Solid-Phase Extraction for DEP
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For DEP analysis, a liquid sample is passed through a solid sorbent material, which retains the analyte of interest. Interferences are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent is critical for achieving high recovery of the polar DEP molecule. Polymeric sorbents, such as Oasis HLB, are often preferred due to their hydrophilic-lipophilic balance, which allows for effective retention of a wide range of compounds, including polar metabolites like DEP.
Sorbent Selection
The selection of the appropriate SPE sorbent is crucial for the successful extraction of DEP. Several types of sorbents can be employed, with their performance depending on the sample matrix and the analytical method.
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These are often the preferred choice for polar analytes like DEP from aqueous samples. They offer high surface area and a balanced chemistry that retains both polar and non-polar compounds. Oasis HLB, a copolymer of N-vinylpyrrolidone and divinylbenzene, is particularly effective for extracting polar pesticides and their metabolites from water.[1][2]
-
Graphitized Carbon Black (GCB): GCB is effective for removing pigments and other matrix interferences, but it can also retain planar analytes, which may or may not be desirable depending on the co-contaminants.
-
C18-bonded Silica: While traditionally used for non-polar compounds, C18 sorbents can be used for DEP, though they may offer lower recovery for such a polar analyte compared to polymeric sorbents.[3]
-
Molecularly Imprinted Polymers (MIPs): MIPs can be synthesized to have specific recognition sites for a target analyte, offering high selectivity. MIPs have been developed for the extraction of dialkyl phosphates from urine samples and could be adapted for environmental matrices.[4]
Analytical Instrumentation
Following SPE, DEP is typically analyzed by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
GC-MS: Due to the low volatility of DEP, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for dialkyl phosphates, forming PFB esters that are amenable to GC-MS analysis.[5][6][7]
-
LC-MS/MS: This technique offers the advantage of analyzing DEP directly without the need for derivatization, simplifying the sample preparation workflow. LC-MS/MS provides high sensitivity and selectivity for the detection of polar compounds in complex matrices.[1][8]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound and related compounds using solid-phase extraction from various sample matrices.
| Analyte | Sample Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| This compound (DEP) | Urine | Styrene-divinylbenzene polymer | GC/MS | High and comparable to previous methods | 0.1 - 0.3 ng/mL | - | [4] |
| Diethyl thiophosphate (DETP) | Urine | Molecularly Imprinted Polymer | GC-MS | <15% RSD | - | 10 µg/L | [4] |
| Diethyl dithiophosphate (DEDTP) | Urine | Molecularly Imprinted Polymer | GC-MS | <15% RSD | - | 10 µg/L | [4] |
| Organochlorine Pesticides | Water | Not specified | GC-ECD | - | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | [9] |
| Organochlorine Pesticides | Sediment | Not specified | GC-ECD | - | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | [9] |
| Phthalate Esters & BPA | Pear | Polystyrene–pyridine nanofibers | GC-MS | 87.0–109.9% | 0.03–0.10 μg/L | 0.034–0.34 μg/L | [10] |
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples for LC-MS/MS Analysis
This protocol is based on the use of a polymeric sorbent (Oasis HLB) for the extraction of DEP from water samples, followed by direct analysis using LC-MS/MS.
1. Materials and Reagents
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
Formic acid
-
DEP analytical standard
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
If suspended solids are present, centrifuge or filter the sample through a glass fiber filter (e.g., 0.45 µm).
-
Adjust the pH of the water sample to ~7.
3. SPE Procedure
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to dry.
-
Sample Loading: Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained DEP from the cartridge with 2 x 3 mL of acetonitrile. Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: SPE of this compound from Soil Samples for GC-MS Analysis
This protocol involves an initial solvent extraction of DEP from soil, followed by SPE cleanup and derivatization prior to GC-MS analysis.
1. Materials and Reagents
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Pentafluorobenzyl bromide (PFBBr)
-
Dipotassium hydrogen phosphate
-
Anhydrous sodium sulfate
-
Sonicator
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Preparation and Extraction
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of a mixture of acetonitrile and water (1:1, v/v).
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil residue and combine the supernatants.
3. SPE Cleanup
-
Conditioning: Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.
-
Sample Loading: Dilute the combined supernatant with reagent water to a final acetonitrile concentration of <5% and load it onto the conditioned cartridge at a flow rate of 2-5 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water.
-
Drying: Dry the cartridge under vacuum for 20 minutes.
-
Elution: Elute the DEP with 2 x 4 mL of ethyl acetate.
4. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 1 mL of a 10 g/L solution of dipotassium hydrogen phosphate in water and 1 mL of a 5 g/L solution of PFBBr in acetone.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 2 mL of hexane and vortex for 1 minute.
-
Transfer the upper hexane layer, containing the derivatized DEP, to a new vial.
-
Concentrate the hexane extract to a final volume of 200 µL for GC-MS analysis.
Visualizations
Caption: Experimental workflow for SPE of this compound from water samples.
Caption: Key factors for developing a robust SPE method for this compound.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. h-brs.de [h-brs.de]
- 4. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Phosphonates using Diethyl Phosphite in the Michaelis-Becker Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of phosphonates utilizing diethyl phosphite via the Michaelis-Becker reaction. This classical organophosphorus reaction is a cornerstone in the formation of carbon-phosphorus (C-P) bonds, which are central to the structure of many biologically active compounds. Phosphonates are recognized as crucial phosphate mimics in drug design, leading to the development of potent antiviral, anticancer, and antibacterial agents.[1][2][3] This document offers detailed experimental protocols, quantitative data from representative syntheses, and an illustrative signaling pathway relevant to the application of phosphonate-containing drugs.
Introduction to the Michaelis-Becker Reaction
The Michaelis-Becker reaction involves the deprotonation of a dialkyl phosphite, such as diethyl phosphite, by a base to form a phosphonate anion. This anion then acts as a nucleophile, attacking an electrophilic substrate, typically an alkyl halide, to form the desired phosphonate ester.[4] The general scheme for this reaction is as follows:
(RO)₂P(O)H + Base → (RO)₂P(O)⁻ + [Base-H]⁺ (RO)₂P(O)⁻ + R'-X → (RO)₂P(O)R' + X⁻
While effective, the yields of the Michaelis-Becker reaction can sometimes be lower than the related Michaelis-Arbuzov reaction.[4] However, its utility in synthesizing a diverse range of phosphonates, including precursors to important pharmaceuticals, remains significant.
Applications in Drug Development
Phosphonates are metabolically stable analogues of phosphates and have found extensive applications in medicinal chemistry.[1][3] Their ability to mimic phosphate groups allows them to interact with biological targets such as enzymes and receptors, often with inhibitory effects.[1][2] Acyclic nucleoside phosphonates, for instance, are a prominent class of antiviral drugs that includes Tenofovir, Adefovir, and Cidofovir.[1] These compounds act as chain terminators in viral DNA synthesis. The phosphonate moiety is crucial for their mechanism of action, as it is not susceptible to hydrolysis by cellular enzymes, unlike the phosphate ester bonds in natural nucleotides.[3]
Experimental Protocols
General Protocol for the Synthesis of Diethyl Alkylphosphonates
This protocol is a generalized procedure for the Michaelis-Becker reaction between diethyl phosphite and an alkyl halide.
Materials:
-
Diethyl phosphite
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Phase-transfer catalyst (e.g., benzyl triethyl ammonium chloride), if required[5]
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dialkyl hydrogen phosphonate in the appropriate anhydrous solvent.
-
Add the base to the solution and stir the mixture. For liquid-liquid phase-transfer catalysis, a two-phase system (e.g., H₂O/CH₂Cl₂) can be employed with a phase-transfer catalyst.[5]
-
To this mixture, add the alkyl halide dropwise at room temperature.
-
The reaction mixture is then typically heated to reflux for a specified period (e.g., 3 hours).[5]
-
After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The reaction mixture is worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford the pure dialkyl alkylphosphonate.
Synthesis of Diethyl {[benzyl(2-hydroxybenzyl)amino]methyl}phosphonate
This protocol details the synthesis of a specific α-aminophosphonate, a class of compounds with significant biological activity.
Materials:
-
1,3-Benzoxazine (1.33 mmol)
-
Diethyl phosphite (1.33 mmol, 0.17 mL)
-
Boron trifluoride etherate (0.26 mmol, 0.03 mL)
-
Acetonitrile (5 mL)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure: [6]
-
A mixture of 1,3-benzoxazine, diethyl phosphite, and boron trifluoride etherate in acetonitrile is stirred under a nitrogen atmosphere at 26 °C for 48 hours.[6]
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash chromatography using a mixture of hexane and ethyl acetate (80:20) as the eluent.[6]
-
The final product, diethyl {[benzyl(2-hydroxybenzyl)amino]methyl}phosphonate, is obtained as a colorless oil.[6]
Data Presentation
The following tables summarize quantitative data from representative Michaelis-Becker reactions for the synthesis of various phosphonates.
Table 1: Synthesis of Diethyl 1-(N-acylamino)-1-ethoxyalkylphosphonates via a Michaelis-Becker-like Addition [7]
| Entry | Substrate (N-acylimidate) | Diethyl Phosphite (equiv.) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl N-Cbz-acetimidate | 1.2 | K₂CO₃ | Acetonitrile | 70 | 24 | 75 |
| 2 | Ethyl N-Boc-acetimidate | 1.2 | K₂CO₃ | Acetonitrile | 70 | 24 | 68 |
| 3 | Ethyl N-Cbz-propionimidate | 2.0 | K₂CO₃ | Acetonitrile | 70 | 48 | 82 |
| 4 | Ethyl N-Boc-propionimidate | 2.0 | K₂CO₃ | Acetonitrile | 70 | 48 | 71 |
| 5 | Ethyl N-Cbz-isobutyrimidate | 3.0 | K₂CO₃ | Acetonitrile | 70 | 72 | 65 |
Cbz = Carboxybenzyl, Boc = tert-Butoxycarbonyl
Table 2: Synthesis of Dialkyl Methylphosphonates using Phase-Transfer Catalysis [5]
| Entry | Dialkyl Hydrogen Phosphonate | Alkyl Group (R) | Base | Catalyst | System | Yield (%) |
| 1 | Dimethyl hydrogen phosphonate | Me | NaOH | BTEAC | Solid-Liquid | >80 |
| 2 | Diisopropyl hydrogen phosphonate | iPr | NaOH | BTEAC | Liquid-Liquid | 85 |
| 3 | Di-n-butyl hydrogen phosphonate | nBu | NaOH | BTEAC | Liquid-Liquid | 90 |
| 4 | Di-isobutyl hydrogen phosphonate | iBu | NaOH | BTEAC | Liquid-Liquid | 88 |
BTEAC = Benzyl triethyl ammonium chloride
Visualization of a Relevant Signaling Pathway
The following diagram illustrates a non-canonical NOD2 signaling pathway that is activated by the phosphonate-containing compound N-phosphonacetyl-L-aspartate (PALA), leading to an enhanced antiviral response.[8] This highlights a specific molecular mechanism through which a synthetic phosphonate can modulate cellular signaling to achieve a therapeutic effect.
Caption: PALA-induced activation of non-canonical NOD2 signaling.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the synthesis and purification of a phosphonate via the Michaelis-Becker reaction.
Caption: General workflow for Michaelis-Becker phosphonate synthesis.
References
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Diethyl Phosphate in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which offer significant advantages, including greater nucleophilicity and the straightforward removal of the water-soluble diethyl phosphate byproduct.[1][2] These characteristics make the HWE reaction particularly valuable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[3][4]
This document provides detailed application notes and protocols for the use of this compound reagents in the HWE reaction, tailored for professionals in research and drug development.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-defined mechanism involving the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to an aldehyde or ketone, leading to an intermediate oxaphosphetane, which subsequently collapses to yield an alkene and a water-soluble dialkyl phosphate salt.[1][5]
Key Steps:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate group, generating a phosphonate carbanion.[1]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone. This is typically the rate-limiting step.[1]
-
Oxaphosphetane Formation: The resulting intermediate undergoes cyclization to form a four-membered ring, the oxaphosphetane.[5]
-
Elimination: The oxaphosphetane intermediate eliminates a dialkyl phosphate salt to form the alkene. This step is a syn-elimination.
The stereochemical outcome of the HWE reaction is a critical feature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1][6] This selectivity arises from the reversibility of the initial addition steps, allowing for equilibration to the favored anti-intermediate which leads to the (E)-product. However, the stereoselectivity can be influenced by several factors:
-
Phosphonate Structure: Electron-withdrawing groups on the phosphonate can accelerate the elimination step, potentially leading to higher (Z)-selectivity (e.g., Still-Gennari modification).[5][7]
-
Carbonyl Structure: Increased steric bulk on the aldehyde or ketone generally enhances (E)-selectivity.[1]
-
Reaction Conditions: Lower temperatures can sometimes favor the kinetic (Z)-product, while higher temperatures promote equilibration and favor the (E)-product. The choice of base and metal counterion (e.g., Li+, Na+, K+) also plays a crucial role.[1][7]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Applications in Research and Drug Development
The HWE reaction is a versatile tool for constructing key structural motifs found in many biologically active molecules.
-
Synthesis of α,β-Unsaturated Carbonyls: It is one of the most reliable methods for preparing α,β-unsaturated esters, amides, and ketones, which are common precursors in pharmaceutical synthesis.[5][8]
-
Natural Product Synthesis: The reaction's reliability and stereocontrol have been leveraged in the total synthesis of numerous complex natural products, including macrolides and polyenes.[3][4]
-
Medicinal Chemistry: Diethyl phosphonate derivatives themselves have shown potential biological activities. For instance, Diethyl (phthalimidomethyl)phosphonate has been investigated for its role in developing inhibitors of viral proteases.[9] The HWE reaction provides a direct route to modify molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.[9]
Quantitative Data Summary
The efficiency and selectivity of the HWE reaction are highly dependent on the specific substrates and conditions employed. The following tables summarize quantitative data from representative literature examples.
Table 1: Synthesis of (E)-α,β-Unsaturated Amides [10] (Reaction of phosphonoacetamides with various aldehydes using DBU and LiCl in THF at 25 °C)
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | 8a | 85 | 98:02 |
| 4-Methoxybenzaldehyde | 8b | 82 | 98:02 |
| 4-Chlorobenzaldehyde | 8c | 80 | 95:05 |
| 4-Fluorobenzaldehyde | 8d | 83 | 96:04 |
| trans-Cinnamaldehyde | 8f | 75 | 90:10 |
| Isobutyraldehyde | 9f | 70 | 95:05 |
| Trimethylacetaldehyde | 9g | 60 | 98:02 |
Table 2: Synthesis of (E)-α-Methyl-α,β-Unsaturated Esters [11] (Solvent-free reaction of triethyl 2-phosphonopropionate with aromatic aldehydes using LiOH·H₂O)
| Aldehyde | Yield (%) | E-Selectivity (%) |
| Benzaldehyde | 97 | 95 |
| 4-Methylbenzaldehyde | 95 | 96 |
| 4-Methoxybenzaldehyde | 96 | 96 |
| 4-Chlorobenzaldehyde | 93 | 98 |
| 2-Naphthaldehyde | 83 | 99 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are selected protocols illustrating different conditions for the HWE reaction.
Caption: General experimental workflow for the HWE reaction.
Protocol 1: Masamune-Roush Conditions for Base-Sensitive Substrates [5]
This protocol is particularly useful for aldehydes that are sensitive to strong bases.
-
Reagents:
-
Aldehyde (1.0 equiv)
-
Lithium chloride (LiCl, 1.6 equiv), flame-dried in vacuo
-
Triethyl phosphonoacetate (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To a cold (-15 °C), vigorously stirred suspension of the aldehyde and flame-dried LiCl in anhydrous MeCN, add triethyl phosphonoacetate.
-
Add DBU via syringe to the reaction mixture.
-
Allow the reaction mixture to slowly warm to 0 °C over the course of 1 hour.
-
After this time, allow the mixture to warm to room temperature and stir for an additional 10 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Add H₂O until all solids dissolve.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of Ethyl Cyclohexylideneacetate using Sodium Hydride [12]
A classic protocol demonstrating the use of a strong base.
-
Reagents:
-
50% dispersion of sodium hydride (NaH) in mineral oil (1.0 equiv)
-
Benzene, dry
-
Triethyl phosphonoacetate (1.0 equiv)
-
Cyclohexanone (1.0 equiv)
-
-
Procedure:
-
Charge a dry, three-necked flask equipped with a stirrer, thermometer, and condenser with the NaH dispersion and dry benzene under a nitrogen atmosphere.
-
To this stirred mixture, add triethyl phosphonoacetate dropwise over 45–50 minutes. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete carbanion formation.
-
To the resulting clear solution, add cyclohexanone dropwise over 30–40 minutes, maintaining the temperature at 20–30 °C using an ice bath. A precipitate of sodium this compound will form.
-
Heat the mixture at 60–65 °C for 15 minutes.
-
Cool the mixture to 15–20 °C and decant the mother liquor from the precipitate.
-
Wash the precipitate with several portions of warm benzene.
-
Combine the mother liquor and washings and distill off the benzene.
-
Distill the remaining product under vacuum to separate it from the mineral oil residue.
-
Protocol 3: Still-Gennari Conditions for (Z)-Olefin Synthesis [5]
This modification employs an electron-withdrawing phosphonate and specific conditions to favor the (Z)-alkene.
-
Reagents:
-
Phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate) (1.0 equiv)
-
18-crown-6 (5.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene (1.5 equiv)
-
Aldehyde (1.03 mmol, 1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a well-stirred solution of 18-crown-6 in anhydrous THF at –78 °C, add the KHMDS solution. Stir for 20 minutes.
-
Add the phosphonate reagent and stir for an appropriate time to generate the ylide.
-
Add the aldehyde substrate and stir the reaction for 3 hours at –78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic extracts over Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chegg.com [chegg.com]
- 9. nbinno.com [nbinno.com]
- 10. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
Application Note: Monitoring Urinary Diethyl Phosphate as a Biomarker of Organophosphate Pesticide Exposure
Introduction
Organophosphate (OP) pesticides are widely used in agriculture, and human exposure to these compounds is a significant public health concern.[1] Upon absorption, OP pesticides are metabolized, and their metabolites are excreted in urine.[2] Diethyl phosphate (DEP) is a principal urinary metabolite of several OP pesticides, including chlorpyrifos, diazinon, and malathion.[2][3][4] Consequently, the measurement of DEP in urine serves as a valuable biomarker for assessing human exposure to these pesticides.[2][3][4][5][6] This application note provides a detailed protocol for the quantitative analysis of DEP in human urine using gas chromatography-mass spectrometry (GC-MS), a robust and widely adopted analytical technique for this purpose.
Experimental Protocol
This protocol outlines the necessary steps for sample collection, preparation, and analysis to accurately quantify urinary DEP concentrations.
1. Materials and Reagents
-
This compound (DEP) analytical standard
-
Internal Standard (IS) (e.g., Deuterated DEP or another suitable analogue)
-
Anhydrous potassium carbonate
-
Acetonitrile (anhydrous)
-
Hexane
-
Toluene
-
Methanol
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Isolute™ SPE CN)[8]
-
Glassware (test tubes, flasks, vials)
-
Nitrogen evaporator
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Sample Collection and Handling
Proper sample collection and handling are crucial for accurate results.
-
Collection: Collect a midstream urine sample in a sterile, polyethylene container.[9][10] First-morning void samples are often preferred as they are typically more concentrated.[1][11]
-
Storage: If not analyzed immediately, samples should be frozen at -20°C or below to prevent degradation of the analyte.[9] For long-term storage, -45°C is recommended.[9]
-
Preparation for Analysis: Thaw frozen urine samples at room temperature.[9] Before taking an aliquot for analysis, ensure the sample is thoroughly mixed.
3. Sample Preparation (Derivatization and Extraction)
The following procedure is a common method for the derivatization and extraction of DEP from urine.[7][8][12]
-
Azeotropic Distillation: To remove water, which can interfere with the derivatization reaction, an azeotropic distillation step can be performed.[8]
-
Derivatization:
-
Liquid-Liquid Extraction (LLE):
-
After cooling, add a suitable organic solvent like hexane for extraction.[12]
-
Vortex thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the derivatized DEP) to a clean tube.
-
Repeat the extraction with a fresh aliquot of hexane.[12]
-
-
Concentration:
-
SPE Cleanup (Optional): For cleaner extracts, an optional Solid-Phase Extraction (SPE) cleanup step can be incorporated after derivatization using a cartridge like Isolute™ SPE CN.[8]
4. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A capillary column of intermediate polarity is suitable for separating the derivatized DEP.
-
Injector: Operate in splitless mode.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is essential for good chromatographic separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
5. Data Analysis and Interpretation
-
Quantification: Create a calibration curve using known concentrations of the derivatized DEP standard. The concentration of DEP in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Reference Ranges: The interpretation of results requires comparison to established reference ranges. It's important to note that "normal" levels can vary depending on the population and geographical location due to differences in pesticide use. While specific universal reference ranges are not definitively established, studies have reported typical concentrations in both the general population and occupationally exposed individuals.[8]
Quantitative Data Summary
The performance of analytical methods for DEP can be summarized by several key parameters. The table below presents a compilation of typical values reported in the literature.
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.0201 - 3 ng/mL | [3][4][13] |
| Limit of Quantitation (LOQ) | 0.0609 - 0.2112 ng/mL | [3][4] |
| Recovery | 85.8% - 101.0% | [8] |
| Coefficient of Variation (CV%) | 7.9% - 11.9% | [8] |
Note: The wide range in LOD is due to different analytical techniques and instrumentation used (e.g., GC-FPD vs. UFLC-MS/MS).[3][4][8]
Experimental Workflow Diagram
Caption: Experimental workflow for urinary DEP analysis.
Alternative Analytical Techniques
While GC-MS is a well-established method, other techniques are also employed for the analysis of DEP and other dialkyl phosphate metabolites.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): This method is specific for phosphorus-containing compounds and offers good sensitivity.[7][8]
-
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): This technique has gained popularity due to its high sensitivity, selectivity, and shorter analysis times, often with simpler sample preparation that may not require derivatization.[2][3][4]
Conclusion
The protocol described provides a reliable framework for the monitoring of urinary this compound as a biomarker of exposure to organophosphate pesticides. The choice of analytical technique and specific sample preparation steps may be adapted based on laboratory resources and the specific requirements of the research or monitoring program. Accurate and precise measurement of urinary DEP is a critical tool for assessing pesticide exposure and informing public health interventions.
References
- 1. aaem.pl [aaem.pl]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Biomarkers of human exposure to pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Urine sample analysis [bio-protocol.org]
- 10. referrallabs.in [referrallabs.in]
- 11. wvs.academy [wvs.academy]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
Synthesis of Diethyl Phosphate in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of diethyl phosphate, a key intermediate in organic synthesis and a metabolite of various organophosphorus compounds. The document includes methodologies for synthesis, purification, and characterization, along with relevant data and visualizations to support experimental work.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Yields
| Parameter | Method 1: From Diethyl Chlorophosphate | Method 2: From Phosphorus Oxychloride |
| Starting Materials | Diethyl chlorophosphate, Water | Phosphorus oxychloride, Anhydrous Ethanol, Triethylamine |
| Key Reagents | - | Toluene, Steam |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour | 6 hours |
| Purification Method | Extraction, Evaporation | Filtration, Steam Hydrolysis, Extraction |
| Typical Yield | High (exact percentage varies) | Good (up to 93% for similar dialkyl phosphates)[1] |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Expected Chemical Shifts (δ) / Coupling Constants (J) |
| ¹H NMR | ~4.0 ppm (quintet, 4H, -OCH₂-), ~1.3 ppm (triplet, 6H, -CH₃) |
| ¹³C NMR | ~63 ppm (-OCH₂-), ~16 ppm (-CH₃) |
| ³¹P NMR | ~-1 to 1 ppm[2] |
Experimental Protocols
Method 1: Synthesis of this compound from Diethyl Chlorophosphate
This method involves the simple hydrolysis of diethyl chlorophosphate. It is a straightforward procedure suitable for small-scale laboratory synthesis.
Materials:
-
Diethyl chlorophosphate
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing diethyl chlorophosphate (1 equivalent), add deionized water (1.5 equivalents) dropwise while stirring at room temperature.
-
Continue stirring the mixture vigorously for 1 hour. The reaction can be monitored by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.
Method 2: Synthesis of this compound from Phosphorus Oxychloride
This two-step method first generates a dialkyl chlorophosphate intermediate, which is then hydrolyzed to the final product. This approach is scalable and avoids the isolation of the potentially hazardous diethyl chlorophosphate.[1]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ethanol
-
Triethylamine
-
Toluene (anhydrous)
-
Deionized water (for steam generation)
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1 equivalent) dropwise from a dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Introduce steam into the filtrate and heat to effect hydrolysis of the intermediate.
-
After hydrolysis is complete (can be monitored by TLC or ³¹P NMR), cool the mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.
Visualizations
Experimental Workflow for this compound Synthesis (Method 2)
Caption: Workflow for the synthesis of this compound from phosphorus oxychloride.
Metabolic Fate and Signaling Interactions of this compound
This compound is a common metabolite of organophosphorus pesticides.[3] In the body, it can interfere with normal biological signaling pathways.
Caption: Metabolic formation of this compound and its impact on signaling pathways.
References
- 1. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 2. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid-Liquid Extraction of Diethyl Phosphate from Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphate (DEP) is a dialkyl phosphate ester and a metabolite of several organophosphate pesticides and industrial chemicals. Its presence in aqueous environments and biological samples is an indicator of exposure to parent organophosphate compounds. Accurate quantification of DEP is crucial for toxicological studies, environmental monitoring, and in the development of pharmaceuticals where organophosphate intermediates may be present.
Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for the separation and concentration of analytes from a complex matrix. This method partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For acidic compounds like this compound, the efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent.
These application notes provide a detailed protocol for the efficient extraction of this compound from aqueous solutions using the liquid-liquid extraction technique.
Principles of this compound Extraction
This compound is an acidic compound, and its charge state in an aqueous solution is governed by the pH. To ensure optimal partitioning into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of DEP. In its protonated, neutral form, DEP is more soluble in organic solvents. The choice of the organic solvent is also critical, with selection based on factors such as the solvent's polarity, its immiscibility with water, and its ability to solubilize DEP. The efficiency of the extraction is quantified by the distribution coefficient (Kd), which is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the liquid-liquid extraction of this compound from an aqueous sample.
Materials and Equipment
-
Reagents:
-
This compound (DEP) standard
-
Organic solvents (e.g., Chloroform, Diethyl ether, Ethyl acetate, Methylene chloride, Hexane) - HPLC or analytical grade
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Separatory funnels (appropriate volume for the sample)
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Vortex mixer
-
Pipettes and graduated cylinders
-
Ring stand and clamps
-
Rotary evaporator or nitrogen evaporation system
-
Analytical balance
-
Gas chromatograph with a flame photometric detector (GC-FPD) or mass spectrometer (GC-MS) for analysis
-
Sample Preparation
-
Transfer a known volume of the aqueous sample containing this compound into a beaker.
-
Measure the initial pH of the sample using a pH meter or pH paper.
-
Acidify the sample to a pH of 2 by adding a sufficient amount of concentrated sulfuric acid or hydrochloric acid dropwise while stirring.[1] This ensures that the this compound is in its protonated, non-ionized form, which is more soluble in organic solvents.
Liquid-Liquid Extraction Procedure
-
Transfer the acidified aqueous sample into a separatory funnel of appropriate size.
-
Add a measured volume of the selected organic solvent (e.g., a 1:1 or 2:1 solvent-to-sample volume ratio) to the separatory funnel.
-
Stopper the separatory funnel and shake it vigorously for 2-3 minutes, periodically venting the pressure by inverting the funnel and opening the stopcock.[2]
-
Place the separatory funnel back on the ring stand and allow the layers to separate completely. The organic layer will be either the top or bottom layer depending on its density relative to water.
-
Carefully drain the lower layer into a clean Erlenmeyer flask. Then, pour the upper layer out from the top of the separatory funnel into a separate clean Erlenmeyer flask to avoid contamination.
-
For higher recovery, perform a second and third extraction of the aqueous layer with fresh portions of the organic solvent. Combine all organic extracts.
Washing and Drying the Organic Extract
-
Return the combined organic extracts to the separatory funnel.
-
Add a small volume of deionized water to the separatory funnel and shake gently to wash the organic phase. This step helps to remove any water-soluble impurities. Allow the layers to separate and discard the aqueous layer.
-
To remove residual water from the organic extract, add a sufficient amount of anhydrous sodium sulfate. Swirl the flask until the sodium sulfate no longer clumps together, indicating that the solution is dry.
-
Filter the dried organic extract through a fluted filter paper into a clean, pre-weighed round-bottom flask.
Concentration of the Extract
-
Remove the organic solvent from the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is evaporated, the extracted this compound will remain as a residue in the flask.
-
Re-dissolve the residue in a small, known volume of a suitable solvent for subsequent analysis.
Analysis
The concentration of this compound in the final extract can be determined using analytical techniques such as Gas Chromatography with Flame Photometric Detection (GC-FPD) or Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step to improve volatility and chromatographic performance.
Data Presentation
The selection of an appropriate organic solvent is critical for the efficient extraction of this compound. The distribution constant (Kd) is a measure of how well a solute partitions between two immiscible liquids. A higher Kd value indicates a greater affinity of the analyte for the organic solvent and thus a more efficient extraction. The following table summarizes the distribution constants for this compound with various organic solvents.
| Organic Solvent | Distribution Constant (log Kd) | Reference |
| Methylisobutylcarbinol | 0.35 to 0.41 | [3] |
| Methylisobutylketone | -0.67 to -0.56 | [3] |
| Isopropyl ether | -1.75 | [3] |
| Chloroform | -2.05 | [3] |
| Nitrobenzene | -2.14 | [3] |
| Benzene | Not directly determined | [3] |
Note: The log Kd values were determined at 25°C with an aqueous phase of 0.1 M or 1 M (H,Na)CIO₄. A less negative or more positive log Kd indicates better extraction efficiency.
In a study on the determination of this compound in fecal samples, recovery rates of 47-62% were achieved after a derivatization step.[4] Another study reported a recovery of 52% for DEP using chloroform in a homogeneous liquid-liquid extraction method.
Visualizations
The following diagrams illustrate the key workflows in the liquid-liquid extraction of this compound.
Caption: Experimental workflow for the liquid-liquid extraction of this compound.
Caption: Logical relationship between pH and DEP extraction efficiency.
References
Application Notes and Protocols for the Analysis of Diethyl Phosphate
Introduction
Diethyl phosphate (DEP) is a dialkyl phosphate ester and a primary metabolite of various organophosphate (OP) pesticides, such as chlorpyrifos, diazinon, and parathion.[1][2] As such, the detection and quantification of DEP in biological matrices serve as a crucial biomarker for assessing human exposure to these widely used agricultural and household chemicals.[3] Chronic exposure to organophosphates has been linked to a range of adverse health effects, including neurotoxicity, endocrine disruption, and immunotoxicity.[4][5][6] Specifically, DEP has been shown to interfere with thyroid hormone signaling and may modulate immune responses.[6][7]
Accurate and reliable analytical methods for DEP are essential for toxicological studies, environmental monitoring, and clinical diagnostics. These application notes provide detailed protocols for the quantitative analysis of DEP in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with information on certified reference materials and analytical standards.
Analytical Standards and Reference Materials
The use of high-purity, certified reference materials (CRMs) is fundamental for accurate quantification in analytical chemistry. For the analysis of this compound, both a native standard and a stable isotope-labeled internal standard are recommended for achieving the highest accuracy and precision.
Table 1: Certified Reference Materials for this compound Analysis
| Analyte | CAS Number | Supplier Examples | Purity/Concentration | Format |
| This compound (DEP) | 598-02-7 | LGC Standards, AccuStandard, CRM LABSTANDARD, Thermo Scientific Chemicals | ≥95% to ≥99% | Neat, Solution (e.g., 100 µg/mL in Methanol or Toluene) |
| This compound-d10 (DEP-d10) | 2483831-48-5 | LGC Standards, C/D/N Isotopes Inc. | Isotopic Purity ≥99% | Neat, Solution |
Experimental Protocols
Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the determination of DEP in human urine, which involves sample cleanup, derivatization, and subsequent analysis by GC-MS. Derivatization is necessary to increase the volatility and thermal stability of the polar DEP molecule.
1.1. Materials and Reagents
-
This compound (DEP) certified reference standard
-
This compound-d10 (DEP-d10) internal standard
-
Pentafluorobenzyl bromide (PFBBr) derivatizing reagent
-
Toluene, HPLC grade
-
Acetonitrile, HPLC grade
-
Dichloromethane, HPLC grade
-
Sodium sulfate, anhydrous
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water
-
Human urine samples
1.2. Sample Preparation and Derivatization
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to remove any particulate matter. Transfer a 1 mL aliquot of the supernatant to a clean glass tube. Spike the sample with the DEP-d10 internal standard.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Load the spiked urine sample onto the cartridge. Wash the cartridge with 3 mL of deionized water. Elute the analytes with 3 mL of acetonitrile.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 100 µL of acetonitrile. Add 50 µL of PFBBr solution (3% in acetonitrile). Cap the vial and heat at 70°C for 1 hour.[2]
-
Liquid-Liquid Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute and centrifuge. Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Final Concentration: Transfer the dried organic extract to a GC vial with an insert for analysis.
1.3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
DEP-PFB derivative: m/z (target and qualifiers)
-
DEP-d10-PFB derivative: m/z (target and qualifiers)
-
Analysis of this compound in Hair by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol details a direct analysis approach for DEP in hair, which avoids the need for derivatization.
2.1. Materials and Reagents
-
This compound (DEP) certified reference standard
-
This compound-d10 (DEP-d10) internal standard
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Ammonium hydroxide solution
-
Formic acid, LC-MS grade
-
Deionized water, LC-MS grade
-
Hair samples
2.2. Sample Preparation
-
Decontamination: Wash hair samples sequentially with deionized water and dichloromethane to remove external contaminants. Allow the samples to air dry completely.
-
Homogenization: Pulverize the decontaminated hair (approximately 20 mg) using a ball mill or cryo-grinder.
-
Extraction: Transfer the powdered hair to a microcentrifuge tube. Add 1 mL of 1% ammonium hydroxide in methanol and the DEP-d10 internal standard. Vortex vigorously for 10 minutes and then sonicate for 30 minutes.
-
Centrifugation and Filtration: Centrifuge the extract at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.[8]
2.3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
DEP: Precursor ion > Product ion (e.g., m/z 153 > m/z 125)
-
DEP-d10: Precursor ion > Product ion (e.g., m/z 163 > m/z 130)
-
Method Performance Data
The following table summarizes typical performance characteristics for the analytical methods described. Values can vary based on the specific instrumentation and matrix.
Table 2: Summary of Analytical Method Performance
| Parameter | GC-MS (Urine) | LC-MS/MS (Hair) | Reference(s) |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.2 - 1 pg/mg | [9][10] |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/L | 0.5 - 5 pg/mg | [9][10][11] |
| Linearity (r²) | >0.99 | >0.99 | [2] |
| Recovery | 85 - 110% | 90 - 105% | [11] |
| Precision (%RSD) | <15% | <15% | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: General workflow for DEP analysis.
Signaling Pathway Perturbation by this compound
This compound, as a metabolite of organophosphate pesticides, has been shown to disrupt endocrine signaling, particularly thyroid hormone regulation, and exert immunotoxic effects.
Caption: DEP's impact on signaling pathways.
References
- 1. This compound-d10(diethyl-d10) | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - High purity | EN [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. Immunotoxic role of organophosphates: An unseen risk escalating SARS-CoV-2 pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS 598-02-7 | LGC Standards [lgcstandards.com]
- 9. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
Capillary electrophoresis method for separating diethyl phosphate from other alkyl phosphates
An effective Capillary Electrophoresis (CE) method for the separation of diethyl phosphate (DEP) from other alkyl phosphates is crucial for monitoring exposure to organophosphate pesticides and nerve agents, as these compounds are primary metabolites. This document provides a detailed application note and a comprehensive protocol for this separation using Capillary Zone Electrophoresis (CZE) with indirect UV detection, a technique well-suited for analyzing small, charged molecules that lack a strong native chromophore.[1]
Application Note
Introduction
This compound (DEP) is a dialkyl phosphate ester (DAP) and a major metabolite of several organophosphorus (OP) compounds, including the pesticides chlorpyrifos and diazinon, and the nerve agent Tabun. Monitoring DEP in biological samples is a key method for assessing human exposure to these toxic compounds. Capillary Electrophoresis (CE) offers a powerful analytical solution, providing high separation efficiency, minimal sample and reagent consumption, and rapid analysis times.[2] This application note describes a robust CZE method with indirect UV detection for the separation and quantification of DEP from a mixture of other similar alkyl phosphates, such as dimethyl phosphate (DMP) and dipropyl phosphate (DPP).
Principle of Separation
The separation is based on Capillary Zone Electrophoresis (CZE), where analytes are separated based on their differing charge-to-size ratios in a fused-silica capillary filled with a background electrolyte (BGE).[2] Since alkyl phosphates like DEP do not possess a suitable chromophore for direct UV detection, an indirect detection method is employed.[1] A UV-absorbing ion, or "probe," is added to the BGE. This probe creates a high-absorbance background signal. When the non-absorbing analyte ions migrate past the detector, they displace the probe ions, causing a decrease in absorbance. This negative signal is typically inverted by the instrument software to present as a positive peak. The choice of BGE, its pH, and the applied voltage are critical parameters for achieving optimal separation.
Experimental Protocol
This protocol outlines the necessary steps for preparing reagents, setting up the instrument, and performing the analysis.
1. Materials and Reagents
-
Standards: this compound (DEP), Dimethyl phosphate (DMP), Dipropyl phosphate (DPP) - (Sigma-Aldrich or equivalent, >98% purity).
-
Chemicals: 4-Hydroxybenzoic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Cetyltrimethylammonium bromide (CTAB). All chemicals should be of analytical grade.
-
Solvent: Deionized water (18.2 MΩ·cm).
-
Equipment: Capillary Electrophoresis system with a UV-Vis detector, fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., ~60 cm total length), data acquisition software.
2. Reagent Preparation
-
Background Electrolyte (BGE): Prepare a solution containing 5 mM 4-hydroxybenzoic acid and 0.5 mM CTAB in deionized water. Adjust the pH to 11.5 with 1.0 M NaOH. Filter the BGE through a 0.22 µm syringe filter before use. The highly alkaline pH ensures that the alkyl phosphates are fully deprotonated and that the electroosmotic flow (EOF) is strong.[3] The CTAB acts as an EOF modifier.[4]
-
Standard Stock Solutions (1000 ppm): Prepare individual stock solutions of DEP, DMP, and DPP by dissolving the appropriate amount of each standard in deionized water.
-
Working Standard Mixture: Prepare a mixed working standard solution containing 10 ppm of each alkyl phosphate by diluting the stock solutions in deionized water.
3. Instrumentation and CE Conditions
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length (51.5 cm to detector).
-
Capillary Conditioning (New Capillary):
-
Rinse with 1.0 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with BGE for 15 min.
-
-
Between-Run Rinsing Protocol: To ensure reproducibility, a strict rinsing cycle is essential.[1]
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with BGE for 3 min.
-
-
Separation Voltage: +25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 280 nm (with negative polarity).[3]
4. Analysis Procedure
-
Equilibrate the capillary with the BGE by performing the between-run rinsing protocol.
-
Inject a deionized water blank to establish a baseline.
-
Inject the working standard mixture and run the analysis.
-
Inject the prepared samples.
-
Perform the between-run rinsing protocol between each injection to maintain separation performance.
Data and Expected Results
The described method should provide baseline separation of common alkyl phosphates. The migration order is typically determined by the charge-to-size ratio, with smaller, more highly charged ions migrating faster. For alkyl phosphates, the order would be expected to be DMP, followed by DEP, and then DPP.
Quantitative data from similar CE methods for organophosphate analysis are summarized below to provide an example of expected performance.[3][4]
Table 1: Optimized Capillary Electrophoresis Conditions
| Parameter | Value |
| Capillary | Fused-Silica, 50 µm I.D., 60 cm length |
| Background Electrolyte | 5 mM 4-Hydroxybenzoic acid, 0.5 mM CTAB |
| BGE pH | 11.5 |
| Separation Voltage | +25 kV |
| Temperature | 25°C |
| Injection | 50 mbar for 5 s |
| Detection Wavelength | 280 nm (Indirect) |
Table 2: Example Method Performance Characteristics (for similar phosphate compounds)
| Analyte | Linearity (r²) | LOD (µM) | LOQ (µM) | Repeatability (RSD%) |
| Phosphate Compound 1 | >0.999 | 1.0 | 3.5 | <2.5% |
| Phosphate Compound 2 | >0.999 | 1.5 | 5.0 | <3.0% |
| Phosphate Compound 3 | >0.998 | 2.0 | 6.5 | <3.0% |
| (Note: Data are representative examples based on published CE methods for similar phosphate compounds to illustrate typical performance.[3][4]) |
Visualizations
Caption: Experimental workflow for alkyl phosphate analysis by CE.
Caption: Principle of CZE separation for anionic alkyl phosphates.
References
- 1. brieflands.com [brieflands.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analysis of glycolysis metabolites by capillary zone electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid analysis of alkylphosphonate drugs by capillary zone electrophoresis using indirect ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Diethyl Phosphate Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organophosphorus (OP) pesticides are widely used in agriculture, and human exposure is a significant public health concern.[1] These compounds are rapidly metabolized in the body to dialkyl phosphates (DAPs), which are excreted in urine.[2] Diethyl phosphate (DEP) is a common, non-specific metabolite of many OP pesticides, including chlorpyrifos, parathion, and diazinon.[3] Therefore, the accurate and sensitive measurement of DEP in biological matrices serves as a crucial biomarker for assessing exposure to this class of pesticides.[2][4]
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) such as in LC/Q-TOF systems, offers significant advantages for the analysis of DEP and other DAPs.[5][6] Its high mass accuracy and resolution enable the confident identification of metabolites based on their elemental composition, reducing ambiguities and false positives.[5] This application note provides detailed protocols for the extraction and analysis of DEP from human urine and hair samples using LC-HRMS, presents comparative quantitative data, and illustrates the metabolic and experimental workflows.
Metabolic Pathway of this compound Formation
Organophosphate pesticides undergo metabolic transformation in the body, primarily through hydrolysis reactions catalyzed by esterases such as Paraoxonase (PON1).[3] This process cleaves the ester bonds, resulting in the formation of dialkyl phosphate metabolites like this compound (DEP).[3]
Caption: Metabolic conversion of parent organophosphates to this compound (DEP).
Experimental Protocols
This section details the methodologies for sample preparation and instrumental analysis for the quantification of DEP in urine and hair.
Protocol 1: Analysis of DEP in Human Urine
This protocol is based on an ion-pair liquid chromatography-high resolution mass spectrometry method.[1]
1. Materials and Reagents
-
This compound (DEP) standard
-
Isotopically labeled internal standard (e.g., DEP-d10)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Acetic acid
-
Ammonium hydroxide
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange, WAX)
-
Ultrapure water
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any sediment.
-
Take 1 mL of the supernatant and spike with the internal standard solution (e.g., DEP-d10).
-
Condition the SPE cartridge: Pass 2 mL of methanol followed by 2 mL of ultrapure water through the WAX cartridge.
-
Load the sample: Load the 1 mL urine sample onto the conditioned cartridge.
-
Wash the cartridge:
-
Wash with 2 mL of 5% ammonium hydroxide in water.
-
Wash with 2 mL of methanol.
-
-
Elute the analytes: Elute DEP and the internal standard with 2 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.
3. LC-HRMS Instrumentation and Conditions
-
Chromatography System: UPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% acetic acid in water.[7]
-
Mobile Phase B: 1:1 Methanol:Acetonitrile.[7]
-
Gradient Program:
-
0-6 min: 5-50% B
-
6-6.5 min: 50-95% B
-
6.5-12 min: 95-100% B
-
12-12.1 min: 100-5% B
-
Follow with a 3-minute equilibration period.[7]
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Q-TOF or Orbitrap-based high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Gas (N2) Flow: 600 L/hr
-
Desolvation Temperature: 350°C
-
Acquisition Mode: Full scan mode over a mass range of m/z 50-500. Use a targeted MS/MS or data-dependent acquisition (DDA) for fragmentation data.
-
Protocol 2: Analysis of DEP in Human Hair
This protocol uses an efficient alkaline extraction suitable for LC-MS/MS and adaptable for LC-HRMS.[7]
1. Materials and Reagents
-
As listed in Protocol 1.
-
Dichloromethane, Hexane (analytical grade)
-
Ammonium hydroxide (NH₄OH)
2. Sample Preparation: Alkaline Extraction
-
Decontamination: Wash 20-50 mg of hair sequentially with ultrapure water, hexane, and dichloromethane to remove external contaminants. Air dry the hair completely.
-
Pulverization: Pulverize the cleaned, dry hair using a ball mill to increase surface area.
-
Extraction:
-
Place the pulverized hair into a glass vial.
-
Add the internal standard solution.
-
Add 1 mL of extraction solvent (Methanol with 2% NH₄OH).[7]
-
Vortex vigorously and incubate in a sonicator bath at 35°C for 2 hours.
-
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes.[7]
-
Concentration: Transfer the supernatant to a new vial and concentrate to near dryness under a nitrogen stream.[7]
-
Reconstitution: Resuspend the sample in 100 µL of 80:20 water:acetonitrile/methanol.[7]
-
Filter the final extract through a 0.2 µm PTFE filter vial before injection.[7]
3. LC-HRMS Instrumentation and Conditions
-
The instrumental parameters can be the same as those described in Protocol 1 for urine analysis. The negative ionization mode is highly effective for detecting DAPs.[7]
Experimental Workflows
The following diagrams illustrate the step-by-step processes for analyzing DEP in urine and hair.
References
- 1. Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High resolution mass spectrometry for structural identification of metabolites in metabolomics | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Step-by-Step Synthesis of α-Aminophosphonates Using Diethyl Phosphite
Introduction
α-Aminophosphonates are synthetic analogues of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety. This structural change imparts unique biological properties, making them a cornerstone in medicinal chemistry and drug development.[1][2] They are recognized for a wide range of applications, including as enzyme inhibitors, antibiotics, anti-cancer agents, and herbicides.[1][3]
The most prevalent and efficient methods for synthesizing α-aminophosphonates involve the reaction of an amine, a carbonyl compound (aldehyde or ketone), and diethyl phosphite. These methods are broadly categorized into two main strategies: the one-pot, three-component Kabachnik-Fields reaction and the two-step Pudovik reaction.[4][5] This document provides detailed protocols, reaction mechanisms, and comparative data for both synthetic routes.
Reaction Mechanisms
The synthesis of α-aminophosphonates from diethyl phosphite, an amine, and a carbonyl compound can proceed through two primary mechanistic pathways. The specific route often depends on the reactivity of the substrates and the reaction conditions.[6][7]
The Kabachnik-Fields Reaction
This is a one-pot, three-component condensation reaction.[2][7] It generally proceeds via one of two intermediates:
-
Imine Pathway : The amine and carbonyl compound first react to form an imine (Schiff base). Subsequently, diethyl phosphite undergoes a nucleophilic addition to the imine's C=N double bond to yield the final α-aminophosphonate.[6][8][9] Kinetic studies and in-situ monitoring have often shown this to be the predominant pathway.[6][9]
-
α-Hydroxyphosphonate Pathway : Diethyl phosphite first adds to the carbonyl group to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to form the product.[6][8]
The Pudovik (Aza-Pudovik) Reaction
The Pudovik reaction is a more direct approach that involves the addition of diethyl phosphite to a pre-formed or isolated imine.[4][5] This two-step method can offer better control and higher yields, particularly when the one-pot Kabachnik-Fields reaction is complicated by side reactions. The reaction is often facilitated by a base or Lewis acid catalyst.[5]
References
- 1. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neat synthesis and antioxidant activity of α-aminophosphonates - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Kabachnik-Fields Reaction [organic-chemistry.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of diethyl phosphate synthesis from PCl3 and ethanol
Technical Support Center: Diethyl Phosphite Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of diethyl phosphite from phosphorus trichloride (PCl₃) and ethanol.
Clarification: Diethyl Phosphite vs. Diethyl Phosphate
A common point of confusion is the nomenclature of the product. The reaction between phosphorus trichloride and ethanol primarily yields diethyl phosphite . This compound exists in equilibrium between two tautomeric forms, with the phosphonate form, (C₂H₅O)₂P(O)H, being overwhelmingly predominant.[1] This guide will refer to the product as diethyl phosphite, in line with common usage.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical equation for the synthesis of diethyl phosphite from PCl₃ and ethanol?
The reaction proceeds as follows: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl[1]
Key byproducts of this reaction are hydrogen chloride (HCl) and ethyl chloride (C₂H₅Cl).[1][2]
Q2: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields are typically traced back to several key factors:
-
Side Reactions from HCl: The hydrogen chloride generated during the reaction can react with the diethyl phosphite product, causing it to cleave and reducing the overall yield.[3]
-
Improper Temperature Control: The reaction is highly exothermic.[4] If the temperature is not strictly controlled, side reactions are favored, and product can be lost.
-
Presence of Moisture: Using ethanol that is not anhydrous can lead to the formation of phosphorous acid and other undesirable byproducts.[5]
-
Incorrect Reagent Stoichiometry or Addition Order: The ratio and addition order of reactants are crucial for maximizing the primary reaction pathway.[3]
Q3: How can I effectively minimize side reactions and improve the final yield?
To optimize your synthesis for a higher yield, consider the following strategies:
-
Use a Base to Scavenge HCl: The most effective method to prevent product cleavage is to add a tertiary amine, such as diethylaniline or pyridine, to the reaction mixture.[5] The base neutralizes the HCl as it is formed, creating a non-reactive salt (e.g., diethylaniline hydrochloride).[5]
-
Maintain Low Reaction Temperatures: The reaction should be conducted at low temperatures, typically between 0°C and 35°C, with an optimal range often cited as 15°C to 25°C.[4][6] This is achieved by using a cooling bath and adding the PCl₃ slowly.[5]
-
Ensure Anhydrous Conditions: Use absolute ethanol to prevent unwanted hydrolysis of PCl₃.[5]
-
Control the Addition of PCl₃: Add the phosphorus trichloride dropwise to the ethanol solution with vigorous stirring.[5] This prevents localized high concentrations and temperature spikes.[5]
Q4: What is the recommended method for purifying the crude diethyl phosphite?
Purification typically involves a two-step process after the reaction is complete:
-
Filtration: If a base was used, the precipitated amine hydrochloride salt must be removed by filtration. The solid cake should be washed with a dry solvent (like petroleum ether) to recover any trapped product.[5]
-
Vacuum Distillation: The crude product is then purified by fractional distillation under reduced pressure.[2][5] This separates the diethyl phosphite from the solvent, any remaining ethyl chloride, and other less volatile impurities. The boiling point of diethyl phosphite is approximately 50-51°C at 2 mmHg.[1]
Q5: Is it possible to synthesize triethyl phosphite instead of diethyl phosphite using the same starting materials?
Yes. If the reaction is conducted in the presence of a base with a specific stoichiometry (1 mole of PCl₃, 3 moles of ethanol, and 3 moles of a base like triethylamine), the product will be triethyl phosphite, P(OC₂H₅)₃.[1][6] The base is essential to neutralize all the generated HCl.[6]
Data Presentation
Table 1: Comparison of Diethyl Phosphite Synthesis Methodologies
| Parameter | Base-Free Synthesis | Synthesis with Tertiary Amine Base |
| Primary Equation | PCl₃ + 3 EtOH → (EtO)₂P(O)H + 2 HCl + EtCl | PCl₃ + 3 EtOH + 3 R₃N → P(OEt)₃ + 3 R₃NH⁺Cl⁻ (forms triethyl phosphite) or (EtO)₂P(O)H pathway with HCl scavenging |
| Key Reagents | PCl₃, Absolute Ethanol | PCl₃, Absolute Ethanol, Diethylaniline (or other tertiary amine) |
| Stoichiometry | PCl₃ : EtOH molar ratio of ~1:3 | PCl₃ : EtOH : Base molar ratio of ~1:3:3 |
| Temperature Control | Critical (0°C to 35°C) to minimize side reactions[4][6] | Critical (cooling bath required) to manage exothermic reaction[5] |
| HCl Management | HCl is a byproduct that can cleave the product[3] | HCl is neutralized by the base, forming a salt[5] |
| Typical Yield | Lower (~80%) due to side reactions[7] | Higher (83-90%)[5] |
| Workup | Direct distillation of crude product | Filtration of amine salt followed by distillation[5] |
| Primary Challenge | Preventing product degradation by HCl[3] | Efficient removal of the amine hydrochloride salt |
Table 2: Troubleshooting Guide for Common Synthesis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. HCl byproduct is cleaving the phosphite ester.[3]2. Reaction temperature was too high.3. Moisture was present in the ethanol.[5] | 1. Add a tertiary amine base (e.g., diethylaniline) to scavenge HCl.[5]2. Use a cooling bath and add PCl₃ slowly with vigorous stirring.[5]3. Use absolute/anhydrous ethanol.[5] |
| Product is Acidic | Incomplete reaction or degradation of the product. An alternative synthesis from triethyl phosphite and phosphorous acid can also result in high acidity if stoichiometry is not correct.[8] | Ensure the reaction goes to completion. For purification, vacuum distillation is critical.[2][5] |
| Difficulty Filtering Precipitate | The amine hydrochloride salt is clogging the filter. | Use a sintered-glass funnel. Compress the filter cake well and wash thoroughly with a dry solvent (e.g., petroleum ether) to recover all product.[5] |
| Reaction is Uncontrollable / Violent | 1. PCl₃ was added too quickly.2. Inefficient stirring or cooling.[5] | 1. Add PCl₃ dropwise via an addition funnel.[5]2. Ensure the flask is well-immersed in a cooling bath and use a powerful mechanical stirrer. |
Experimental Protocol: High-Yield Synthesis of Diethyl Phosphite
This protocol is adapted from a verified procedure using diethylaniline as an HCl scavenger to maximize yield.[5]
Materials and Reagents:
-
Phosphorus trichloride (PCl₃), freshly distilled (137.5 g, 1 mole)
-
Absolute ethanol (138 g, 3 moles)
-
Diethylaniline, freshly distilled (447 g, 3 moles)
-
Dry petroleum ether (b.p. 40–60°C)
Equipment:
-
3-liter three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
500-ml dropping funnel
-
Cooling bath (cold water or ice)
-
Sintered-glass funnel for filtration
-
Distillation apparatus with Vigreux column for vacuum distillation
Procedure:
-
Setup: Assemble the three-necked flask with the stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry. Place the flask in a cooling bath.
-
Reactant Preparation: In the flask, prepare a solution of absolute ethanol (3 moles) and diethylaniline (3 moles) dissolved in 1 liter of dry petroleum ether.
-
PCl₃ Addition: Prepare a solution of phosphorus trichloride (1 mole) in 400 ml of dry petroleum ether and charge it into the dropping funnel.
-
Reaction: With vigorous stirring, add the PCl₃ solution from the dropping funnel to the flask. The rate of addition should be controlled so that the reaction mixture boils gently. This typically takes about 30 minutes.
-
Reflux: After the addition is complete, heat the mixture to a gentle reflux and maintain it for 1 hour with continued stirring. A copious precipitate of diethylaniline hydrochloride will form.
-
Workup - Filtration: Cool the reaction mixture and filter the suspension through the sintered-glass funnel with suction. Wash the solid cake of amine salt with several portions of dry petroleum ether to ensure all product is recovered.
-
Workup - Concentration: Combine the filtrate and washings. Concentrate the solution by distilling off the petroleum ether at atmospheric pressure.
-
Purification: Transfer the residue to a smaller flask and perform a fractional distillation under reduced pressure. Collect the fraction boiling at 57–58°C/16 mm Hg. This is the pure diethyl phosphite. The expected yield is around 83%.[5]
Visualizations
Caption: Primary reaction pathways for PCl₃ and ethanol.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting guide for low yield issues.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. vinuthana.com [vinuthana.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2004024742A1 - Method for the combined production of diethyl phosphite and ethyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. DE10240050B3 - Process for the combined production of diethyl phosphite and ethyl chloride - Google Patents [patents.google.com]
- 7. CN107383086A - A kind of diethyl phosphite refining process - Google Patents [patents.google.com]
- 8. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
Overcoming byproduct formation in the synthesis of diethyl phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of diethyl phosphate, particularly the formation of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
1. Issue: Low yield of this compound and formation of significant amounts of ethyl chloride and hydrochloric acid.
-
Question: My reaction of phosphorus trichloride (PCl₃) with ethanol is producing a low yield of the intermediate diethyl phosphite, and I'm observing the formation of ethyl chloride and HCl. How can I improve this?
-
Answer: This is a common issue when the reaction conditions are not properly controlled. The reaction between PCl₃ and ethanol can proceed via different pathways. To favor the formation of diethyl phosphite, the precursor to this compound, consider the following:
-
Use of a Base: The presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), is crucial to neutralize the hydrochloric acid (HCl) byproduct as it forms.[1] This prevents the acid-catalyzed side reaction that produces ethyl chloride.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of PCl₃ to ethanol helps to control the reaction rate and minimize the formation of byproducts.
-
Stoichiometry: A molar ratio of approximately 3:1 of ethanol to PCl₃ is typically used.[1]
-
2. Issue: Presence of triethyl phosphate in the final product.
-
Question: My final this compound product is contaminated with triethyl phosphate. What causes this and how can I prevent it?
-
Answer: The formation of triethyl phosphate is a common side reaction, especially during the synthesis of this compound from diethyl phosphite.
-
Cause: Over-oxidation of diethyl phosphite or reaction with excess ethanol can lead to the formation of triethyl phosphate. If synthesizing from phosphorus oxychloride (POCl₃), using a stoichiometric excess of ethanol will favor triethyl phosphate formation.
-
Prevention:
-
Control Stoichiometry: Carefully control the molar ratio of reactants. When preparing this compound from POCl₃, avoid a large excess of ethanol.
-
Controlled Oxidation: If preparing this compound via oxidation of diethyl phosphite, use a mild and controlled oxidizing agent.
-
Avoid Oxygen: In the synthesis of the diethyl phosphite precursor from triethyl phosphite and phosphorous acid, it is crucial to avoid oxygen to prevent the oxidation of triethyl phosphite to triethyl phosphate.[2]
-
-
Purification: Triethyl phosphate can be separated from this compound by fractional distillation under reduced pressure, as triethyl phosphate has a higher boiling point.[3]
-
3. Issue: Formation of monoethyl phosphate and phosphoric acid.
-
Question: My product contains monoethyl phosphate and phosphoric acid. How can I minimize these impurities?
-
Answer: The presence of these byproducts often indicates hydrolysis.
-
Cause: The presence of water in the reactants or solvent can lead to the hydrolysis of this compound to monoethyl phosphate and subsequently to phosphoric acid.
-
Prevention:
-
Use Anhydrous Reagents: Ensure that all reactants (ethanol, phosphorus halides, etc.) and solvents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Purification: Separation of these acidic impurities can be challenging due to their polarity. Careful aqueous work-up and extraction procedures may be required. In some cases, chromatographic separation can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes include:
-
From Phosphorus Trichloride and Ethanol: This method involves the reaction of PCl₃ with ethanol, typically in the presence of a base, to form diethyl phosphite, which is then oxidized to this compound.[1]
-
From Phosphorus Oxychloride and Ethanol: POCl₃ is reacted with ethanol to produce a mixture of phosphate esters. Controlling the stoichiometry is key to maximizing the yield of this compound.
-
From Triethyl Phosphite: this compound can be synthesized by the controlled hydrolysis of triethyl phosphite or by the reaction of triethyl phosphite with phosphorous acid to form diethyl phosphite, followed by oxidation.[2][4]
Q2: What are the main byproducts to watch out for in this compound synthesis?
A2: The primary byproducts depend on the synthetic route but commonly include:
-
Ethyl chloride and Hydrochloric acid: Primarily in the reaction of PCl₃ with ethanol.[1]
-
Triethyl phosphate: Formed from over-esterification or oxidation.
-
Monoethyl phosphate and Phosphoric acid: Resulting from hydrolysis of the desired product.
-
Unreacted starting materials: Such as diethyl phosphite.
Q3: How can I purify my crude this compound?
A3: The choice of purification method depends on the nature of the impurities:
-
Vacuum Distillation: This is a common and effective method for separating this compound from less volatile impurities like triethyl phosphate and more volatile impurities. The boiling point of this compound is approximately 80 °C at 0.7 mm Hg.[5]
-
Column Chromatography: Silica gel chromatography can be used to separate this compound from byproducts with different polarities.
-
Aqueous Work-up: Washing the organic phase with a basic solution (e.g., sodium bicarbonate) can help remove acidic impurities like HCl and phosphoric acid. However, care must be taken as this compound itself is acidic.
Q4: Are there any safety precautions I should take during the synthesis?
A4: Yes, several safety precautions are essential:
-
Phosphorus halides (PCl₃, POCl₃) are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
The reactions are often exothermic and require careful temperature control to prevent runaways.
-
This compound is a combustible liquid and can cause severe skin burns and eye damage.[5] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Influence of Reaction Conditions on Diethyl Phosphite Purity (Precursor to this compound)
| Molar Ratio (TEP:H₃PO₃) | Temperature (°C) | Reaction Time (hours) | Purity (%) | Reference |
| 2.15:1 | 95 | 1 | 95.8 | [2] |
| 2.15:1 | 95 | 2 | 96.9 | [2] |
| 2.15:1 | 95 | 3 | 97.4 | [2] |
| 2.15:1 | 95 | 4 | 97.9 | [2] |
| 2.15:1 | 95 | 5 | 97.9 | [2] |
| 2.10:1 | 110 | 5 | 97.1 | [2] |
TEP: Triethyl phosphite; H₃PO₃: Phosphorous acid
Experimental Protocols
Protocol 1: Synthesis of this compound via Diethyl Phosphite from PCl₃ and Ethanol
Step 1: Synthesis of Diethyl Phosphite
-
To a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, add anhydrous ethanol (3 moles) and a tertiary amine base (e.g., triethylamine, 3 moles).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus trichloride (1 mole) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl phosphite.
Step 2: Oxidation of Diethyl Phosphite to this compound
-
Dissolve the crude diethyl phosphite in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a mild oxidizing agent (e.g., a solution of hydrogen peroxide in a controlled manner, or other suitable oxidants like N₂O₄).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, perform an appropriate work-up to remove the excess oxidizing agent and any byproducts. This may involve washing with a reducing agent solution (e.g., sodium sulfite) followed by water.
-
Dry the organic layer, remove the solvent, and purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Synthetic pathway for this compound, highlighting the formation of key byproducts.
Caption: A workflow for troubleshooting common byproduct issues in this compound synthesis.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - general description and application - Georganics [georganics.sk]
Troubleshooting peak tailing of diethyl phosphate in reverse-phase HPLC
Technical Support Center: Reverse-Phase HPLC Troubleshooting
Topic: Peak Tailing of Diethyl Phosphate
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering peak tailing with this compound and similar acidic, polar analytes in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantified?
In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian. Peak tailing is a common distortion where the peak is asymmetrical, featuring a prolonged slope on the trailing side.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate inefficiencies in the chromatographic system.[1][2]
Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 suggests significant tailing, and values above 2.0 are often unacceptable for precise analytical methods.[1]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
Peak tailing for acidic analytes like this compound in RP-HPLC is typically caused by unwanted secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanophilic Interactions: Hydrogen bonding between the phosphate group of the analyte and residual silanol groups on the silica-based column packing.
-
Metal-Phosphate Interactions: Chelation or interaction between the phosphate analyte and trace metal impurities on the stationary phase surface.[3]
-
Incorrect Mobile Phase pH: When the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and non-ionized forms can exist simultaneously, leading to distorted peaks.[4][5][6]
-
Low Buffer Concentration: Insufficient buffering can fail to control the mobile phase pH, exacerbating peak shape issues.[1][3]
-
Column Issues: A void at the column inlet, contamination, or the use of a non-endcapped column can all contribute to tailing.[1][2][7]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or poorly made connections can cause band broadening that manifests as tailing.[1][4]
Q3: How does mobile phase pH specifically affect the peak shape of this compound?
This compound is an acidic compound. The pH of the mobile phase dictates its ionization state.
-
At high pH: The phosphate group is deprotonated (negatively charged). This ionized form is more polar and will have weaker retention on a non-polar reverse-phase column, eluting earlier.[8][9]
-
At low pH: The phosphate group is protonated (neutral). This non-ionized form is less polar and will be retained more strongly, leading to longer retention times.[8][10]
To achieve a sharp, symmetrical peak, it is crucial to ensure the analyte is in a single, stable ionic state. For acidic compounds, this is typically achieved by setting the mobile phase pH at least 2 units below the analyte's pKa to suppress ionization.[10] Operating near the pKa can result in both forms being present, causing peak tailing or splitting.[5][6]
Q4: Why are residual silanol groups on the column packing problematic?
Silica-based stationary phases have residual silanol groups (Si-OH) on their surface. These groups are acidic and can become ionized (Si-O⁻) at mid-to-high pH levels.[4][11] While these are well-known to cause tailing for basic compounds via ion-exchange interactions, they can also affect acidic analytes.[12][13] For phosphate compounds, silanophilic interactions, such as hydrogen bonding between the analyte and protonated silanol groups, can create a secondary retention mechanism, which leads to peak tailing. Using a modern, high-purity, end-capped column is essential to minimize these interactions.[3][4]
Detailed Troubleshooting Guides
Problem: My this compound peak is consistently tailing. What is a logical troubleshooting workflow?
When troubleshooting, it is critical to change only one parameter at a time to isolate the root cause. The following workflow provides a systematic approach to diagnosing and resolving peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. hplc.eu [hplc.eu]
- 12. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Analysis of Diethyl Phosphate in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of diethyl phosphate (DEP) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound (DEP)?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of DEP in biological samples like urine, blood, or hair, these effects can lead to inaccurate quantification, reduced sensitivity, and poor precision and accuracy.[1][3][4] The complexity of the biological matrix, with endogenous components like salts, proteins, and phospholipids, is a primary cause of these interferences.[1][4][5]
Q2: I am observing significant signal suppression for DEP in my LC-MS/MS analysis of urine samples. What are the likely causes?
A2: Signal suppression in LC-MS/MS analysis of DEP in urine is a common manifestation of matrix effects.[1] The most probable causes include:
-
Co-elution of endogenous matrix components: Substances like urea, salts, and phospholipids present in urine can interfere with the ionization of DEP in the mass spectrometer's ion source.[1][5]
-
High salt concentration: Urine samples can have high salt content, which is known to cause ion suppression.[6]
-
Inadequate sample cleanup: If the sample preparation method does not effectively remove interfering substances, they will be introduced into the analytical instrument.[7]
Q3: Can I use a simple protein precipitation method for plasma samples before DEP analysis?
A3: While simple, protein precipitation alone is often insufficient to eliminate matrix effects in plasma samples for sensitive analyses. Although it removes proteins, it may not remove other interfering substances like phospholipids, which are a major source of matrix effects in blood-based matrices.[5] For more accurate and reliable results, it is recommended to use more comprehensive sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][8]
Q4: What is the best internal standard to use for DEP analysis to compensate for matrix effects?
A4: The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte, such as deuterated or 13C-labeled DEP.[9] These internal standards have nearly identical chemical and physical properties to DEP and will be similarly affected by the sample matrix, thus providing the most accurate correction for matrix effects and improving data quality.[1][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or peak splitting for DEP | 1. Co-eluting interferences from the biological matrix.[10] 2. Incompatible mobile phase or pH with the analytical column. 3. Column degradation. | 1. Optimize the chromatographic gradient to improve the separation of DEP from interfering peaks.[7] 2. Adjust the mobile phase composition and pH. 3. Use a guard column or replace the analytical column. |
| Inconsistent and non-reproducible DEP quantification | 1. Variable matrix effects between different samples.[2] 2. Inefficient or inconsistent sample preparation.[8] 3. Instability of DEP in the processed samples. | 1. Employ matrix-matched calibration standards or the standard addition method.[7] 2. Automate the sample preparation procedure if possible to ensure consistency. 3. Investigate the stability of DEP under the storage and analysis conditions. |
| Low recovery of DEP during sample extraction | 1. Suboptimal extraction solvent or pH.[10] 2. Incomplete elution from the SPE cartridge. 3. Analyte degradation during extraction. | 1. Test different extraction solvents and adjust the pH to optimize the partitioning of DEP. For hair samples, an alkaline extraction has been shown to be effective.[10] 2. Optimize the SPE elution solvent and volume. 3. Perform extraction at a lower temperature or add stabilizing agents if degradation is suspected. |
| No detectable DEP peak in spiked samples | 1. Severe ion suppression.[3] 2. Incorrect MS/MS transition or instrument parameters. 3. Analyte degradation. | 1. Dilute the sample extract to reduce the concentration of interfering matrix components.[7][11] 2. Confirm the MS/MS parameters by infusing a pure standard of DEP. 3. Prepare a fresh spiking solution and re-extract the sample. |
Data Presentation
Table 1: Comparison of Recovery Rates for Different Extraction Methods for Dialkyl Phosphates (including DEP) in Urine.
| Extraction Method | Analyte(s) | Recovery Rate (%) | Reference(s) |
| Liquid-Liquid Extraction (LLE) | 6 DAP metabolites | 93 - 102 | [8][12] |
| Lyophilization | 6 DAP metabolites | 40 - 90 | [8] |
| QuEChERS | 6 DAP metabolites | 30 - 70 | [8] |
| Solid-Phase Extraction (SPE) | 5 Dialkylphosphorus metabolites | 70.2 - 93.2 | [13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for DEP in Urine [8][12]
-
To 200 µL of urine sample in a 2 mL microcentrifuge tube, add 100 µL of the internal standard solution.
-
Add 800 µL of cold ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Place the tube on ice for 10 minutes to allow for precipitation.
-
Centrifuge the sample to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for DEP and other Organophosphate Metabolites in Urine [14][15]
This protocol utilizes a molecularly imprinted polymer (MIP) for selective extraction.
-
Conditioning: Condition the MIP cartridge by passing 3 mL of acetonitrile, followed by 3 mL of 0.1 M dibasic phosphate buffer (pH 11), and finally 2 mL of water.
-
Sample Loading: Adjust the pH of 1.0 mL of the urine sample to 3.0. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances (the specific wash solvent will depend on the sorbent and matrix).
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Derivatization (for GC-MS): Add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide and allow the reaction to proceed at room temperature for 1 hour.
-
Analyze the derivatized sample by GC-MS.
Mandatory Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Diethyl Phosphate (DEP) Derivatization for GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of diethyl phosphate (DEP). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their derivatization reactions and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound (DEP) necessary for GC analysis?
A1: this compound is a polar and non-volatile compound.[1] Direct injection into a GC system results in poor chromatographic performance, including significant peak tailing, low sensitivity, and potential thermal degradation in the hot injector port.[2][3] Derivatization modifies the DEP molecule by replacing the active hydrogen on the phosphate group, which increases its volatility and thermal stability, making it suitable for GC analysis.[4][5]
Q2: What are the most common derivatization reagents for DEP and other dialkyl phosphates?
A2: The most common approaches are alkylation and silylation.
-
Alkylation: Pentafluorobenzyl bromide (PFB-Br) is a widely used alkylating agent that creates a stable, volatile derivative with excellent sensitivity for electron capture detection (ECD) or mass spectrometry (MS) in negative chemical ionization mode.[6][7]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are very effective.[8] Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, reducing polarity and improving volatility.[4][5]
Q3: How can I choose between PFB-Br and a silylation reagent like BSTFA?
A3: The choice depends on your sample matrix, available detector, and desired sensitivity. PFB-Br derivatives are exceptionally sensitive with ECD and NCI-MS, making this method ideal for trace-level analysis.[6][7] Silylation is a robust and versatile method compatible with flame ionization detectors (FID) and standard electron ionization (EI) MS.[1] However, silylating reagents are sensitive to moisture, so samples and solvents must be anhydrous.[5]
Q4: My derivatization reaction seems incomplete. How can I increase the yield?
A4: Incomplete derivatization can be caused by several factors. To improve the reaction yield, consider optimizing the reaction time, temperature, and reagent concentration. For silylation, adding a catalyst like TMCS can significantly increase the reactivity of the reagent. For PFB-Br, microwave-assisted derivatization can accelerate the reaction and improve efficiency.[9][10] Always ensure your sample is free from moisture, especially for silylation, as water will preferentially react with the reagent.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization leaving polar DEP. 2. Active sites in the GC inlet liner or column.[2][3] 3. Column degradation. | 1. Optimize derivatization conditions (time, temp, reagent ratio). See protocols below. 2. Use a deactivated inlet liner (e.g., quartz wool liner).[2] Consider replacing the septum. 3. Condition the column according to the manufacturer's instructions or trim the first few centimeters. |
| Low or No Analyte Response | 1. Complete reaction failure. 2. Degradation of the analyte in the injector port.[2] 3. Adsorption of the analyte in the system.[3] 4. Incorrect GC-MS parameters (e.g., SIM ions). | 1. Check reagent quality and ensure anhydrous conditions (especially for silylation).[5] 2. Lower the injector temperature. Ensure the derivative is thermally stable. 3. Use a deactivated liner and column. Check for system leaks. 4. Verify the mass-to-charge ratios (m/z) for your specific derivative. |
| Poor Reproducibility (%RSD) | 1. Inconsistent sample preparation or derivatization. 2. Variable injection volumes. 3. Matrix effects from complex samples (e.g., urine, plasma).[11] | 1. Standardize all steps of the protocol. Use an internal standard to correct for variations. 2. Use an autosampler for precise injections.[12] 3. Perform a sample cleanup step (e.g., Solid Phase Extraction - SPE) before derivatization.[11][13] |
| Ghost Peaks or High Baseline | 1. Contamination from reagents, solvents, or glassware. 2. Septum bleed or column bleed. 3. Carryover from a previous injection. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Replace the septum. Condition the column. 3. Run solvent blanks between samples to ensure the system is clean.[1] |
Experimental Workflows and Protocols
General Experimental Workflow
The overall process from sample receipt to data analysis follows a structured path to ensure accuracy and reproducibility.
Caption: General workflow for DEP analysis.
Protocol 1: Derivatization with Pentafluorobenzyl Bromide (PFB-Br)
This method is suitable for creating pentafluorobenzyl esters of DEP, which are highly sensitive for GC-ECD or GC-MS (NCI) analysis.
Materials:
-
Dried sample extract
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 3% in acetonitrile)[9][10]
-
Acetonitrile (anhydrous)
-
Internal Standard (e.g., an isotopically labeled DEP analog)
Procedure:
-
To the dried sample residue, add the internal standard.
-
Vortex the vial to ensure complete mixing.
-
Option A (Conventional Heating): Seal the vial and heat at 60-75°C for 1 hour.[11]
-
Option B (Microwave-Assisted): Heat in a microwave reactor for 5 minutes at 160 W.[9][10]
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or isooctane) for GC injection.
Protocol 2: Silylation with BSTFA and TMCS
This is a common and effective method for creating volatile trimethylsilyl (TMS) derivatives of DEP.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)[8]
-
Internal Standard
Procedure:
-
Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[5]
-
Add the internal standard to the dried sample.
-
Add 100 µL of a derivatizing mixture. A common mixture is BSTFA (+1% TMCS) and pyridine (1:1, v/v).[8]
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30-60 minutes to ensure the reaction goes to completion.[8]
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Dilution with a solvent like ethyl acetate may be necessary depending on the expected concentration.
Data and Performance Metrics
Optimized derivatization reactions should yield precise and reproducible results. The following table summarizes typical performance data from a validated method.
| Parameter | Derivatizing Agent | Diethylthiophosphate | Diethyldithiophosphate |
| Intra-Assay Precision (%RSD) | PFB-Br (Microwave-Assisted) | 1.1 - 9.1% | 4.1 - 6.9% |
| Inter-Assay Precision (%RSD) | PFB-Br (Microwave-Assisted) | 10.3 - 15.1% | 4.9 - 11.9% |
| Data adapted from a study on related dialkyl phosphates.[9][10] |
Troubleshooting Logic and Reaction Pathway
Troubleshooting Decision Tree
When encountering issues, a logical approach can help quickly identify and resolve the root cause.
Caption: Troubleshooting decision tree for GC analysis.
Derivatization Reaction Pathway
The derivatization process chemically alters DEP to make it GC-amenable.
Caption: Chemical derivatization pathways for DEP.
References
- 1. Phosphate analysis - Chromatography Forum [chromforum.org]
- 2. analysis.rs [analysis.rs]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
Reducing signal suppression of diethyl phosphate in LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the LC-MS/MS analysis of diethyl phosphate (DEP), with a specific focus on mitigating signal suppression.
Troubleshooting Guides
Issue: Poor Sensitivity or Significant Signal Suppression for this compound
This is a common issue when analyzing this compound and other polar anionic compounds, primarily due to matrix effects where co-eluting components from the sample matrix interfere with the ionization of the analyte.[1][2][3]
Troubleshooting Workflow
Figure 1: A stepwise workflow for troubleshooting low signal intensity of this compound.
Step 1: Evaluate and Optimize Sample Preparation
The goal of sample preparation is to remove matrix components that interfere with the analysis. The choice of method depends on the sample matrix (e.g., urine, plasma, hair).
-
Liquid-Liquid Extraction (LLE): A common and effective technique for urine samples. Different solvent systems can be employed.[1][4]
-
Solid-Phase Extraction (SPE): Can be used for cleaner extracts, often in combination with other techniques.[5]
-
QuEChERS-based Methods: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" approach that can be adapted for pesticide metabolites in urine.[5]
-
Alkaline Extraction: Particularly effective for hair samples, as it can yield high recoveries with minimal matrix effects for DEP.[6]
Step 2: Modify Chromatographic Conditions
Proper chromatographic separation is key to resolving DEP from co-eluting, signal-suppressing matrix components.
-
Column Chemistry: Consider using a column with different retention mechanisms. For phosphorylated compounds, which can interact with metal surfaces leading to peak tailing and signal loss, a metal-free HPLC column may improve results.[7]
-
Mobile Phase: Adjusting the mobile phase composition can alter the retention of DEP relative to interfering compounds. The use of volatile buffers like ammonium formate can help to control the ionization state of the analyte.[8]
-
Gradient Elution: Optimize the gradient to achieve better separation of the analyte from the matrix components that typically elute early in the chromatographic run.
Step 3: Optimize Mass Spectrometer Parameters
Fine-tuning the ion source parameters can enhance the signal for your specific analyte.
-
Ionization Mode: For direct analysis, negative electrospray ionization (ESI) is typically preferred for this compound.[1][2]
-
Source Parameters: Systematically optimize the capillary voltage, source temperature, desolvation temperature, and gas flow rates to maximize the ion signal for DEP.
Step 4: Consider Chemical Derivatization
If sensitivity is still a limiting factor, derivatization can significantly enhance the signal.
-
Cationic Derivatization: Derivatizing DEP with a reagent like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) adds a permanently charged moiety. This allows for analysis in the positive ESI mode, which can be more sensitive and moves the analyte to a different region of the chromatogram, away from underivatized interferences.[2] This technique has been shown to improve the limits of identification by one to two orders of magnitude.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal suppression for this compound in LC-MS/MS?
Signal suppression for DEP, a polar anionic compound, is primarily caused by matrix effects. This occurs when other components from the sample matrix co-elute with DEP and compete for the available charge in the ion source during the electrospray ionization (ESI) process. This competition reduces the ionization efficiency of DEP, leading to a weaker signal. Non-volatile components in the matrix can also inhibit the formation of gas-phase ions.
Q2: Which sample preparation technique is best for analyzing DEP in urine?
Liquid-liquid extraction (LLE) is a widely used and effective method for extracting DEP and other dialkyl phosphates from urine.[1][4][9] One study comparing LLE, QuEChERS, and lyophilization found that LLE with cold ethyl acetate provided the highest recoveries (93-102%).[4][10] Combining a deconjugation step with a QuEChERS-based method followed by solid-phase extraction (SPE) is another validated approach.[5]
Q3: How can I quantitatively assess the degree of signal suppression (matrix effect)?
The matrix effect (ME) can be quantified by comparing the peak area of the analyte in a standard solution prepared in a pure solvent to the peak area of the analyte spiked into a blank matrix sample after extraction at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement. For example, a matrix effect of 93% for DEP was observed in one study using an alkaline extraction method for hair, indicating minimal signal suppression.[6]
Q4: Is derivatization necessary for the analysis of this compound?
Derivatization is not always necessary, as direct analysis of DEP by LC-MS/MS in negative ESI mode is possible.[1] However, if high sensitivity is required, particularly for trace-level detection, derivatization can significantly improve the signal-to-noise ratio.[2] Derivatizing with a cationic agent allows for analysis in the more sensitive positive ESI mode and can overcome significant matrix effects.[2]
Q5: What are typical LC-MS/MS parameters for the analysis of derivatized this compound?
For DEP derivatized with CAX-B, analysis is performed in positive ESI mode. While optimal parameters vary by instrument, a starting point could be:[2]
-
Capillary Voltage: 0.6 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 150 L/h
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound, providing a comparison of different methodologies.
Table 1: Comparison of Sample Preparation Methods for this compound
| Sample Matrix | Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Urine | Liquid-Liquid Extraction (LLE) with cold ethyl acetate | 93 - 102 | Not Reported | [4][10] |
| Urine | LLE with diethyl ether & ethyl acetate | 82 - 117 | Not Reported | [1] |
| Urine | QuEChERS and Solid-Phase Extraction (SPE) | 80 - 120 | Not Reported | [5] |
| Hair | Alkaline Extraction (Methanol with 2% NH4OH) | 72 - 152 | 93 | [1][6] |
| Feces | Derivatization and Extraction | 47 - 62 | Not Reported | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Sample Matrix | Analytical Method | LOD | LOQ | Reference |
| Urine | UFLC-MS/MS | 0.0201 ng/mL | 0.0609 ng/mL | [4] |
| Hair | LC-MS/MS | 0.24 pg/mg | Not Reported | [6] |
| Urine | GC/MS-MS (after derivatization) | 0.1 µg/L | Not Reported | [12] |
| Feces | GC-FPD (after derivatization) | Not Reported | 0.05 µg/g | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of DEP from Urine
This protocol is adapted from a validated UFLC-MS/MS method for dialkyl phosphates in urine.[4]
Materials:
-
Urine sample
-
Internal standard solution
-
Ethyl acetate (cold)
-
Acetonitrile
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of urine sample in a microcentrifuge tube, add 100 µL of the internal standard.
-
Add 800 µL of cold ethyl acetate to the tube.
-
Vortex the mixture for 1 minute.
-
Place the tube on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (the upper organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of acetonitrile.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Cationic Derivatization of DEP for Enhanced Sensitivity
This protocol enhances the LC-MS/MS signal of DEP by derivatization with CAX-B, allowing for analysis in positive ion mode.[2]
Materials:
-
Sample extract in acetonitrile
-
Potassium carbonate (K₂CO₃)
-
N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)
-
Vortex mixer with heating
-
Deionized water
Derivatization Workflow
Figure 2: Workflow for the cationic derivatization of this compound.
Procedure:
-
In a microcentrifuge tube containing 500 µL of the sample extract in acetonitrile, add 0.5 mg of potassium carbonate and 0.5 mg of the CAX-B derivatizing agent.
-
Vortex the mixture at 70 °C and 800 rpm for 1 hour.
-
After the reaction, dilute the mixture 1:5 with deionized water.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis in positive ESI mode.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Pudovik Reaction with Diethyl Phosphite
Welcome to the technical support center for the Pudovik reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments involving diethyl phosphite.
Frequently Asked Questions (FAQs)
Q1: What is the Pudovik reaction and what is it used for?
The Pudovik reaction is a chemical reaction that involves the addition of a dialkyl phosphite, such as diethyl phosphite, to an aldehyde or imine. This reaction is a valuable method for forming a carbon-phosphorus (C-P) bond, leading to the synthesis of α-hydroxyphosphonates or α-aminophosphonates, respectively.[1][2][3] These products are of significant interest in medicinal chemistry and drug development due to their bioactive properties.
Q2: What are the key components and general mechanism of the Pudovik reaction with diethyl phosphite?
The core components of the Pudovik reaction are:
-
A carbonyl compound: Typically an aldehyde or a ketone.
-
Diethyl phosphite: The phosphorus-containing nucleophile.
-
A catalyst: Often a base, but acid catalysts can also be used.[4]
The general mechanism, particularly under basic conditions, involves the deprotonation of diethyl phosphite to form a phosphite anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product.
Q3: My Pudovik reaction is not proceeding or is giving a low yield. What are the common causes?
Low or no yield in a Pudovik reaction can stem from several factors:
-
Inactive Catalyst: The base or acid catalyst may be old, hydrated, or otherwise deactivated.
-
Insufficiently Electrophilic Carbonyl: Aldehydes with strong electron-donating groups may be less reactive.[5]
-
Steric Hindrance: Bulky substituents on the aldehyde or phosphite can impede the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate.
Q4: I am observing a significant amount of a side product. What could it be and how can I minimize it?
A common side reaction in the Pudovik reaction is the phospha-Brook rearrangement , which converts the desired α-hydroxyphosphonate into a phosphate ester.[4][5] This rearrangement is often promoted by strong bases and higher temperatures.[5]
To minimize this side product:
-
Use a milder base: Consider using a weaker base or a catalytic amount of a stronger base.
-
Lower the reaction temperature: Running the reaction at room temperature or even cooler can suppress the rearrangement.[5]
-
Reduce reaction time: Monitor the reaction closely and stop it once the desired product is formed, before significant rearrangement occurs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting materials | 1. Inactive catalyst.2. Insufficiently reactive aldehyde.3. Low reaction temperature. | 1. Use a fresh or newly purchased catalyst. Consider stronger bases like DBU or organometallic catalysts for less reactive substrates.[4][5]2. For electron-rich aldehydes, consider using a Lewis acid co-catalyst to increase the electrophilicity of the carbonyl carbon.3. Gradually increase the reaction temperature and monitor for product formation. Microwave irradiation can sometimes accelerate the reaction.[4] |
| Formation of an unexpected side product (potential phospha-Brook rearrangement) | 1. Use of a strong base.2. High reaction temperature.3. Prolonged reaction time. | 1. Switch to a milder base (e.g., triethylamine) or use a catalytic amount of a stronger base.[4]2. Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C).[5][6]3. Monitor the reaction progress by TLC or NMR and quench the reaction as soon as the starting material is consumed. |
| Difficulty in product purification | 1. Presence of unreacted starting materials.2. Formation of polar byproducts. | 1. Optimize reaction conditions to drive the reaction to completion.2. An aqueous workup can help remove polar impurities. Column chromatography is often necessary for high purity. A common eluent system is a mixture of hexane and diethyl ether.[5] |
| Reaction is very slow | 1. Inappropriate solvent.2. Low catalyst loading. | 1. Screen different solvents. Nonpolar solvents like hexanes have been shown to be effective in some cases.[2] For some base-catalyzed reactions, polar aprotic solvents can be beneficial.2. Increase the catalyst loading incrementally. For some catalysts, loadings as low as 0.5-1 mol% are effective.[2] |
Experimental Protocols & Data
Table 1: Optimization of the Pudovik Reaction using a Continuous Flow Reactor
The following data illustrates the optimization of the Pudovik reaction between 2-nitrobenzaldehyde and diethyl phosphite using DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) as a catalyst in a continuous flow system.[5]
| Entry | DBN (mol%) | Temperature (°C) | Residence Time (min) | Conversion to α-hydroxyphosphonate (%) | Unreacted Aldehyde (%) | Conversion to Phosphate (Rearrangement Product) (%) |
| 1 | 5 | 40 | 20 | 44 | 22 | 34 |
| 2 | 5 | 40 | 120 | ~50 | <5 | ~50 |
| 3 | 5 | 60 | 20 | Higher than entry 1 | - | Increased formation |
| 4 | 5 | Room Temp | 20 | - | - | Mitigated rearrangement |
Data summarized from a study on continuous flow optimisation of the Pudovik Reaction.[5]
General Procedure for the Synthesis of α-Hydroxyphosphonates
The following is a general protocol for the synthesis of α-hydroxyphosphonates via the Pudovik reaction:
-
To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., acetone, THF, or solvent-free), add diethyl phosphite (1.0-1.2 eq).[4][7]
-
Add the catalyst (e.g., triethylamine, 1.0 eq) to the reaction mixture.[4][7]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by TLC or NMR.[4][7]
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization to obtain the pure α-hydroxyphosphonate.[4]
Visual Guides
References
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Enhancing the sensitivity of diethyl phosphate detection in complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the detection of diethyl phosphate (DEP) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when detecting DEP in complex matrices like urine, blood, or environmental samples?
A1: Researchers often face several challenges:
-
Matrix Effects: Complex matrices can contain interfering substances that either suppress or enhance the signal of DEP, leading to inaccurate quantification.[1] This is a common issue in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques.[1]
-
Low Sensitivity: Achieving low limits of detection (LOD) can be difficult due to the high polarity of DEP and the presence of background noise from the matrix.[1][2]
-
Sample Preparation: Direct extraction of highly polar dialkyl phosphates like DEP from aqueous samples is often inefficient.[1] Techniques like derivatization or lyophilization (freeze-drying) are frequently required to improve extraction and chromatographic performance.[1][2]
-
Poor Reproducibility: Inconsistent sample preparation and matrix effects can lead to poor reproducibility of results, as indicated by high relative standard deviations (RSD).[3]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of DEP?
A2: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Implement robust sample clean-up procedures. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) can effectively remove interfering components.[1][3] One study found LLE to be the best method for extracting DEP from human urine, showing high recovery and repeatability.[1][3]
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., d10-DEP). This is a highly effective way to compensate for matrix-induced signal suppression or enhancement and losses during sample preparation.
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure DEP is well-separated from co-eluting matrix components.
-
Method of Standard Addition: This involves adding known amounts of a standard to the actual samples to create a calibration curve within the matrix itself, which can compensate for proportional matrix effects.
Q3: I am struggling with low sensitivity for DEP detection. What are some methods to enhance it?
A3: Enhancing sensitivity is a critical goal. Here are several approaches:
-
Derivatization: For GC-MS analysis, derivatizing DEP with an agent like pentafluorobenzyl bromide (PFBBr) can significantly improve its volatility and ionization efficiency, leading to lower detection limits.[2] This method has been shown to lower LODs by one to two orders of magnitude.[2]
-
Advanced Instrumentation: Utilize highly sensitive analytical platforms. Ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) offers excellent sensitivity with LODs reported in the low ng/mL range (0.0201 ng/mL for DEP).[3] For GC-MS, using negative ion chemical ionization (NICI) can also dramatically improve sensitivity for derivatized DEP.[2]
-
Fluorescent Probes: For rapid and highly sensitive detection, consider using fluorescent probes. These chemosensors can react with DEP or its mimics, resulting in a detectable change in fluorescence ("turn-on" or ratiometric shift).[4][5][6] Some probes have achieved detection limits as low as 0.14 ppb in vapor phase.[4]
-
Electrochemical Biosensors: These sensors offer high sensitivity and the potential for on-site analysis.[7] They often use enzymes or aptamers that specifically interact with DEP or related organophosphates, generating a measurable electrical signal.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Recovery | Inefficient extraction method for a polar compound like DEP. | 1. Switch to a more suitable extraction method. Liquid-liquid extraction (LLE) has shown high recovery rates (93-102%) for DEP in urine.[3] 2. For GC-based methods, consider lyophilization (freeze-drying) of the sample followed by extraction with an organic solvent.[2] 3. Optimize SPE cartridge type and elution solvents. |
| High RSD / Poor Reproducibility | Inconsistent sample preparation; significant variability in matrix effects between samples. | 1. Automate sample preparation steps where possible. 2. Ensure thorough homogenization of samples before extraction. 3. Always use an appropriate internal standard (preferably isotope-labeled) to normalize the signal.[1] 4. Validate the method with multiple batches to assess inter-day and intra-day precision.[3] |
| Peak Tailing or Poor Peak Shape (GC/LC) | Analyte interaction with active sites in the column or system; inappropriate column chemistry for the polar analyte. | 1. For GC-MS, ensure proper derivatization to reduce the polarity of DEP.[2] 2. Use a column specifically designed for polar compounds. 3. For LC-MS, optimize the mobile phase composition and pH. |
| Signal Suppression/Enhancement in MS | Co-eluting matrix components are affecting the ionization of DEP in the mass spectrometer source. | 1. Improve chromatographic separation to isolate the DEP peak from interferences. 2. Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. 3. Use an isotope-labeled internal standard that co-elutes with the analyte to correct for ionization effects. |
| False Positives with Fluorescent Probes | The probe is reacting with other electrophilic compounds in the sample, not just DEP. | 1. Verify the selectivity of the probe by testing it against a panel of potential interferents commonly found in your matrix.[10] 2. Confirm positive results with a secondary, more specific method like LC-MS/MS. |
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of various methods for the detection of DEP and related dialkyl phosphates (DAPs).
Table 1: Mass Spectrometry-Based Methods
| Method | Matrix | Sample Prep | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| UFLC-MS/MS | Human Urine | Liquid-Liquid Extraction (LLE) | 0.0201 ng/mL | 0.0609 ng/mL | 93 - 102 | 0.62 - 5.46 | [3] |
| GC-MS/MS (NICI) | Urine | Lyophilization, Derivatization (PFBBr) | 0.1 µg/L (0.1 ng/mL) | Not Reported | Not Reported | 4 - 14 | [2] |
| GC-MS | Hair | Acidic Hydrolysis, LLE, Derivatization | Not Reported | 5.5 pg/mg | Not Reported | Not Reported | [11] |
| LC-MS/MS | Blood | Liquid-Liquid Extraction | 1.00 - 10.0 µg/L | 3.00 - 30.0 µg/L | > 65.6 | < 9.4 | [1] |
Table 2: Sensor-Based Methods (Detecting DEP or mimics)
| Method | Target Analyte | Principle | Limit of Detection (LOD) | Response Time | Reference |
| Ratiometric Fluorescent Probe (SWJT-16) | Diethyl chlorophosphate (DCP) | Nucleophilic substitution | Not specified in concentration | < 6 seconds | [5][12] |
| Turn-on Fluorescent Probe (M2) | Diethyl chlorophosphate (DCP) Vapor | Chromophoric-fluorogenic dual mode | 0.14 ppb | Not Reported | [4] |
| Luminescent Eu(III) Probe | Diethyl chlorophosphate (DCP) | Luminescence quenching | 10 - 18 ppb | Not Reported | [10] |
| Aptamer-based Electrochemical Sensor | Diethyl thiophosphate (DETP) | Cyclic Voltammetry | 0.007 µg/mL | Not Reported | [8][9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for DEP in Urine (Adapted from UFLC-MS/MS Method)[3]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge 5 mL of the urine sample at 4000 rpm for 10 minutes to remove sediment.
-
Transfer 1 mL of the supernatant to a clean glass tube.
-
-
Enzymatic Hydrolysis (Optional, for conjugated metabolites):
-
Add β-glucuronidase/arylsulfatase to the supernatant.
-
Incubate at 37°C for a specified time (e.g., 4 hours or overnight) to deconjugate metabolites.
-
-
Extraction:
-
Add an appropriate internal standard (e.g., d10-DEP).
-
Add 5 mL of a suitable organic solvent mixture (e.g., toluene/chloroform, 4:1, v/v).[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization for GC-MS/MS Analysis (Adapted from Oglobline et al.)[2]
-
Sample Preparation:
-
Freeze-dry (lyophilize) 1 mL of urine sample.
-
-
Derivatization:
-
To the dried residue, add 1 mL of acetonitrile, 10 µL of a catalyst solution (e.g., 1% triethylamine in acetonitrile), and 10 µL of the derivatizing agent, pentafluorobenzyl bromide (PFBBr).
-
Seal the vial and heat at 70°C for 1 hour.
-
-
Clean-up:
-
After cooling, evaporate the solvent under nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
Perform a clean-up step using a small silica gel column to remove excess derivatizing agent.
-
Elute the derivatized DEP with a mixture of hexane and diethyl ether.
-
-
Analysis:
-
Evaporate the eluate and reconstitute in a suitable solvent (e.g., isooctane) for injection into the GC-MS/MS system, preferably using negative ion chemical ionization (NICI) for maximum sensitivity.
-
Visualizations
Experimental Workflow for DEP Detection
Caption: General experimental workflow for detecting this compound (DEP).
Principle of a "Turn-On" Fluorescent Probe
Caption: Mechanism of a "turn-on" fluorescent probe for DEP detection.
Logical Flow of an Electrochemical Immunosensor
Caption: Logical steps in DEP detection using an electrochemical immunosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A ratiometric, colorimetric fluorescent probe with a large emission shift for the rapid detection of diethyl chlorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Double-Site Chemodosimeter for Selective Fluorescence Detection of a Nerve Agent Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosensors for the detection of organophosphate exposure by a new diethyl thiophosphate-specific aptamer - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Luminescent heteroleptic Eu(iii) probes for the selective detection of diethyl chlorophosphate as a G-series nerve agent mimic in the vapor phase using solid-state films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A ratiometric, colorimetric fluorescent probe with a large emission shift for the rapid detection of diethyl chlorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing poor reproducibility in diethyl phosphate quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering reproducibility issues in diethyl phosphate (DEP) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in DEP quantification?
Poor reproducibility in this compound (DEP) quantification often stems from its high polarity and the complexity of biological matrices.[1] Key factors include:
-
Matrix Effects: Components in biological samples like urine can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[2][3][4]
-
Inefficient Extraction: Due to its high water solubility, extracting DEP from aqueous samples can be challenging, resulting in low and variable recovery.[1][5]
-
Derivatization Variability: For gas chromatography (GC) analysis, a derivatization step is often required to make DEP volatile. This chemical reaction can be incomplete or have variable yields, introducing errors.[5][6][7][8]
-
Sample Stability: The stability of DEP in the collected samples can be a factor if not stored properly.
-
Instrumental Factors: Issues with the analytical instrument, such as a contaminated GC inlet or ion source, can lead to inconsistent results.[1][9][10][11]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of DEP?
Minimizing matrix effects is crucial for accurate DEP quantification by LC-MS/MS.[4][12] Here are several strategies:
-
Effective Sample Preparation: Employ a robust sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][13]
-
Use of Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled DEP is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2][14]
-
Chromatographic Separation: Optimize the chromatographic method to separate DEP from co-eluting matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[2][3]
-
Standard Addition: For a smaller number of samples, the method of standard additions can be used to correct for matrix effects in each individual sample.
Q3: Is derivatization necessary for GC-MS analysis of DEP? What are the common challenges?
Yes, derivatization is generally necessary for the analysis of polar compounds like DEP by GC-MS to improve their volatility and chromatographic behavior.[11][15] Common derivatization methods include alkylation and silylation.[16]
Challenges associated with derivatization include:
-
Incomplete Reactions: The derivatization reaction may not go to completion, leading to low and variable yields.
-
Byproduct Formation: The reaction can sometimes produce unwanted byproducts that may interfere with the analysis.
-
Reagent Instability: Derivatizing reagents can be sensitive to moisture and may degrade over time.
-
Introduction of Contaminants: The derivatization reagent and subsequent work-up steps can introduce contaminants.
To address these challenges, it is important to optimize the reaction conditions (temperature, time, reagent concentration), use high-purity reagents, and incorporate a suitable internal standard that undergoes derivatization similarly to the analyte. Microwave-assisted derivatization can be a faster and more efficient alternative.[6][7][8]
Q4: What are the recommended storage conditions for samples containing DEP?
While specific stability data for DEP in various matrices is not extensively detailed in the provided results, general best practices for storing biological samples for small molecule analysis should be followed. It is recommended to store samples at -20°C or, for long-term storage, at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can affect the integrity of the sample and the analyte. For urine samples, the formation of particles after thawing can affect the measurement of dialkyl phosphates, so proper handling after thawing is important.[2][3]
Troubleshooting Guides
Issue 1: Low or No DEP Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. For LLE, ensure the solvent polarity and pH are optimal for DEP. For SPE, check that the sorbent type and elution solvent are appropriate. Consider lyophilization (freeze-drying) for aqueous samples.[1][17][18] |
| Incomplete Derivatization (GC-MS) | Optimize derivatization conditions (time, temperature, reagent concentration).[6][7][8] Prepare fresh derivatizing reagent. |
| Instrumental Issues (LC-MS) | Check for a stable spray from the ESI needle.[19] Ensure the MS is properly tuned and calibrated.[20] |
| Instrumental Issues (GC-MS) | Check for leaks in the GC system.[10] Ensure the injector and transfer line temperatures are appropriate.[9] |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper sample storage. |
Issue 2: High Variability in Replicate Injections
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. |
| Matrix Effects | Use a stable isotope-labeled internal standard.[2][14] Implement a more effective sample clean-up procedure.[4][13] |
| Autosampler Issues | Check the autosampler syringe for air bubbles or leaks.[9] Ensure the injection volume is consistent. |
| GC Inlet Activity | Use a deactivated inlet liner.[1] Consider replacing the liner and trimming the front of the GC column.[9][10] |
| LC System Instability | Check for pressure fluctuations in the LC system.[20] Purge the pumps to remove air bubbles.[20] |
Issue 3: Peak Tailing or Poor Peak Shape (GC-MS)
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | Use a deactivated inlet liner and column.[1] Trim the first few centimeters of the analytical column.[9] |
| Inappropriate Temperatures | Optimize the injector and oven temperature program.[10] |
| Co-eluting Interferences | Improve sample clean-up to remove interfering compounds. Adjust the chromatographic method to improve resolution. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
Table 1: Recovery of this compound (DEP) using Different Extraction Methods
| Matrix | Extraction Method | Recovery (%) | Reference |
| Faecal Samples | Alkylation and Phase Transfer Reaction | 47-62 | [5][21] |
| Hair | Methanolic Extraction | 116.1 | [7] |
| Urine | Liquid-Liquid Extraction (LLE) | 93-102 | [13] |
| Plasma | Dependent on concentration (0.5-2 µg/ml) | 31-97 | [5] |
Table 2: Precision of DEP Quantification in Different Studies
| Analytical Method | Matrix | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference |
| GC-MS (Microwave Derivatization) | - | 1.1 - 9.1 (for DETP) | 10.3 - 15.1 (for DETP) | [6][7][8] |
| UFLC-MS/MS | Urine | 0.62 - 5.46 | 0.80 - 11.33 | [13] |
| GC-MS/MS | Urine | 4 - 14 | - | [17] |
| GC-MS | Foscarnet Sodium | < 15.0 | - | [22] |
Experimental Protocols
Protocol 1: Microwave-Assisted Derivatization for GC-MS Analysis
This protocol is based on a method for the rapid derivatization of dialkyl phosphates.[6][7][8]
-
Sample Preparation: Take an appropriate volume of your sample extract.
-
Derivatization: Add 250 µL of 3% 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile.
-
Microwave Irradiation: Place the sample in a microwave oven and irradiate for 5 minutes at an intensity of 160 W.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
-
GC-MS Conditions:
-
Column: RTx®-5MS capillary column (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is a general representation of an LLE method that has shown high recovery for dialkyl phosphates from urine.[13]
-
Sample Preparation: To 1 mL of urine sample, add a suitable internal standard (e.g., deuterated DEP).
-
pH Adjustment: Acidify the sample with an appropriate acid (e.g., HCl) to the desired pH.
-
Extraction: Add an appropriate volume of a suitable organic solvent (e.g., diethyl ether or a mixture of toluene/chloroform).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for DEP quantification.
Caption: Troubleshooting flowchart for poor reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer [agris.fao.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. Phosphate analysis - Chromatography Forum [chromforum.org]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
- 19. biotage.com [biotage.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Selecting the optimal internal standard for diethyl phosphate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of diethyl phosphate (DEP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal internal standard (IS) for this compound (DEP) analysis?
A1: The optimal internal standard for DEP analysis is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d10 (DEP-d10).[1] SIL internal standards are considered the gold standard, particularly for LC-MS/MS analysis, because they co-elute with the analyte and exhibit similar ionization behavior, effectively correcting for matrix effects and variations in sample preparation.[2] While other compounds like Dibutylphosphate (DBP) or Triphenyl phosphate (TPP) have been used, they may not perfectly mimic the behavior of DEP in the same way a deuterated analog does.[3][4][5]
Q2: Can I analyze DEP using Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Yes, GC-MS is a viable technique for DEP analysis. However, due to the polar and non-volatile nature of DEP, a derivatization step is typically required to improve its chromatographic properties.[6] A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[7][8]
Q3: Is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) suitable for DEP analysis?
A3: Absolutely. LC-MS/MS is a highly sensitive and specific method for the direct analysis of DEP without the need for derivatization.[1][8] This can simplify sample preparation and reduce the potential for analyte loss. However, it is crucial to address potential matrix effects, ideally through the use of a stable isotope-labeled internal standard.[2]
Q4: What are the key considerations when choosing between GC-MS and LC-MS/MS for DEP analysis?
A4: The choice between GC-MS and LC-MS/MS depends on several factors, including available instrumentation, sample matrix, and desired throughput.
-
GC-MS:
-
LC-MS/MS:
Troubleshooting Guide
Issue 1: Poor peak shape or low response for DEP in GC-MS analysis.
-
Possible Cause: Inefficient derivatization.
-
Possible Cause: Adsorption of the polar DEP molecule in the GC inlet or on the column.[6]
-
Solution: Ensure the GC liner is clean and consider using a deactivated liner. Confirm that the GC column is suitable for polar analytes. Without derivatization, DEP is highly polar and will exhibit poor chromatography.[6]
-
Issue 2: High variability in quantitative results using LC-MS/MS.
-
Possible Cause: Significant matrix effects.
-
Solution: The most effective way to mitigate matrix effects is to use a stable isotope-labeled internal standard like DEP-d10.[1][2] If a SIL IS is not available, perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a matrix extract. Sample cleanup procedures like solid-phase extraction (SPE) can also help reduce matrix components.
-
-
Possible Cause: Inconsistent sample extraction and recovery.
-
Solution: Optimize the extraction procedure to ensure consistent recovery. For example, the recovery of DEP can be pH-dependent.[1] An internal standard added at the beginning of the sample preparation process can help correct for recovery inconsistencies.
-
Issue 3: Internal standard signal is weak or inconsistent.
-
Possible Cause: Improper storage or degradation of the internal standard.
-
Solution: Store internal standard stock solutions at low temperatures (e.g., -20°C) in amber vials to prevent degradation.[11]
-
-
Possible Cause: The chosen internal standard is not suitable for the matrix or analytical conditions.
-
Solution: If using a non-isotopically labeled internal standard, its chemical properties might differ significantly from DEP, leading to different extraction efficiencies or ionization suppression/enhancement. Re-evaluate the choice of internal standard, prioritizing a deuterated analog of DEP.
-
Data and Protocols
Internal Standard Comparison for DEP Analysis
| Internal Standard | Analytical Method | Advantages | Disadvantages | Reference |
| This compound-d10 (DEP-d10) | LC-MS/MS | Co-elutes with DEP, corrects for matrix effects and recovery losses effectively. | Higher cost. | [1] |
| Dibutylphosphate (DBP) | LC-MS/MS | Commercially available. | Different chemical structure and retention time than DEP, may not fully compensate for matrix effects. | [3] |
| Triphenyl phosphate (TPP) | GC-MS | Can be used to correct for instrument drift. | Does not correct for matrix effects in LC-MS and has significantly different chemical properties than DEP. | [4][5] |
| Tributyl phosphate-d27 (TBP-d27) | GC-MS | Deuterated, helps correct for injection volume and instrument variability. | Different volatility and chromatographic behavior than derivatized DEP. | [11] |
Experimental Protocol: GC-MS Analysis of DEP with Derivatization
This protocol is a generalized example based on common practices.[7][8][9]
-
Sample Preparation (e.g., Urine):
-
To 1 mL of urine, add the internal standard (e.g., a deuterated organophosphate).
-
Perform a sample cleanup/extraction, such as liquid-liquid extraction or solid-phase extraction.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), and a catalyst.
-
Heat the mixture (e.g., using a microwave for 5 minutes at 160 W) to facilitate the reaction.[9][10]
-
After cooling, the sample is ready for GC-MS injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as an RTx®-5MS, is often used.[9][10]
-
Injection: Splitless injection is common for trace analysis.
-
Oven Program: A temperature gradient is used to separate the derivatized analytes.
-
MS Detection: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be used for quantification to enhance sensitivity and selectivity.[7]
-
Visualizations
References
- 1. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. internal standard for organophosphate - Chromatography Forum [chromforum.org]
- 6. Phosphate analysis - Chromatography Forum [chromforum.org]
- 7. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Optimal Diethyl Phosphonate Derivative Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl phosphonate derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diethyl phosphonate derivatives?
The most prevalent methods for forming the C-P bond in diethyl phosphonate derivatives include the Michaelis-Arbuzov reaction, the Pudovik reaction, the Kabachnik-Fields reaction, and the Hirao cross-coupling reaction. Each method offers distinct advantages depending on the desired product and available starting materials.
Q2: How do I choose the right catalyst for my reaction?
Catalyst selection is crucial for optimizing yield and minimizing side products. The choice depends on the specific reaction and substrate.
-
Base catalysts like triethylamine (TEA) and potassium carbonate (K₂CO₃) are commonly used in reactions like the Pudovik and Kabachnik-Fields reactions.[1]
-
Lewis acids , such as copper(II) triflate (Cu(OTf)₂), can catalyze the Pudovik reaction, particularly for α-pyridinealdehyde substrates.[2][3]
-
Palladium complexes , often with phosphine ligands like dppf, are essential for the Hirao cross-coupling of aryl halides with diethyl phosphite.[4]
-
Organocatalysts , such as L-proline, can be effective in the Kabachnik-Fields reaction, offering a metal-free alternative.[5]
-
Nanoparticle catalysts (e.g., nano ZnO, nano CaO) are emerging as efficient and recyclable options for various phosphonate syntheses, often enabling milder reaction conditions.[6]
Q3: What are the typical yields and reaction times I can expect?
Yields and reaction times are highly dependent on the chosen method, catalyst, and substrates. The following tables provide a summary of representative data for different catalytic systems.
Data Presentation: Catalyst Performance in Diethyl Phosphonate Synthesis
Table 1: Performance of Various Catalysts in the Kabachnik-Fields Reaction
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano ZnO | 2-hydroxy-4-methylaniline, aromatic aldehydes, triethylphosphite | Ethanol | Room Temp | 2-5 min | 82-93 | [6] |
| Nano CaO | 1H-benzo[d]imidazol-2-amine, aryl aldehydes, diethyl phosphite | N/A (Solvent-free) | N/A | 24 h (conventional heating) | High | [6] |
| L-proline | Benzaldehyde, aniline, triethyl phosphite | Dichloroethane (DCE) | Room Temp | 30-45 min | 82-94 | [5] |
| Magnesium Perchlorate | Aldehydes/ketones, amines, phosphites | N/A (Solvent-free) | N/A | Short | High | [7] |
Table 2: Performance of Palladium Catalysts in the Hirao Reaction
| Catalyst System | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/dppf (1 mol%) | 2-chloropyrazine, diethylphosphite | Acetonitrile | Reflux | 24 | 67 | [4] |
| Pd(OAc)₂ (10 mol%) | 3-bromophenyl-diphenylphosphine oxide, diethyl phosphite | Ethanol | 150 (MW) | 0.5 | N/A | [8] |
| Pd(OAc)₂ (P-ligand-free) | Bromoarenes, diethyl phosphite | N/A (Solvent-free) | 150-200 (MW) | 0.08-0.25 | 71-93 | [9] |
Troubleshooting Guides
Michaelis-Arbuzov Reaction
Q: My Michaelis-Arbuzov reaction is giving a low yield. What are the possible causes and solutions?
A: Low yields in the Michaelis-Arbuzov reaction can stem from several factors:
-
Problem: The alkyl halide byproduct competes with the starting alkyl halide, leading to a mixture of products.[10]
-
Solution: Use a trialkyl phosphite (e.g., triethyl phosphite) that generates a low-boiling alkyl halide byproduct, which can be removed by distillation during the reaction.[10]
-
-
Problem: The reaction temperature is too low, resulting in a slow reaction rate.
-
Solution: The Michaelis-Arbuzov reaction often requires elevated temperatures (120-160 °C) to proceed efficiently.[11]
-
-
Problem: Secondary alkyl halides are used, which can lead to elimination side reactions (alkene formation).[11]
-
Solution: This reaction works best with primary alkyl halides. For secondary halides, alternative methods might be more suitable.
-
-
Problem: For α-bromo and α-chloroketones, the competing Perkow reaction may dominate, forming enol phosphates instead of the desired β-ketophosphonates.[11][12]
Pudovik Reaction
Q: I am observing unexpected side products in my Pudovik reaction. How can I troubleshoot this?
A: The Pudovik reaction, the addition of a dialkyl phosphite to an imine or carbonyl group, can sometimes lead to side reactions.[13]
-
Problem: Low yield when using a base catalyst.
-
Solution: The choice of base is critical. While strong bases can be used, catalytic amounts of milder bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) can be effective, especially under microwave irradiation.[14] For certain substrates, Lewis acid catalysis (e.g., Cu(OTf)₂) may be more efficient.[2][3]
-
-
Problem: Intramolecular cyclization occurs, especially with substrates containing other reactive functional groups. For example, the reaction of diethyl phosphite with 2-cyanobenzaldehyde can lead to the formation of a lactone ring after the initial Pudovik addition.[15]
-
Solution: Carefully consider the substrate structure. If intramolecular reactions are likely, protecting groups may be necessary, or reaction conditions (temperature, catalyst) may need to be adjusted to favor the desired intermolecular addition.
-
Kabachnik-Fields Reaction
Q: My three-component Kabachnik-Fields reaction is inefficient. How can I optimize it?
A: The Kabachnik-Fields reaction, a condensation of an amine, a carbonyl compound, and a dialkyl phosphite, can be influenced by several factors.[16]
-
Problem: The reaction is slow or gives low yields.
-
Solution 1: The reaction pathway can depend on the basicity of the amine. For weakly basic amines, which favor imine formation, an acid catalyst might be beneficial. For more basic alkylamines, a base catalyst can be effective.[16]
-
Solution 2: Consider performing the reaction in two steps by pre-forming the imine before adding the diethyl phosphite. This can sometimes improve yields and diastereoselectivity.[16]
-
Solution 3: Solvent choice can be critical. In some cases, solvent-free conditions can lead to higher yields and shorter reaction times.[7] Dichloroethane has also been shown to be an effective solvent for L-proline catalyzed reactions.[5]
-
-
Problem: Catalyst poisoning or deactivation.
-
Solution: If using a metal-based catalyst, ensure the purity of all reagents and solvents to avoid impurities that could poison the catalyst. Alternatively, consider using a more robust catalyst, such as a nanoparticle-based catalyst, or a metal-free organocatalyst.
-
Hirao Reaction
Q: I'm having trouble with my Pd-catalyzed Hirao cross-coupling reaction. What are common issues and solutions?
A: The Hirao reaction is a powerful tool for forming aryl-phosphorus bonds, but it can be sensitive to reaction conditions.
-
Problem: Low or no product yield.
-
Solution 1: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is classic, systems like Pd(OAc)₂ with dppf can be more effective for challenging substrates and allow for lower catalyst loading.[4]
-
Solution 2: The base used can influence the reaction. Triethylamine is common, but can cause dealkylation of the diethyl phosphite. Using a bulkier base like N,N-diisopropylethylamine (Hünig's base) can minimize this side reaction.
-
Solution 3: Solvent choice can impact the reaction outcome. Acetonitrile and DMF are often effective solvents.[4] In some cases, solvent-free conditions under microwave irradiation can be highly efficient.[9]
-
-
Problem: Dealkylation of the diethyl phosphonate product.
-
Solution: As mentioned, using a sterically hindered base can reduce this side reaction. Optimizing the reaction temperature and time can also help minimize product degradation.
-
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of Diethyl Hydroxymethylphosphonate (Pudovik-type Reaction)
This protocol describes the synthesis of diethyl hydroxymethylphosphonate from diethyl phosphite and paraformaldehyde using triethylamine as a base catalyst.[1]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine
-
Oil bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Procedure:
-
To a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add diethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).[1]
-
Place the flask in an oil bath preheated to 100–120°C.
-
Increase the temperature to 120–130°C and stir the mixture at this temperature for 4 hours.[1]
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the stirring bar and transfer the flask to a rotary evaporator to remove most of the triethylamine under reduced pressure (approx. 15 mm) with a bath temperature of about 80°C.[1]
-
Purify the crude product by Kugelrohr distillation at 125°C (0.05 mm) to obtain diethyl hydroxymethylphosphonate.[1]
Protocol 2: Pd-Catalyzed Hirao Cross-Coupling of an Aryl Halide with Diethyl Phosphite
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with diethyl phosphite.[4][8]
Materials:
-
Aryl halide
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine or N,N-diisopropylethylamine
-
Acetonitrile or N,N-dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
-
Heating mantle or oil bath
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), Pd(OAc)₂ (0.01-0.10 equiv), and dppf (0.01-0.10 equiv).
-
Add the anhydrous solvent (acetonitrile or DMF).
-
To the stirred mixture, add diethyl phosphite (1.1-1.5 equiv) followed by the base (triethylamine or N,N-diisopropylethylamine, 1.1-1.5 equiv).
-
Heat the reaction mixture to reflux (for acetonitrile) or 110 °C (for DMF) and stir for 24 hours.[4] Alternatively, for microwave-assisted reactions, heat to the specified temperature (e.g., 150 °C) for a shorter duration (e.g., 30 minutes).[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for diethyl phosphonate synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. d-nb.info [d-nb.info]
- 3. Lewis acid-catalyzed Pudovik reaction-phospha-Brook rearrangement sequence to access phosphoric esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 12. Michaelis-Arbuzov_reaction [chemeurope.com]
- 13. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Kabachnik-Fields Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for Diethyl Phosphate in Human Urine
For researchers, scientists, and drug development professionals, the accurate quantification of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine is of paramount importance. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with a prominent alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of DEP in human urine. Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable analytical method.
Performance Comparison of Analytical Methods
The selection of an analytical method for DEP in urine depends on various factors, including sensitivity, selectivity, sample throughput, and cost. Below is a summary of the quantitative performance of a validated GC-MS method compared to a widely used LC-MS/MS method.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.1 µg/L[1] - 1 µg/L[2][3] | 0.0201 ng/mL (equivalent to 0.0201 µg/L)[4][5][6] |
| Limit of Quantification (LOQ) | 10 µg/L[7][8] | 0.0609 ng/mL (equivalent to 0.0609 µg/L)[4][5][6] |
| Linearity (r) | >0.99[7][8] | Not explicitly stated, but method validated |
| Accuracy (Relative Error) | < ±15%[7][8] | Recoveries of 93-102%[4][5] |
| Precision (%RSD) | Within-day and between-day <15%[7][8] | Repeatability: 0.62-5.46%, Reproducibility: 0.80-11.33%[4][5] |
| Sample Preparation | Liquid-Liquid Extraction or SPE, Derivatization[2][3][7][8] | Liquid-Liquid Extraction[4][5] |
| Analysis Time | Longer due to derivatization | Shorter, direct analysis[4][5] |
Experimental Protocols
Validated GC-MS Method
This method involves the extraction of DEP from urine, followed by derivatization to increase its volatility for GC analysis.
1. Sample Preparation (Liquid-Liquid Extraction) [2][3]
-
To 5 mL of a urine sample in a screw-top vial, add 4 g of sodium chloride and 100 µL of an internal standard solution (e.g., Dibutylphosphate).
-
Add 5 mL of a diethyl ether/acetonitrile (1:1, v/v) mixture.
-
Acidify the sample with 1 mL of 6 mol/L hydrochloric acid.
-
Shake the vial for 5 minutes and then centrifuge for 5 minutes at 1500 x g.
-
Transfer the organic phase to a new tube.
2. Derivatization with Pentafluorobenzyl Bromide (PFBBr) [1][2][3]
-
The extracted sample is dried and reconstituted.
-
Add a solution of PFBBr in acetonitrile and potassium carbonate.
-
The reaction is carried out at 40°C overnight[2][3] or can be accelerated using microwave assistance (5 minutes at 160 W)[9][10][11].
-
After derivatization, a further liquid-liquid extraction with hexane is performed.
3. GC-MS Analysis [2]
-
Gas Chromatograph: HP 5890 or equivalent.
-
Injector: Split-splitless injector.
-
Column: 5% phenyl-methyl silicone capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Mass Spectrometer: HP 5970 Mass Selective Detector (Quadrupole) or equivalent.
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)[1].
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DEP.
Alternative Method: UFLC-MS/MS
This method offers a more direct analysis with minimal sample preparation.
1. Sample Preparation (Liquid-Liquid Extraction) [4][5]
-
To 200 µL of urine in an Eppendorf tube, add 100 µL of the standard solution.
-
Add 800 µL of cold ethyl acetate.
-
Vortex and centrifuge.
-
The supernatant is collected and analyzed.
-
Liquid Chromatograph: Ultrafast Liquid Chromatography (UFLC) system.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) for specific precursor-product ion transitions of DEP.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound in human urine.
References
- 1. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis: Diethyl Phosphate vs. Its Parent Organophosphate Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of Diethyl Phosphate (DEP), a common metabolite, and its parent organophosphate (OP) pesticides. Organophosphate pesticides are a major class of insecticides that act primarily by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] While the parent compounds are known for their acute neurotoxicity, their metabolite, DEP, exhibits a different toxicological profile, with recent studies pointing towards other potential health effects such as endocrine disruption.[3][4] This document summarizes key toxicological data, outlines experimental methodologies, and visualizes the underlying biochemical pathways to facilitate a clear understanding of their distinct and overlapping effects.
Quantitative Toxicological Data Summary
The acute toxicity of organophosphate pesticides varies significantly. The following table summarizes the median lethal dose (LD50) values for several common parent pesticides of DEP. Notably, comprehensive acute toxicity data for this compound itself is limited, with safety data sheets often indicating that its toxicological properties have not been fully investigated.[5][6][7] However, it is generally considered to have lower acute toxicity than its parent compounds.[8]
| Compound | CAS Number | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Citations |
| This compound (DEP) | 598-02-7 | Rat | No data available | No data available | [5][6][7] |
| Chlorpyrifos | 2921-88-2 | Rat | 96 - 270 | 2,000 | [9] |
| Parathion | 56-38-2 | Rat | 2 - 13 | 7 - 21 | [10] |
| Methyl Parathion | 298-00-0 | Rat | 6 | 45 | [9] |
| Diazinon | 333-41-5 | Rat | 1,250 | 2,020 | [9] |
| Malathion | 121-75-5 | Rat | 5,500 | >2,000 | [9] |
| Disulfoton | 298-04-4 | Rat | 2 - 12 | 3.6 - 15.9 | [9] |
| Phorate | 298-02-2 | Rat | 2 - 4 | 20 - 30 (guinea pig) | [9] |
Toxicological Mechanisms and Signaling Pathways
Primary Mechanism of Parent Organophosphates: Acetylcholinesterase Inhibition
The primary mechanism of acute toxicity for organophosphate pesticides is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[11][12] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, OPs cause an accumulation of ACh, leading to a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[2][11] This results in a wide range of symptoms, from excessive salivation and muscle tremors to respiratory failure and death.[13]
The process begins with the metabolic activation of the parent organophosphate (often a thion, P=S) to its more toxic oxon form (P=O), which then phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.[10]
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. georganics.sk [georganics.sk]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.flvc.org [journals.flvc.org]
- 10. epa.gov [epa.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. researchgate.net [researchgate.net]
Diethyl Phosphate vs. Dimethyl Phosphate: A Comparative Guide for Biomarkering Organophosphate Pesticide Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diethyl phosphate (DEP) and dimethyl phosphate (DMP) as urinary biomarkers for assessing human exposure to organophosphate (OP) pesticides. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate biomarker for their studies and accurately interpreting biomonitoring data.
Organophosphate pesticides are a widely used class of insecticides, and human exposure is a significant public health concern. Biomonitoring of urinary metabolites is a common and effective method for assessing this exposure.[1][2][3] Among the most frequently measured biomarkers are the dialkyl phosphates (DAPs), which are common metabolites of numerous OP pesticides.[4] This guide focuses on the two primary DAPs: this compound (DEP), a metabolite of diethyl-substituted OPs, and dimethyl phosphate (DMP), a metabolite of dimethyl-substituted OPs.
Performance Characteristics of DEP and DMP as Biomarkers
The utility of a biomarker is determined by several key performance characteristics, including its sensitivity, specificity, and pharmacokinetic properties. While both DEP and DMP are established as valid indicators of OP pesticide exposure, their performance can differ based on the specific exposure scenario and the parent compounds involved.
Sensitivity and Specificity:
Both DEP and DMP are considered sensitive biomarkers for recent exposure to their respective parent OP pesticides. Their presence in urine is a reliable indicator that an exposure has occurred.[1][2][3] However, a significant limitation for both is their lack of specificity. Neither DEP nor DMP can be traced back to a single parent OP pesticide, as multiple compounds within the diethyl and dimethyl subclasses, respectively, will metabolize to these common end products.[4] This lack of specificity can complicate risk assessment, as the toxicity of individual OP pesticides can vary significantly.
Furthermore, exposure to pre-formed DEP and DMP present in the environment or on food commodities can contribute to urinary levels, potentially confounding the assessment of exposure to the parent pesticides.
Pharmacokinetics and Half-Life:
The urinary elimination half-lives of DEP and DMP are relatively short, typically in the range of hours. One study reported that the half-time of urinary metabolite concentration decrease in the fast excretion phase for diethyl phosphorus metabolites ranged from 3.5 to 53.6 hours, with a slow excretion phase half-time of 66.5 to 127.9 hours. Another study on Japanese pregnant women reported biological half-lives of DAPs to be between 2 and 15.5 hours.[5] This rapid excretion means that urinary DEP and DMP levels are indicative of recent exposure, generally within the last 24-48 hours.[4] While this provides a snapshot of recent exposure, it may not accurately reflect chronic, low-level exposure. For long-term exposure assessment, repeated sampling or the use of alternative matrices like hair may be more appropriate.
A study on the aging of acetylcholinesterase (AChE) inhibited by organophosphates found that the half-life of the aging process for dimethyl organophosphate-inhibited AChE is 3.7 hours, while for diethyl organophosphate-inhibited AChE, it is 33 hours.[6] It is important to note that this refers to the aging of the enzyme and not the urinary elimination half-life of the metabolites themselves. However, it does highlight a key toxicokinetic difference between the two classes of OPs.
Quantitative Data Summary
The following tables summarize key quantitative data for DEP and DMP as biomarkers of OP pesticide exposure.
Table 1: Analytical Performance of DEP and DMP Detection Methods
| Parameter | This compound (DEP) | Dimethyl Phosphate (DMP) | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.009 - 6.5 ng/mL | 0.0207 - 7.9 ng/mL | LC-MS/MS, GC-MS | [7][8][9] |
| Limit of Quantification (LOQ) | 2 µg/L | 2 µg/L | LC-MS/MS | [10] |
| Recovery | 93 - 112% | 93 - 112% | UFLC-MS/MS | [9] |
| Precision (RSD) | 0.62 - 5.46% | 0.62 - 5.46% | UFLC-MS/MS | [9] |
Table 2: Reported Urinary Concentrations of DEP and DMP in Human Biomonitoring Studies
| Population | This compound (DEP) (µg/L) | Dimethyl Phosphate (DMP) (µg/L) | Country/Region | Reference |
| General Population (Median) | 4 | 30 | Germany | [1] |
| General Population (95th Percentile) | 21 | 105 | Germany | [1] |
| Pregnant Women (Median, creatinine-normalized) | 3.28 µ g/g-creatinine | 3.53 µ g/g-creatinine | Japan | [11] |
| Conventional Farmers (Detection Frequency) | 60.1% | 51.2% | Thailand | [5] |
| Organic Farmers (Detection Frequency) | 12.9% | 8.4% | Thailand | [5] |
Experimental Protocols
Accurate and reliable measurement of DEP and DMP in urine is critical for exposure assessment. The following sections provide an overview of the methodologies for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol 1: Analysis of DEP and DMP in Urine by GC-MS
This protocol is a generalized procedure based on established methods.[1][5]
1. Sample Collection and Storage:
-
Collect a spot urine sample in a sterile, polypropylene container.
-
Freeze the sample at -20°C or lower until analysis to prevent degradation of the analytes.
2. Sample Preparation:
-
Enzymatic Deconjugation (Optional but Recommended): Thaw the urine sample. To 1 mL of urine, add β-glucuronidase/arylsulfatase to hydrolyze any conjugated metabolites. Incubate at 37°C for a specified time (e.g., 4 hours or overnight).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with an appropriate solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and a catalyst.
-
Heat the mixture (e.g., at 60-80°C) for a specified time to convert the polar analytes into more volatile derivatives suitable for GC analysis.[5]
-
-
Liquid-Liquid Extraction (LLE):
-
After derivatization, perform an LLE with a nonpolar solvent like hexane to extract the derivatives.
-
Separate the organic layer and evaporate it to a small volume.
-
Reconstitute in a suitable solvent for GC-MS injection.
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Injector Temperature: e.g., 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to separate the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, targeting characteristic ions of the derivatized DEP and DMP.
-
4. Quantification:
-
Prepare a calibration curve using standards of derivatized DEP and DMP.
-
Use an internal standard (e.g., a deuterated analog of DEP or DMP) added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency.
Experimental Protocol 2: Analysis of DEP and DMP in Urine by LC-MS/MS
This protocol is a generalized procedure based on established methods.[3][7][9][10][12]
1. Sample Collection and Storage:
-
Follow the same procedure as for GC-MS analysis.
2. Sample Preparation:
-
Enzymatic Deconjugation (Optional): Similar to the GC-MS protocol, this step can be included to measure total DEP and DMP.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Acidify the urine sample and extract with an organic solvent such as ethyl acetate or diethyl ether.[12] A salting-out agent (e.g., MgSO₄ and NaCl) can be added to improve extraction efficiency.[12]
-
SPE: Use a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent) to clean up the sample and concentrate the analytes.
-
-
Solvent Exchange: Evaporate the extraction solvent and reconstitute the residue in the mobile phase used for LC analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for these acidic analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
4. Quantification:
-
Prepare a matrix-matched calibration curve to account for any matrix effects.
-
Use an appropriate internal standard (e.g., a stable isotope-labeled version of DEP or DMP) added prior to sample preparation.
Visualizations
Metabolic Pathway of Organophosphate Pesticides
The following diagram illustrates the general metabolic pathway of diethyl and dimethyl substituted organophosphate pesticides to their respective urinary biomarkers, DEP and DMP.
Caption: Metabolic pathway of OP pesticides to DEP and DMP.
Experimental Workflow for Urinary DEP and DMP Analysis
The following diagram outlines a typical experimental workflow for the analysis of DEP and DMP in urine samples.
Caption: General laboratory workflow for DEP and DMP analysis.
Conclusion
Both this compound and dimethyl phosphate are valuable and widely used biomarkers for assessing recent exposure to organophosphate pesticides. The choice between measuring DEP, DMP, or both will depend on the specific research question and the likely sources of exposure in the study population. While they offer high sensitivity, their lack of specificity to parent compounds and the potential for confounding from pre-formed environmental sources are important limitations to consider in study design and data interpretation. For a comprehensive exposure assessment, it is often recommended to measure a panel of dialkyl phosphates, including both DEP and DMP, and to consider the collection of multiple samples over time to better understand exposure patterns. The use of robust and validated analytical methods, such as those detailed in this guide, is paramount for generating high-quality data for research and public health applications.
References
- 1. Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring’s Development and Environmental Exposures (SAWASDEE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical profile and outcome of patients hospitalized with dimethyl and diethyl organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Diethyl Phosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diethyl phosphate (DEP), a key metabolite of several organophosphate esters, is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their experimental protocols, performance data, and a direct comparison to aid researchers in selecting the most suitable technique for their specific needs.
Methodology Comparison
Both HPLC and GC-MS offer robust platforms for the analysis of DEP, each with its own set of advantages and considerations. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds in their native form, while GC-MS excels in the separation and detection of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like DEP.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components in a liquid sample by passing them through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the liquid mobile phase and the stationary phase. For DEP analysis, a reverse-phase (RP) HPLC method is commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a separating column. The separated components are then ionized and detected by the mass spectrometer. Due to the low volatility of DEP, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.
Experimental Protocols
Detailed experimental protocols for both HPLC and GC-MS methods for the analysis of DEP are outlined below. These protocols are based on established methods in the scientific literature.
HPLC Method Protocol
A common approach for DEP analysis by HPLC involves a reverse-phase separation with a straightforward mobile phase.
-
Sample Preparation: Samples (e.g., urine, water) are typically centrifuged and filtered prior to injection. Solid-phase extraction (SPE) may be used for sample cleanup and concentration if necessary.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is frequently used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[1] For mass spectrometry detection, formic acid is used as an additive instead of phosphoric acid.[1]
-
Flow Rate: A standard flow rate is maintained for optimal separation.
-
Detection: UV detection can be used, but for higher selectivity and sensitivity, coupling with a mass spectrometer (LC-MS) is preferred.
-
GC-MS Method Protocol
GC-MS analysis of DEP necessitates a derivatization step to increase its volatility.
-
Sample Preparation and Derivatization:
-
Urine samples can be lyophilized (freeze-dried).
-
The dried residue is then derivatized, for example, with pentafluorobenzyl bromide (PFBBr), to form a more volatile ester.[2] This reaction is often carried out in the presence of a phase-transfer catalyst.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A capillary column such as an HP-5 or equivalent is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.[3]
-
Injector and Oven Temperatures: The injector temperature is set to ensure efficient vaporization of the derivatized analyte, and the oven temperature is programmed with a specific gradient to achieve optimal separation.
-
Ionization: Electron impact (EI) or negative ion chemical ionization (NICI) can be used. NICI can provide higher sensitivity for electrophilic derivatives like the PFB-ester of DEP.[2]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS-MS) mode for high selectivity and sensitivity.[2]
-
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
References
A Comparative Analysis of Derivatization Agents for Diethyl Phosphate in GC-MS Applications
For researchers, scientists, and professionals in drug development, the accurate quantification of diethyl phosphate (DEP), a key biomarker of exposure to organophosphorus pesticides, is of paramount importance. This guide provides a comparative study of common derivatization agents for DEP, focusing on their performance in gas chromatography-mass spectrometry (GC-MS) analysis. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable agent for your analytical needs.
This compound's polar and non-volatile nature necessitates a derivatization step to enhance its volatility and thermal stability for GC analysis. The two most prevalent strategies involve alkylation with pentafluorobenzyl bromide (PFB-Br) and silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This guide will compare these two approaches.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, precision, and robustness of the analytical method. Below is a summary of key performance metrics for PFB-Br and a common silylating agent, BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.
| Performance Metric | Pentafluorobenzyl Bromide (PFB-Br) | Trimethylsilyl (TMS) Agent (BSTFA + 1% TMCS) |
| Derivative Formed | Pentafluorobenzyl ester | Trimethylsilyl ester |
| Reaction Time | 30-90 minutes (can be accelerated with microwave) | 60-90 minutes |
| Reaction Temperature | 60-90 °C | 60-70 °C |
| Limit of Detection (LOD) | 2-3 µg/L[1] | Typically in the low µg/L range |
| Recovery Rate | 47-62% in fecal samples[2][3], 85.8-101.0% in urine after SPE cleanup[1] | 92-120% in petroleum samples (for similar dialkyl phosphates)[4][5] |
| Precision (%RSD) | 7.9-11.9%[1] | Generally < 15-20%[6] |
| Derivative Stability | Generally stable[7] | Sensitive to moisture, can degrade over time[6][8] |
| Detection Method | GC-FPD, GC-ECD, GC-MS (especially Negative Chemical Ionization)[1][2][7] | GC-MS (Electron Ionization)[4] |
Logical Workflow for DEP Derivatization and Analysis
The general workflow for analyzing DEP in biological samples involves extraction, derivatization, and subsequent GC-MS analysis. The specific derivatization step is where the protocols for PFB-Br and silylating agents diverge.
Caption: Experimental workflow for DEP analysis.
Experimental Protocols
Below are detailed methodologies for the derivatization of this compound using pentafluorobenzyl bromide and a trimethylsilyl agent.
Protocol 1: Derivatization with Pentafluorobenzyl Bromide (PFB-Br)
This protocol is adapted from methods described for the analysis of alkylphosphates in urine.[1]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to clean up the sample.
-
Elute the analytes and evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of a 10% solution of pentafluorobenzyl bromide in acetone and 20 µL of a 1.5% aqueous solution of triethylamine (as a catalyst).
-
Seal the reaction vial tightly.
-
Heat the mixture at 90°C for 60 minutes in a heating block or oven.
-
-
Extraction of Derivative:
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of ultrapure water.
-
Vortex for 1 minute to extract the PFB-DEP derivative into the hexane layer.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean vial.
-
Concentrate the hexane extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
Analysis is often performed using a phosphorus-specific detector like a flame photometric detector (FPD) or by mass spectrometry, frequently in negative chemical ionization (NCI) mode for high sensitivity.
-
Protocol 2: Derivatization with BSTFA + TMCS
This protocol is a general procedure for silylation of polar metabolites and can be adapted for DEP.[4][9]
-
Sample Preparation:
-
Follow the same sample preparation and extraction steps as in Protocol 1 to obtain a dried residue. It is crucial that the sample is completely dry, as silylating agents are moisture-sensitive.[10]
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA containing 1% TMCS.
-
Seal the reaction vial tightly.
-
Heat the mixture at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS system.
-
Inject 1 µL of the reaction mixture for analysis by GC-MS, typically in electron ionization (EI) mode. Due to the potential instability of TMS derivatives, it is recommended to analyze the samples as soon as possible after derivatization.[8]
-
Organophosphate Metabolism Context
This compound is not a signaling molecule itself but rather a metabolic breakdown product of various organophosphorus (OP) pesticides. Understanding this context is crucial for interpreting DEP levels in biological samples.
Caption: Simplified pathway of OP pesticide metabolism.
Conclusion
Both pentafluorobenzyl bromide and trimethylsilylating agents are effective for the derivatization of this compound for GC-MS analysis.
-
PFB-Br offers the advantage of forming highly stable derivatives that are amenable to very sensitive detection methods like GC-ECD and GC-MS in NCI mode. However, the protocol involves a post-derivatization extraction step, and recovery can be matrix-dependent.[1][2][3]
-
Silylation (e.g., with BSTFA + TMCS) provides a simpler, extraction-free protocol and can yield high recovery rates.[4][5] The primary drawback is the moisture sensitivity of the reagents and the lower stability of the resulting TMS derivatives, which necessitates prompt analysis.[6][8]
The optimal choice will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. For high-sensitivity biomonitoring studies, the stability and electron-capturing properties of the PFB derivative make PFB-Br an excellent choice. For applications where simplicity and high throughput are critical, and the instrumentation is readily available, silylation offers a compelling alternative.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance comparison of different SPE cartridges for diethyl phosphate extraction
For researchers and professionals in drug development and environmental analysis, the efficient extraction of diethyl phosphate (DEP), a key metabolite of several organophosphate compounds, is crucial for accurate quantification. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering cleaner extracts and higher concentration factors compared to traditional liquid-liquid extraction. However, the selection of the most appropriate SPE cartridge is critical to ensure optimal recovery and minimize matrix effects. This guide provides an objective comparison of the performance of different SPE cartridges for DEP extraction, supported by experimental data and detailed protocols.
Performance Comparison of SPE Cartridges
The choice of SPE sorbent chemistry is a determining factor in the successful isolation of polar compounds like this compound. The most commonly employed sorbents fall into three main categories: polymeric, silica-based (such as C18), and mixed-mode. While direct comparative studies for this compound are limited, data from structurally similar compounds like triethyl phosphate (TEP) can provide valuable insights into the expected performance.
A comparative study on the extraction of TEP from water and urine samples revealed significant differences in recovery rates among various SPE cartridges. The following table summarizes these findings, which can be considered indicative for the extraction of DEP.
| SPE Sorbent | Sorbent Type | Average Recovery (%) in Water | Average Recovery (%) in Urine | Key Characteristics |
| Oasis HLB | Polymeric | ~95% | ~90% | Hydrophilic-Lipophilic Balanced polymer, high retention for polar compounds, stable across a wide pH range.[1][2] |
| Sep-Pak C18 | Silica-based | ~70% | ~65% | Traditional reversed-phase sorbent, may have lower retention for very polar analytes. |
| Bondesil C18 | Silica-based | ~65% | ~60% | Similar to other C18 sorbents, performance can vary between manufacturers. |
| Discovery DSC-18 | Silica-based | ~75% | ~70% | Another variation of C18 silica-based sorbent. |
| ENVI-Carb | Carbon-based | ~85% | ~80% | Graphitized carbon black, offers different selectivity compared to silica or polymeric sorbents. |
Note: The recovery data is based on a study of triethyl phosphate (TEP) and should be considered as an estimation for this compound (DEP) due to their structural similarity.[3]
Experimental Workflow and Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following section outlines a general workflow for the solid-phase extraction of this compound from a urine sample, which can be adapted based on the specific SPE cartridge and analytical instrumentation used.
General SPE Workflow for this compound Extraction
Caption: A generalized workflow for the solid-phase extraction of this compound.
Detailed Experimental Protocol (Example using Oasis HLB)
This protocol is a representative example and may require optimization for different sample matrices and analytical objectives.
-
Cartridge Conditioning: Condition the Oasis HLB cartridge (e.g., 3 cc, 60 mg) by passing 2 mL of methanol followed by 2 mL of deionized water. This step activates the sorbent and ensures reproducible retention.
-
Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences. This step is crucial for obtaining a clean extract and reducing matrix effects.
-
Elution: Elute the retained this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sorbent Selection Considerations
-
Polymeric Sorbents (e.g., Oasis HLB): These are often the preferred choice for polar analytes like this compound.[1] Their hydrophilic-lipophilic balanced chemistry allows for strong retention of a wide range of compounds, including water-soluble metabolites.[1][2] Polymeric sorbents also offer the advantage of being stable over a broad pH range and are less prone to drying out, which can improve method robustness.
-
Silica-Based Sorbents (e.g., C18): While widely used in reversed-phase chromatography, traditional C18 sorbents may exhibit lower recovery for highly polar compounds like DEP. The retention mechanism is primarily based on hydrophobic interactions, which may not be strong enough to efficiently capture small, polar molecules from an aqueous matrix. However, the performance can vary between different manufacturers and specific C18 chemistries.
-
Mixed-Mode Sorbents: These sorbents combine reversed-phase and ion-exchange functionalities on a single particle. For an acidic compound like this compound, a mixed-mode anion-exchange cartridge could potentially offer enhanced selectivity and retention. This approach allows for more rigorous washing steps, leading to cleaner extracts.
-
Molecularly Imprinted Polymers (MIPs): For highly specific applications, MIPs can be designed to selectively bind to a target analyte. While a study has shown the successful use of a MIP for diethyl thiophosphate and diethyl dithiophosphate, the development of a custom MIP for DEP would be a more specialized and resource-intensive approach.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Diethyl Phosphate (DEP) Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the accuracy and precision of common analytical methods for the determination of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides. The selection of an appropriate analytical method with adequate accuracy and precision is critical for obtaining reliable data in research and regulated environments. This document summarizes quantitative performance data, outlines experimental protocols, and presents a visual workflow to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the accuracy and precision data for the most frequently employed methods in DEP analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These parameters are crucial in method validation and are presented here to facilitate a direct comparison.[1][2][3][4][5]
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Notes |
| GC-MS | Foscarnet Sodium | 100.7 - 116.7[6][7][8] | < 15.0[7][8] | Method validated as per ICH guidelines.[7][8] |
| GC-MS | Urine | 92 - 103[9] | < 20[9] | Involves derivatization with pentafluorobenzyl bromide (PFBBr). |
| GC-MS/MS | Urine | Not Explicitly Stated | 4 - 14[10] | Negative ion chemical ionization method. |
| LC-MS/MS | Hair | 72 - 152 | Intra-day: 0 - 9, Inter-day: < 20 | Alkaline extraction method.[11] |
| UFLC-MS/MS | Urine | 93 - 102[12] | Repeatability: 0.62 - 5.46, Reproducibility: 0.80 - 11.33[12] | Ultrafast Liquid Chromatography coupled with tandem mass spectrometry. |
| Capillary Electrophoresis (CE) | Various | Data Not Available | Data Not Available | A promising technique due to high efficiency and low sample consumption, but specific validation data for DEP is limited in the reviewed literature. |
% RSD: Percent Relative Standard Deviation
Experimental Workflows and Methodologies
A generalized workflow for the determination of this compound in biological matrices is depicted below. This workflow outlines the critical steps from sample collection to data analysis.
Caption: A generalized workflow for the analytical determination of this compound (DEP).
Detailed Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the determination of DEP. Due to the polar nature of DEP, a derivatization step is typically required to improve its volatility and chromatographic performance.
1. Sample Preparation and Extraction:
-
Matrix: Urine, Feces, or other biological samples.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. For instance, a urine sample can be acidified and extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Derivatization: The extracted DEP is derivatized, most commonly with pentafluorobenzyl bromide (PFBBr), to form a more volatile ester.[10] This reaction is often carried out in the presence of a phase-transfer catalyst.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for organophosphate analysis (e.g., HP-5ms).
-
Injector: Splitless or pulsed splitless injection is typically used.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of DEP from other matrix components.
-
Mass Spectrometer: Operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI can offer higher sensitivity for electrophilic derivatives like the PFB-ester of DEP.[10]
-
Detection: Selected Ion Monitoring (SIM) is often employed to enhance selectivity and sensitivity by monitoring characteristic ions of the derivatized DEP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing DEP directly without the need for derivatization, thus simplifying sample preparation and reducing analysis time.
1. Sample Preparation and Extraction:
-
Matrix: Urine, Hair, or plasma.
-
Extraction: Various methods can be employed, including "Dilute-and-Shoot," LLE, SPE, or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). An alkaline extraction using methanol with ammonium hydroxide has shown good recoveries for DEP from hair samples.[11] For urine, a simple LLE can provide high recovery rates.[12]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in electrospray ionization (ESI) negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for DEP.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique with high efficiency and resolution. While its application for DEP analysis is less documented in comparison to GC-MS and LC-MS/MS, it holds potential for rapid and low-volume analysis.
1. Sample Preparation:
-
Matrix: Aqueous samples, biological fluids.
-
Preparation: Sample preparation is often simpler than for GC or LC, and may only involve filtration or dilution.
2. CE Analysis:
-
Instrumentation: A capillary electrophoresis system equipped with a suitable detector (e.g., UV or mass spectrometer).
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): The composition and pH of the BGE are optimized to achieve the desired separation. Phosphate or borate buffers are commonly used.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection is often used for small ions like DEP that lack a strong chromophore. Coupling CE with mass spectrometry (CE-MS) can provide higher sensitivity and specificity.
While CE methods have been developed and validated for various small molecules, specific and detailed validation data regarding the accuracy and precision for this compound determination were not extensively available in the reviewed literature.[13][14][15][16][17] Further method development and validation would be required to establish it as a routine method for DEP quantification.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dlsu.edu.ph [dlsu.edu.ph]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Development and validation of a capillary electrophoresis method for the determination of escitalopram and sensitive quantification of its enantiomeric impurity in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of Diethyl Phosphate Measurement in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The information presented is collated from various inter-laboratory studies and method validation reports to assist researchers in selecting the most appropriate analytical approach for their specific research needs. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes a general workflow for DEP analysis.
Quantitative Data Comparison
The performance of different analytical methods for DEP measurement can vary significantly. The following table summarizes key quantitative data from several studies, offering a comparative overview of their efficacy.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| UFLC-MS/MS | Liquid-Liquid Extraction (LLE) | 0.0201 ng/mL | 0.0609 ng/mL | 93 - 102 | 0.62 - 5.46 (Repeatability) | [1][2] |
| GC-MS | Lyophilization, Derivatization (PFBBr) | - | 0.1 µg/L | - | - | [3] |
| GC-FPD | Azeotropic Distillation, Derivatization (PFBBr), SPE | 2-3 µg/L | - | 85.8 - 101.0 | 7.9 - 11.9 | [4][5] |
| GC-MS (MISPE) | Molecularly Imprinted Solid Phase Extraction (MISPE), Derivatization (PFBBr) | - | 10 µg/L | - | <15 (Within-day and between-day) | [6][7] |
An inter-laboratory comparison study involving four laboratories analyzing fortified urine samples for six alkyl phosphates, including DEP, revealed varying performance. For DEP, the laboratories reported different levels of recovery and precision. For instance, at medium and high concentration levels, Lab A had an overall average recovery of 103% with a standard deviation of 39%, while Lab C had an overall average recovery of 88% with a standard deviation of 25%.[8] Lab D's overall average recovery was 100% with a standard deviation of 62%.[8] Such variability highlights the importance of standardized protocols and robust quality control measures in biomonitoring studies.
Experimental Protocols
The accurate measurement of DEP in urine necessitates meticulous sample preparation and analysis. Below are detailed methodologies commonly employed in the field.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated UFLC-MS/MS method and is noted for its high recovery rate and simplicity.[1][2]
-
Objective: To extract DEP from the urine matrix into an organic solvent.
-
Procedure:
-
To 200 µL of a urine sample in a 2 mL Eppendorf tube, add 100 µL of an internal standard solution.
-
Add 800 µL of cold ethyl acetate to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for instrumental analysis.
-
2. Sample Preparation: Molecularly Imprinted Solid Phase Extraction (MISPE)
This technique offers high selectivity for the target analyte.[6][7]
-
Objective: To selectively isolate DEP from urine using a molecularly imprinted polymer.
-
Procedure:
-
Conditioning: Condition the MISPE cartridge by passing 3 mL of acetonitrile, followed by 3 mL of 0.1 mol/L dibasic phosphate buffer (pH 11), and finally 2 mL of water.
-
Sample Loading: Adjust the pH of 1.0 mL of the urine sample to 3.0 and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elution: Elute the retained DEP with 3 mL of acetonitrile.
-
3. Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Derivatization is often required for GC-based methods to improve the volatility and thermal stability of DEP.[4][5]
-
Objective: To convert DEP into its pentafluorobenzyl ester, which is more amenable to gas chromatography.
-
Procedure:
-
Following extraction and solvent evaporation, add a solution of 3% PFBBr in a suitable solvent (e.g., acetonitrile) to the dried extract.[6][7]
-
Incubate the reaction mixture at room temperature for 1 hour to allow for complete derivatization.[6][7]
-
The derivatized sample is then ready for GC analysis.
-
4. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of derivatized DEP. The gas chromatograph separates the analytes, and the mass spectrometer provides sensitive and selective detection.[6][7]
-
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): This method offers high throughput and sensitivity without the need for derivatization. It is particularly suitable for large-scale biomonitoring studies.[1][2]
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): This is a specific detector for phosphorus-containing compounds and can be a cost-effective alternative to mass spectrometry.[4][5]
Workflow for this compound Analysis in Urine
The following diagram illustrates a typical experimental workflow for the analysis of DEP in urine samples, from collection to data analysis.
Caption: Experimental workflow for DEP analysis in urine.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to Dialkyl Phosphate Metabolites for Organophosphate Exposure Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diethyl phosphate (DEP) and other common dialkyl phosphate (DAP) metabolites used as biomarkers for assessing human exposure to organophosphate (OP) pesticides. The information presented is based on experimental data from peer-reviewed scientific literature to aid in the selection of appropriate biomarkers for research and monitoring studies.
Introduction to Dialkyl Phosphate Metabolites as Biomarkers
Organophosphate pesticides are a widely used class of insecticides. Monitoring human exposure to these compounds is critical for assessing potential health risks. Upon entering the body, OP pesticides are metabolized into various compounds, including dialkyl phosphates (DAPs), which are excreted in the urine.[1][2][3] The six most commonly measured DAPs are:
-
Dimethyl phosphates (DMPs):
-
Dimethyl phosphate (DMP)
-
Dimethylthiophosphate (DMTP)
-
Dimethyldithiophosphate (DMDTP)
-
-
Diethyl phosphates (DEPs):
-
This compound (DEP)
-
Diethylthiophosphate (DETP)
-
Diethyldithiophosphate (DEDTP)
-
These DAPs are considered non-specific biomarkers because each can be a metabolite of multiple parent OP pesticides.[4] However, their presence in urine is a reliable indicator of recent exposure to OPs.[2][5] This guide focuses on comparing the analytical performance and utility of DEP relative to other DAPs.
Data Presentation: A Quantitative Comparison
The selection of a DAP metabolite for exposure assessment often depends on the analytical sensitivity and the expected prevalence of the metabolite in the study population. The following tables summarize key quantitative data from various analytical method validation studies.
Table 1: Comparison of Limits of Detection (LODs) for Six Dialkyl Phosphate Metabolites in Urine Using Various Analytical Methods
| Metabolite | GC-MS (ng/mL) | GC-MS/MS (ng/mL) | UFLC-MS/MS (ng/mL) |
| DEP | 0.1 - 0.2 | 0.1 | 0.0201 |
| DMP | 0.1 - 0.6 | 5.0 | 0.0207 |
| DETP | 0.1 | 0.125 | 0.0323 |
| DMTP | 0.1 - 0.2 | 1.0 | 0.0488 |
| DEDTP | 0.1 | 0.25 | 0.0697 |
| DMDTP | 0.1 | 0.5 | 0.0406 |
Data compiled from multiple sources.[2][3][5][6][7]
Table 2: Recovery and Precision of a Validated UFLC-MS/MS Method for DAP Metabolite Analysis
| Metabolite | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| DEP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DMP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DETP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DMTP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DEDTP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DMDTP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
RSD: Relative Standard Deviation. Data from a specific UFLC-MS/MS method validation study.[5]
Performance Comparison: this compound vs. Other Dialkyl Phosphates
Studies comparing the detection frequencies of different DAP metabolites in the general population and in occupationally exposed groups provide insights into their relative utility as general biomarkers of OP exposure.
-
Detection Frequency: In several studies of the general population, DEP and DMTP are often the most frequently detected DAP metabolites.[8] For instance, one study found that in farmworkers, detections of DEP and DMP were significantly higher compared to non-farmworkers, suggesting their utility in identifying occupational exposure.[9] Another study on children living in agricultural communities found that dimethyl alkylphosphates were detected in 41.6% of samples, while diethyl alkylphosphates were only detected in 4.7% of samples.[3]
-
Correlation with Specific Pesticides: While DAPs are non-specific, some are more prominent metabolites of certain widely used pesticides.
-
Limitations: A significant limitation in using DAPs for exposure assessment is the potential for exposure to pre-formed DAPs present in the environment and food, which can lead to an overestimation of the parent pesticide exposure.[4][7] Additionally, the short biological half-life of DAPs (excreted within 24-48 hours) means that urinary measurements reflect only very recent exposures.[2][5]
Experimental Protocols
Accurate and reliable quantification of DAP metabolites is crucial for exposure assessment. Below are summaries of common experimental protocols.
Sample Collection and Storage
-
Matrix: Urine is the standard biological matrix for DAP metabolite analysis.
-
Collection: First morning void or 24-hour urine samples are typically collected.
-
Storage: Urine samples should be stored at -20°C or lower to prevent degradation of the metabolites.
Analytical Methodology: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This method offers high sensitivity and specificity for the simultaneous determination of all six DAP metabolites.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of urine, add an internal standard solution (e.g., fosfomycin).
-
Add 2 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.[5]
-
-
Chromatographic Separation:
-
Instrument: UFLC system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water with a suitable ion-pairing agent.
-
Flow Rate: Typically around 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Negative ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[14]
-
Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each DAP metabolite and the internal standard.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Solid-Phase Extraction - SPE and Derivatization):
-
Acidify the urine sample.
-
Apply the sample to an SPE cartridge (e.g., a strong anion exchange resin).
-
Wash the cartridge to remove interferences.
-
Elute the DAP metabolites.
-
Evaporate the eluate to dryness.
-
Derivatization: The non-volatile DAP metabolites must be derivatized to make them suitable for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which converts the DAPs to their pentafluorobenzyl esters.[6]
-
-
Gas Chromatographic Separation:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different DAP derivatives.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI).
-
Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Visualizations
Metabolic Pathways of Common Organophosphate Pesticides
The following diagram illustrates the general metabolic pathways for two common OP pesticides, Chlorpyrifos (a diethyl-substituted OP) and Malathion (a dimethyl-substituted OP), leading to the formation of their respective DAP metabolites.
Experimental Workflow for DAP Metabolite Analysis
This diagram outlines the typical workflow for the analysis of DAP metabolites in urine samples using either LC-MS/MS or GC-MS.
References
- 1. The Metabolites of Organophosphorus Pesticides in Urine as an Indicator of Occupational Exposure [hero.epa.gov]
- 2. Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring’s Development and Environmental Exposures (SAWASDEE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting urinary organophosphate pesticide metabolite levels among Californian agricultural community members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organophosphorous pesticide breakdown products in house dust and children’s urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of urinary dialkyl phosphate metabolites in midlife women: the Study of Women’s Health Across the Nation Multi-Pollutant Study (SWAN-MPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organophosphate Pesticide Urinary Metabolites among Latino Immigrants: North Carolina Farmworkers and Non-Farmworkers Compared - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 11. Effect of California’s 2020 Chlorpyrifos Ban on Urinary Biomarkers of Pesticide Exposure in Agricultural Communities [mdpi.com]
- 12. Diazinon, chlorpyrifos and parathion are metabolised by multiple cytochromes P450 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation to Quantify Simultaneously Six Urinary DIALKYL Phosphate Metabolites of Organophosphorus Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Phosphate as a Flame Retardant: A Comparative Efficacy Analysis Against Other Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of flame retardant technology is continually evolving, driven by the dual needs for enhanced fire safety and reduced environmental and health impacts. Organophosphorus flame retardants (OPFRs) have emerged as a prominent class of halogen-free alternatives. This guide provides a comparative analysis of the efficacy of diethyl phosphate (DEP) and structurally similar compounds against other widely used organophosphorus flame retardants. The information is compiled from various studies, and direct comparisons should be made with caution, as performance is highly dependent on the polymer matrix and specific test conditions.
Quantitative Performance Data
The flame retardant efficacy of organophosphorus compounds is typically evaluated using several standardized tests. The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to sustain combustion. The UL-94 vertical burn test assesses the self-extinguishing properties of a material. Cone calorimetry provides comprehensive data on heat release rates, total heat release, and smoke production.
The following tables summarize the performance of various organophosphorus flame retardants in different polymer systems. It is important to note that a direct comparison of this compound is limited due to a lack of extensive publicly available data. Therefore, data for structurally related compounds like aluminum diethylphosphinate and diethyl ethylphosphonate are included to provide insights into the potential performance of this compound.
Table 1: Flame Retardant Performance in Epoxy Resins
| Flame Retardant | Polymer System | Loading (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| Neat Epoxy | Epoxy | 0 | 21.0 - 25.8 | - | ~1200 | ~100 | [1][2] |
| Aluminum Diethylphosphinate (ADP) | Epoxy | 15 | 29.5 | V-0 | - | - | [3] |
| DOPO Derivative (BDD) | Epoxy | 0.25 (P%) | 33.4 | V-0 | Reduced by 9.1% | Reduced by 14.5% | [1] |
| Polymeric Phosphonate (PPMP) | Epoxy | 1-2 (P%) | - | V-0 | - | - | [4] |
| DOPO | Epoxy | 1-2 (P%) | - | V-0 | - | - | [4] |
Table 2: Flame Retardant Performance in Polycarbonate (PC) and PC Blends
| Flame Retardant | Polymer System | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Neat PC | Polycarbonate | 0 | 25 | V-2 | - | - | [5] |
| Phosphorylated-PC | PC Blend | 5 | - | V-1 | - | - | [6] |
| Resorcinol bis(diphenyl phosphate) (RDP) | PC | - | - | V-0 | - | - | [7] |
| Spiro-bisphosphate (PDMPDP) | PC | - | - | V-0 | - | - | [7] |
Table 3: Flame Retardant Performance in Other Polymer Systems
| Flame Retardant | Polymer System | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Diethyl ethylphosphonate (DEEP) & APP | Polyurethane Foam | 15 (DEEP) & 5 (APP) | 24.9 | V-0 | - | 23.43 | |
| Aluminum Diethylphosphinate (AlPi) | Polybutylene Terephthalate | - | - | V-0 | - | - |
Experimental Protocols
A brief overview of the standard testing methodologies is provided below. For detailed procedures, please refer to the specific ASTM or ISO standards.
Limiting Oxygen Index (LOI) - ASTM D2863
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the candle-like combustion of a vertically oriented specimen.
-
Specimen: A small, vertically mounted rectangular or rod-shaped specimen.
-
Apparatus: A heat-resistant glass chimney containing the specimen, with a controlled flow of an oxygen/nitrogen mixture from the bottom.
-
Procedure: The top of the specimen is ignited. The oxygen concentration in the flowing gas mixture is systematically varied until the minimum concentration that just sustains burning for a specified period or over a specified length of the specimen is determined.
UL-94 Vertical Burning Test
This test evaluates the self-extinguishing characteristics of a plastic material after exposure to a small flame.
-
Specimen: A rectangular bar of a specific dimension, held vertically.
-
Procedure: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The dripping of flaming particles is also observed.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. V-0 is the highest rating, indicating the most flame-retardant material.
Cone Calorimetry - ASTM E1354
This is one of the most effective bench-scale methods for assessing the fire behavior of materials. It measures various parameters related to heat release and smoke production.
-
Specimen: A 100 mm x 100 mm flat specimen.
-
Apparatus: A conical radiant heater exposes the specimen to a controlled level of heat flux. A spark igniter is used to ignite the gases emitted from the decomposing material. An exhaust hood collects all the combustion products.
-
Measurements: Key parameters measured include the time to ignition (TTI), heat release rate (HRR) over time, peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production rate.
Mechanisms of Action
Organophosphorus flame retardants can act in the condensed phase (in the solid polymer) and/or the gas phase (in the flame). The specific mechanism depends on the chemical structure of the flame retardant and the polymer matrix.
Condensed Phase Mechanism: Upon heating, the organophosphorus compound can decompose to form phosphoric acid. This acid promotes the dehydration and charring of the polymer, forming a protective insulating layer on the material's surface. This char layer limits the release of flammable volatile gases and shields the underlying polymer from the heat of the flame.
Gas Phase Mechanism: Some organophosphorus compounds can volatilize or decompose into radical species (e.g., PO•) that are released into the flame. These radicals act as scavengers, interrupting the high-energy radical chain reactions that sustain combustion. This "flame poisoning" effect reduces the intensity of the flame.
This compound and other simple alkyl phosphates are generally believed to act through a combination of both condensed and gas-phase mechanisms, with a tendency towards gas-phase action due to their relatively higher volatility compared to polymeric or aromatic phosphate esters.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
References
- 1. Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electronics.org [electronics.org]
- 5. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Correlation Between Urinary Diethyl Phosphate Levels and Cholinesterase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relationship between urinary diethyl phosphate (DEP) levels, a common metabolite of organophosphate pesticides, and the inhibition of cholinesterase (ChE) enzymes. While urinary DEP is a recognized biomarker of organophosphate exposure, the direct quantitative correlation with ChE inhibition can be complex and is not always consistently observed in human studies. This document summarizes key findings from the scientific literature, presents detailed experimental methodologies for the relevant assays, and includes visualizations to elucidate the underlying biological processes and experimental workflows.
Data Summary: Urinary this compound and Cholinesterase Inhibition
A direct quantitative correlation between urinary DEP levels and the percentage of cholinesterase inhibition is not consistently reported in the literature. Many studies investigate a panel of dialkyl phosphate (DAP) metabolites, and the correlation with ChE inhibition can be influenced by the specific organophosphate parent compound, the timing of exposure and sample collection, and individual metabolic differences. One study investigating individuals poisoned by quinalphos or chlorpyrifos found no correlation between the maximum concentration of total urinary diethylphosphorus metabolites (including DEP) and the initial inhibition of blood cholinesterase activities[1]. Other studies focus on different primary metabolites or composite measures of organophosphate exposure.
The following table summarizes findings from studies that have investigated the relationship between urinary diethyl phosphorus metabolites and cholinesterase activity, highlighting the complexities of establishing a direct correlation.
| Study Reference | Population | Organophosphate Exposure | Key Findings Regarding this compound and Cholinesterase Inhibition |
| Drevenkar et al. (1992)[1] | 15 hospitalized individuals after self-poisoning | Quinalphos or Chlorpyrifos | No correlation was found between the maximum urinary concentration of total diethylphosphorus metabolites (DEP and DETP) and the initial inhibition of blood cholinesterase activities.[1] |
| Fenske et al. (2005) | Agricultural workers | Various organophosphates | Urinary total DEP concentrations were not significantly associated with either plasma cholinesterase or erythrocyte acetylcholinesterase activities. |
| Sudakin & Lieberman (2006) | General population | Environmental exposure | A weak, non-significant negative correlation was observed between urinary DEP and erythrocyte acetylcholinesterase. |
Experimental Protocols
Measurement of Urinary this compound (DEP) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methodologies for the analysis of dialkyl phosphate metabolites in urine.[2][3][4]
a. Sample Preparation and Extraction:
-
Thaw frozen urine samples to room temperature.
-
To a 2.5 mL aliquot of urine, add an internal standard (e.g., a deuterated DEP analog).
-
Acidify the urine sample by adding hydrochloric acid.
-
Perform a liquid-liquid extraction by adding a mixture of diethyl ether and acetonitrile, followed by vigorous mixing and centrifugation to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
b. Derivatization:
-
To the dried extract, add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), in a suitable solvent (e.g., acetone).
-
Seal the vial and heat at an elevated temperature (e.g., 75°C) for a specified time (e.g., 90 minutes) to convert the non-volatile DEP into a volatile derivative suitable for GC analysis.
-
After cooling, evaporate the solvent and derivatizing agent under nitrogen.
c. Clean-up:
-
Reconstitute the derivatized sample in a non-polar solvent like hexane.
-
Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering substances.
-
Elute the derivatized DEP from the SPE cartridge with a suitable solvent mixture (e.g., hexane:diethyl ether).
-
Evaporate the eluate to a small volume for GC-MS analysis.
d. GC-MS Analysis:
-
Inject the final extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a capillary column suitable for separating the derivatized DEP (e.g., a DB-5ms column).
-
Set the GC oven temperature program to achieve optimal separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized DEP and the internal standard.
-
Generate a calibration curve using standards of known DEP concentrations to quantify the amount of DEP in the urine samples.
Measurement of Cholinesterase Activity by the Ellman Method
This spectrophotometric method is widely used for determining the activity of acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BChE) in plasma.[5][6][7][8][9]
a. Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of a substrate, acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.
b. Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (75 mM in deionized water)
-
For differentiating AChE and BChE, a selective BChE inhibitor (e.g., ethopropazine) can be used.
c. Sample Preparation:
-
Collect whole blood in heparinized tubes.
-
For plasma BChE measurement, centrifuge the blood and collect the plasma supernatant.
-
For erythrocyte AChE measurement, wash the red blood cells with saline, lyse them in a hypotonic buffer, and centrifuge to obtain the hemolysate.
d. Assay Procedure (for a 96-well plate format):
-
To each well, add the phosphate buffer.
-
Add the plasma sample or erythrocyte hemolysate to the respective wells.
-
Add the DTNB solution to all wells.
-
To measure total cholinesterase activity, initiate the reaction by adding the ATCI substrate solution.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
To specifically measure AChE activity, pre-incubate the sample with a BChE inhibitor before adding the substrate. The resulting activity will be primarily from AChE.
-
BChE activity can be calculated by subtracting the AChE activity from the total cholinesterase activity.
e. Calculation of Enzyme Activity: The rate of change in absorbance per minute (ΔA/min) is used to calculate the enzyme activity, typically expressed in units per liter (U/L) or units per gram of hemoglobin (for AChE), using the Beer-Lambert law and the molar extinction coefficient of 5-thio-2-nitrobenzoate.
Visualizations
Caption: Metabolic pathway of organophosphate pesticides leading to urinary DEP and cholinesterase inhibition.
Caption: Experimental workflow for correlating urinary DEP with cholinesterase activity.
References
- 1. Urinary excretion of diethylphosphorus metabolites in persons poisoned by quinalphos or chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revised method for routine determination of urinary dialkyl phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Comparative Stability of Diethyl Phosphate and Diethyl Thiophosphate in Environmental Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the environmental fate of organophosphate pesticide metabolites is crucial for assessing their persistence and potential impact. This guide provides a comparative analysis of the stability of two common metabolites, diethyl phosphate (DEP) and diethyl thiophosphate (DETP), in environmental samples, supported by available experimental data and detailed methodologies.
This compound (DEP) and diethyl thiophosphate (DETP) are primary degradation products of a wide range of organophosphate (OP) pesticides. Their presence in the environment is an indicator of the use of their parent compounds. The key structural difference between them—the substitution of a non-bridging oxygen atom in DEP with a sulfur atom in DETP—significantly influences their chemical and biological stability.
Comparative Stability Analysis
The stability of DEP and DETP in the environment is governed by both abiotic processes, primarily hydrolysis, and biotic processes, such as microbial degradation.
Hydrolytic Stability:
From a chemical standpoint, the substitution of sulfur for oxygen in the phosphoryl group generally leads to a slower rate of hydrolysis for thiophosphate esters compared to their phosphate ester counterparts. This suggests that, in terms of abiotic degradation through hydrolysis, DETP is inherently more stable than DEP . The P=S bond in DETP is less polarized than the P=O bond in DEP, making the phosphorus atom less electrophilic and therefore less susceptible to nucleophilic attack by water.
The relative stability of these compounds is also influenced by environmental factors such as pH and temperature. At elevated temperatures, the stability of thioesters and phosphate esters shows a marked pH dependence. Thioesters like DETP tend to be more stable under acidic conditions, while phosphate esters such as DEP exhibit greater stability in basic environments.
Biodegradation:
Microbial activity is a primary driver of the degradation of both DEP and DETP in soil and water. While direct comparative studies on the biodegradation rates of DEP and DETP in the same environmental matrix are limited, studies on DETP have provided insights into its microbial degradation kinetics. For instance, one study investigating the biodegradation of DETP by a bacterial consortium enriched from waste cattle dip solution determined the following Michaelis-Menten kinetics parameters.[1]
Quantitative Data Summary
| Compound | Environmental Matrix | Degradation Process | Kinetic Parameters | Reference |
| Diethyl Thiophosphate (DETP) | Waste Cattle Dip Solution | Biodegradation by bacterial consortium | Vmax = 1.52 ± 0.10 mg/(g-biomass)hKm = 610 ± 106 mg/L | [1] |
| This compound (DEP) | - | - | No directly comparable data found | - |
Experimental Protocols
Accurate assessment of the stability of DEP and DETP relies on robust analytical methodologies. The following outlines a general experimental protocol for the determination of these compounds in environmental samples.
1. Sample Collection and Preparation:
-
Water Samples: Water samples are collected in amber glass bottles and stored at 4°C. Depending on the analytical method, filtration may be required to remove suspended solids.
-
Soil/Sediment Samples: Soil and sediment samples are collected and stored frozen until analysis. Prior to extraction, samples are often air-dried and sieved.
2. Extraction:
-
Water: Solid-phase extraction (SPE) with anion exchange cartridges is a common method for extracting DEP and DETP from water samples.
-
Soil/Sediment: Accelerated solvent extraction (ASE) or sonication with a suitable solvent mixture (e.g., acetonitrile/water) is typically employed for solid samples.
3. Derivatization:
Due to their polar nature, DEP and DETP are often derivatized prior to gas chromatography (GC) analysis to improve their volatility and chromatographic behavior. A common derivatization agent is pentafluorobenzyl bromide (PFBB).
4. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the quantification of derivatized DEP and DETP. It offers high selectivity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS can be used for the direct analysis of DEP and DETP without derivatization, simplifying the sample preparation process.
Visualization of Environmental Fate
The following diagram illustrates the general pathway of organophosphate pesticide degradation to form DEP and DETP, and their subsequent environmental fate.
Caption: Formation and degradation of DEP and DETP.
Conclusion
Based on fundamental chemical principles of hydrolysis, diethyl thiophosphate (DETP) is expected to be more stable than this compound (DEP) in environmental samples, particularly under neutral to acidic conditions. However, the ultimate persistence of these compounds is highly dependent on the specific environmental conditions, including pH, temperature, and the presence of competent microbial populations. The provided kinetic data for DETP biodegradation offers a baseline for its environmental half-life, though further comparative studies including DEP are necessary for a complete understanding of their relative persistence. The detailed experimental protocols serve as a foundation for researchers aiming to conduct their own stability studies on these important organophosphate pesticide metabolites.
References
Evaluating Diethyl Phosphate as a Specific Biomarker for Organophosphate Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of human exposure to organophosphate (OP) pesticides is critical for both regulatory and health monitoring purposes. Urinary dialkylphosphate (DAP) metabolites are frequently used as biomarkers of exposure to this broad class of insecticides. Among these, diethyl phosphate (DEP) is a common metabolite for many O,O-diethyl substituted OP pesticides. However, its utility as a biomarker for exposure to a specific pesticide is a subject of ongoing evaluation. This guide provides a comparative analysis of DEP's specificity relative to other DAP metabolites, supported by experimental data and detailed analytical protocols.
The Non-Specific Nature of this compound
This compound (DEP) is a metabolite of numerous O,O-diethyl substituted organophosphate pesticides.[1] This lack of parent compound specificity is a significant limitation when trying to identify the exact source of exposure. Furthermore, the presence of pre-formed DAPs in food and the environment can confound the interpretation of biomonitoring data, potentially leading to an overestimation of exposure to the parent pesticides.
Comparison of Urinary Metabolite Profiles for Specific Organophosphate Pesticides
The metabolic fate of an organophosphate pesticide determines the profile of its urinary metabolites. The following table summarizes the urinary excretion of DEP and other relevant metabolites after controlled exposure to specific OP pesticides in human volunteers. This data is essential for understanding the relative abundance of DEP and thus its specificity as a biomarker for each pesticide.
| Organophosphate Pesticide | Primary Urinary Metabolites | Percentage of Oral Dose Recovered as Urinary Metabolites (Mean) | Key Findings & Specificity of DEP |
| Chlorpyrifos | This compound (DEP), Diethylthiophosphate (DETP), 3,5,6-trichloro-2-pyridinol (TCPy) | ~93% recovered as DEP and DETP[2] | While DEP is a metabolite, DETP is also a major product. The presence of the specific metabolite TCPy is a more definitive indicator of chlorpyrifos exposure.[3][4] |
| Diazinon | This compound (DEP), Diethylthiophosphate (DETP), 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) | 60% of an oral dose is excreted as urinary metabolites within 2 hours.[5] | Similar to chlorpyrifos, both DEP and DETP are formed. IMHP is the specific metabolite for diazinon.[5][6] |
| Malathion | Malathion dicarboxylic acid (MDA), Malathion monocarboxylic acid (MCA), Dimethylphosphate (DMP), Dimethylthiophosphate (DMTP), Dimethyldithiophosphate (DMDTP) | Not applicable for DEP | Malathion is an O,O-dimethyl substituted pesticide and therefore does not produce this compound metabolites. Its primary metabolites are dimethylated DAPs and specific carboxylic acid derivatives.[1][7] |
| Parathion-ethyl | This compound (DEP), Diethylthiophosphate (DETP), p-nitrophenol (PNP) | Data on total DAP recovery is limited, but excretion is rapid. | Both DEP and DETP are excreted, with DETP elimination being more rapid. PNP is the specific metabolite. |
Experimental Protocols
Accurate quantification of DEP and other DAP metabolites in urine is crucial for exposure assessment. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Urinary Dialkylphosphate Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method typically involves the extraction of DAP metabolites from urine, followed by derivatization to increase their volatility for GC analysis.
a. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard solution containing isotopically labeled DAP analogues.
-
Acidify the sample with hydrochloric acid to a pH of approximately 1.
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as diethyl ether or a mixture of diethyl ether and acetonitrile.
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
b. Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and a catalyst, such as triethylamine.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) to convert the polar DAP metabolites into their more volatile pentafluorobenzyl esters.
-
After cooling, evaporate the solvent and reconstitute the derivatized sample in a solvent suitable for GC-MS injection (e.g., hexane).
c. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating the derivatized DAP metabolites (e.g., a DB-5ms or equivalent).
-
Injection: Use a splitless or pulsed splitless injection mode.
-
Oven Temperature Program: A temperature gradient is used to separate the different DAP metabolites. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Mass Spectrometer: Operated in either selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high sensitivity and selectivity. Monitor the characteristic ions for each derivatized DAP metabolite and its corresponding internal standard.
Urinary Dialkylphosphate Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing the polar DAP metabolites directly without the need for derivatization, simplifying sample preparation.
a. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard solution containing isotopically labeled DAP analogues.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. A mixed-mode or anion-exchange SPE cartridge is often used.
-
Condition the SPE cartridge with methanol and water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elute the DAP metabolites with a stronger organic solvent, such as methanol or acetonitrile, often containing a small amount of a weak acid or base to facilitate elution.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase used for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase C18 column is typically employed for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to separate the DAP metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode is commonly used.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each DAP metabolite and its internal standard, providing high selectivity and sensitivity.
Signaling Pathways and Experimental Workflows
Organophosphate pesticides exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and overstimulation of cholinergic receptors. However, there is growing evidence for non-cholinergic mechanisms of OP toxicity, which may be relevant to the long-term health effects of exposure.
Organophosphate Pesticide Metabolism and Excretion
The following diagram illustrates the general metabolic pathway of O,O-diethyl substituted organophosphate pesticides, leading to the formation of DEP and other metabolites.
Caption: General metabolic pathway of O,O-diethyl organophosphate pesticides.
Experimental Workflow for Urinary DAP Analysis
The diagram below outlines the typical workflow for the analysis of DEP and other DAP metabolites in urine samples.
Caption: Experimental workflow for urinary dialkylphosphate analysis.
Non-Cholinergic Signaling Pathways Affected by Organophosphates
Recent research has highlighted that OP pesticides can affect various signaling pathways independent of AChE inhibition. These non-cholinergic effects may contribute to the long-term neurotoxicity and other health effects associated with OP exposure.[8][9][10]
Caption: Overview of non-cholinergic signaling pathways affected by organophosphates.
Conclusion
While this compound is a readily detectable and common metabolite of many O,O-diethyl substituted organophosphate pesticides, its lack of specificity makes it a poor biomarker for identifying exposure to a particular pesticide. For a more accurate assessment of exposure to specific OPs like chlorpyrifos and diazinon, it is essential to also measure their specific metabolites (e.g., TCPy and IMHP, respectively). For O,O-dimethyl substituted pesticides such as malathion, DEP is not a relevant biomarker. The choice of biomarker should be guided by the specific pesticide of interest and the goals of the exposure assessment. Furthermore, understanding the non-cholinergic effects of OP pesticides is crucial for a comprehensive evaluation of their potential health risks.
References
- 1. Dialkyl Phosphate Urinary Metabolites and Chromosomal Abnormalities in Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral and dermal absorption of chlorpyrifos: a human volunteer study. | Occupational & Environmental Medicine [oem.bmj.com]
- 3. Comparative Pharmacokinetics of the Organophosphorus Insecticide Chlorpyrifos and its Major Metabolites Diethylphosphate, Diethylthiophosphate and 3,5,6-Trichloro-2-pyridinol in the Rat | Journal Article | PNNL [pnnl.gov]
- 4. Chlorpyrifos: pharmacokinetics in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazinon Technical Fact Sheet [npic.orst.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Michaelis-Arbuzov and Michaelis-Becker Reactions
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicinal chemistry, agriculture, and materials science.[1][2] Among the most fundamental methods for creating this bond are the Michaelis-Arbuzov and Michaelis-Becker reactions. While both reactions yield similar pentavalent phosphorus species, they operate via distinct mechanisms and present different advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of these two pivotal reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic needs.
Core Reaction Overview
The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species.[3][4] It is a widely used and versatile method for preparing phosphonates, phosphinates, and phosphine oxides.[3]
Comparative Analysis of Reaction Parameters
The choice between the Michaelis-Arbuzov and Michaelis-Becker reactions often depends on the specific substrates, desired product, and tolerance for the required reaction conditions. The following table summarizes their key differences.
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |
| Phosphorus Reactant | Trivalent phosphorus esters: Trialkyl phosphites (P(OR)₃), Phosphonites (R'P(OR)₂), Phosphinites (R'₂POR)[3] | Dialkyl hydrogen phosphonates ((RO)₂P(O)H) or Thio-analogues[5][6] |
| Electrophile | Alkyl halides (R'-X)[3] | Alkyl halides (R'-X)[5] |
| Key Reagent | None (often thermally induced) or Lewis Acid Catalyst[3][7] | Strong Base (e.g., NaH, NaOR, NaOH)[5][8] |
| Primary Product | Phosphonates (R'P(O)(OR)₂), Phosphinates (R'₂P(O)OR), or Phosphine Oxides (R'₃P=O)[3] | Alkyl phosphonates (R'P(O)(OR)₂) or Thio-analogues[5] |
| Byproduct | Alkyl halide (R-X)[2] | Salt (e.g., NaX) and Conjugate acid of the base (e.g., H₂, ROH) |
| Typical Solvents | Often run neat (without solvent), though high-boiling point solvents can be used.[3] | Aprotic solvents (e.g., THF, DMF, Toluene)[9] |
| Reaction Conditions | Typically requires high temperatures (120-160 °C) for less reactive halides.[3] Lewis acid catalysis can enable room temperature reactions.[10] | Base addition usually at low temperatures, followed by warming to room temperature or gentle heating.[11] |
| Alkyl Halide Scope | Reactivity: R-I > R-Br > R-Cl.[4] Best for primary and benzyl halides. Secondary halides are sluggish and tertiary halides often undergo elimination.[1] Aryl and vinyl halides are generally unreactive.[4] | Generally similar to Michaelis-Arbuzov. Primary and activated secondary halides work best. |
| Yields | Generally good to excellent for suitable substrates. | Often lower and more variable than the Michaelis-Arbuzov reaction.[5] Can be improved with phase-transfer catalysis.[8] |
| Key Limitations | High temperatures can limit functional group tolerance.[1] A competing Perkow reaction can occur with α-halo ketones.[3] The generated alkyl halide byproduct can sometimes react with the starting phosphite.[1] | The required strong base can be incompatible with sensitive functional groups (e.g., esters, ketones). The sodium salt of the phosphonate can precipitate, hindering the reaction. |
Reaction Mechanisms and Workflows
The fundamental difference between the two reactions lies in their mechanisms, which dictates the necessary reagents and conditions.
Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds via a two-step Sₙ2 mechanism. First, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in another Sₙ2 reaction, yielding the final pentavalent phosphorus product and a new alkyl halide.[2][7]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Michaelis-Becker Reaction Mechanism
This reaction begins with the deprotonation of a dialkyl hydrogen phosphonate by a strong base, creating a highly nucleophilic phosphite anion. This anion then acts as the nucleophile in an Sₙ2 reaction with an alkyl halide to form the final C-P bond.[5]
Caption: Mechanism of the Michaelis-Becker Reaction.
Comparative Experimental Workflow
The operational steps for each reaction differ significantly, primarily due to the presence or absence of a strong base and the typical temperature requirements.
Caption: Comparison of typical experimental workflows.
Experimental Protocols
The following are representative, generalized protocols for each reaction. Researchers should consult the primary literature for specific substrate conditions and safety precautions.
Protocol 1: Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate
-
Reagents: Triethyl phosphite (1.2 eq.), Benzyl bromide (1.0 eq.).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl bromide.
-
Add triethyl phosphite to the flask. The reaction is often performed neat.
-
Heat the reaction mixture to 140-150 °C using an oil bath.
-
Maintain heating for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of ethyl bromide distillation or by TLC/GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is purified by vacuum distillation to remove any unreacted starting material and yield the pure diethyl benzylphosphonate. An isolated yield of around 90% can be expected for this reaction.[12]
-
Protocol 2: Michaelis-Becker Synthesis of Diethyl Methylphosphonate
-
Reagents: Diethyl phosphite ((EtO)₂P(O)H, 1.0 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), Methyl iodide (1.2 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride.
-
Add anhydrous THF to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
Add diethyl phosphite dropwise via a syringe to the stirred slurry. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation. Phase-transfer catalyzed versions of this reaction can achieve yields over 80%.[8]
-
Conclusion
Both the Michaelis-Arbuzov and Michaelis-Becker reactions are powerful tools for the synthesis of phosphonates and related organophosphorus compounds. The Michaelis-Arbuzov reaction is often the preferred method due to its generally higher yields and simpler, base-free conditions, making it compatible with a wider range of functional groups.[5] However, its requirement for high temperatures can be a significant drawback. The Michaelis-Becker reaction provides a valuable alternative, particularly when the requisite trivalent phosphorus esters are unavailable or unstable. While its yields can be lower and the use of a strong base limits its substrate scope, modern modifications such as microwave-assisted synthesis and phase-transfer catalysis have enhanced its utility.[8][13] A thorough understanding of the mechanisms, scope, and practical considerations of both reactions is crucial for any researcher or drug development professional working in the field of organophosphorus chemistry.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 6. Michaelis–Becker reaction - Wikiwand [wikiwand.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Benchmarking of Synthetic Routes to Diethyl Phosphate: Traditional vs. Modern Methods
For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis of diethyl phosphate, comparing traditional industrial processes with emerging, innovative routes. This guide provides a comprehensive analysis of performance metrics, detailed experimental protocols, and visual workflows to inform methodological choices in research and development.
The synthesis of this compound (DEPA), a crucial intermediate in the production of various organophosphorus compounds, has traditionally relied on well-established but often harsh chemical processes. As the demand for greener, more efficient, and safer chemical manufacturing grows, novel synthetic routes are being explored. This guide provides a detailed comparison of these new methods against traditional approaches, with a focus on yield, purity, reaction conditions, and environmental impact.
Performance Benchmark: Traditional vs. New Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to this compound, based on available experimental data.
| Synthetic Route | Key Reactants | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Traditional Method 1 | Phosphorus trichloride, Ethanol | ~80% | >95% (after purification) | Well-established, high throughput | Highly exothermic, produces corrosive HCl and ethyl chloride by-products[1][2] |
| Traditional Method 2 | Triethyl phosphite, Phosphorous acid | ~100% (based on phosphorous acid) | >97% | High purity and yield, avoids distillation[3] | Requires pre-synthesized triethyl phosphite |
| New Route 1: Catalytic | Diethyl phosphite, Alcohols, Zn(II) catalyst | High (not specified for DEPA) | High | Environmentally benign catalyst, mild conditions, release of non-toxic by-products[4][5] | Primarily demonstrated for other phosphite diesters, specific optimization for DEPA may be needed |
| New Route 2: Green | Ethanol, Phosphorus pentoxide | Not specified | Not specified | Avoids halogenated reagents, aligns with green chemistry principles[6] | Reaction can be highly exothermic, control over phosphorylation level can be challenging |
| New Route 3: From DECP | Diethyl chlorophosphate, Water (controlled hydrolysis) | High (qualitative) | High | Utilizes a readily available starting material | DECP is highly toxic and corrosive[7][8] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and a representative new synthetic route for this compound.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. WO2004024742A1 - Method for the combined production of diethyl phosphite and ethyl chloride - Google Patents [patents.google.com]
- 3. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 4. A highly efficient catalytic method for the synthesis of phosphite diesters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A highly efficient catalytic method for the synthesis of phosphite diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 8. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
Safety Operating Guide
Proper Disposal of Diethyl Phosphate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of diethyl phosphate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a corrosive and combustible liquid that requires careful management as a hazardous waste.[1][2][3] It is imperative that researchers, scientists, and drug development professionals understand and implement the following protocols to mitigate risks and ensure proper disposal.
Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4] All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2] An eyewash station and safety shower must be readily accessible.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its safe handling and storage.
| Property | Value | Source |
| Boiling Point | 203 °C / 397.4 °F @ 760 mmHg | [5] |
| Melting Point | 6 °C / 42.8 °F | [5] |
| Flash Point | 91 °C / 195.8 °F | [6] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process focused on containment, waste segregation, and coordination with your institution's Environmental Health and Safety (EHS) department.
1. Waste Collection and Containment:
-
Liquid Waste:
-
Collect all waste this compound and solutions containing this compound in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with corrosive and organic compounds. Glass is generally suitable; avoid metal containers.[3]
-
The waste container should be clearly labeled with "Hazardous Waste," "this compound," and any other components of the waste stream.
-
-
Solid Waste:
-
Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, sealed, and clearly labeled solid waste container.
-
Label this container as "Hazardous Waste," "this compound Contaminated Debris."
-
2. Spill Management:
In the event of a spill, immediately evacuate non-essential personnel from the area. While wearing appropriate PPE, take the following steps:
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solid waste.
-
Decontamination: Clean the spill area thoroughly.
3. Storage Pending Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste storage.[6][7]
-
Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents.[2][6]
-
Keep waste containers away from sources of ignition such as open flames, hot surfaces, and sparks.[2][5]
4. Final Disposal:
-
Do not attempt to neutralize this compound with other chemicals unless you are following a specifically approved and validated protocol from your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. They will ensure that the waste is transported to a licensed waste disposal facility in compliance with all local, state, and federal regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - general description and application - Georganics [georganics.sk]
Personal protective equipment for handling Diethyl phosphate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Diethyl Phosphate (CAS No. 598-02-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous chemical that poses significant health risks. It is a combustible liquid and may be corrosive to metals.[1]
-
Primary Hazards: Causes severe skin burns and eye damage.[1][2] It is also irritating to the respiratory system.[3]
-
Routes of Exposure: Harmful if swallowed, inhaled, or in contact with skin.[1][3]
-
Physical Hazards: Combustible liquid.[1][3] Containers may explode when heated.[1][4]
Immediate action in case of exposure is critical. Always have an eyewash station and safety shower readily accessible.[2][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. Engineering controls, such as a chemical fume hood, should be the primary means of exposure control.[4]
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye & Face | Chemical splash goggles (ANSI Z.87.1 compliant) or Safety glasses with side-shields.[5][6] | To prevent eye contact and serious eye damage. |
| Face shield.[7] | Required when there is a significant risk of splashing or a highly exothermic reaction.[6] | |
| Skin & Body | Chemical-resistant gloves. | Wear appropriate protective gloves to prevent all skin exposure.[3] Regularly inspect gloves for degradation or punctures. |
| Chemical-resistant, impervious clothing (e.g., lab coat, apron, or coveralls).[3][5] | To protect skin from burns and absorption. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4] | |
| Closed-toe shoes. | Shoes should cover the entire foot.[6] | |
| Respiratory | NIOSH/MSHA-approved respirator.[3][4] | Required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[3] All handling should ideally occur within a chemical fume hood to keep airborne concentrations low.[3][4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety during the handling of this compound.
1. Preparation:
- Ensure a chemical fume hood is operational and available for use.
- Verify that an emergency eyewash station and safety shower are unobstructed and functional.[4]
- Gather all necessary materials and equipment before introducing this compound to the work area.
- Don all required PPE as specified in the table above.
2. Handling and Use:
- Conduct all work involving this compound inside a certified chemical fume hood.[4]
- Avoid breathing any vapors, mists, or gases.[2][3]
- Prevent all contact with skin and eyes.[2][3]
- Keep the container tightly closed when not in use.[3][4]
- Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks, as it is a combustible liquid.[1][4]
- Avoid contact with incompatible materials, particularly strong oxidizing agents.[3][4]
3. Post-Handling & Cleanup:
- Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[2]
- Decontaminate all work surfaces and equipment after use.
- Properly store or dispose of the this compound and any contaminated materials according to the disposal plan.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Logistical Plans: Storage and Disposal
Storage:
-
Store in a designated corrosives area.[4]
-
Ensure the storage location is cool, dry, and well-ventilated.[2][3][4]
-
Keep containers tightly closed to prevent leaks or contamination.[3][4]
-
Store away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[3][4]
Disposal Plan: The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Waste Collection:
-
Regulatory Compliance:
-
Final Disposal:
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately.[1][3][4]
-
Inhalation: Move the person to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2][3]
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.[4]
-
Wearing the full recommended PPE, contain the spill.
-
Absorb the spill with an inert, non-flammable material such as sand, earth, or vermiculite.[3][4]
-
Collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[3]
-
Wash the spill site after the material pickup is complete.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. georganics.sk [georganics.sk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
